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  • Product: 2-(Aminomethyl)-3-methylbutanoic acid
  • CAS: 16934-21-7

Core Science & Biosynthesis

Foundational

Technical Monograph: (R)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride

This guide provides an in-depth technical analysis of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride , also known as (R)- -Homovaline .[1][] It is designed for researchers and drug development professionals focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride , also known as (R)-


-Homovaline .[1][] It is designed for researchers and drug development professionals focusing on peptidomimetics, foldamers, and stable pharmaceutical intermediates.[1][]

Advanced Building Block for Peptidomimetics and Drug Discovery[2]

Executive Summary

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (CAS: 1276055-45-8) is a chiral


-amino acid derivative, specifically classified as (R)-

-Homovaline
.[1][] Unlike standard

-amino acids (like Valine) or

-amino acids (produced via Arndt-Eistert homologation), this compound features a side chain (isopropyl) on the

-carbon relative to the carboxyl group, with the amino group situated on the

-carbon (via a methylene insertion).[1][]

This specific structural arrangement confers unique conformational properties. When incorporated into peptide backbones, it induces the formation of stable secondary structures (such as 12-helices or 14-helices) that are highly resistant to proteolytic degradation.[1][] Consequently, it is a critical intermediate in the synthesis of protease-resistant peptidomimetics , neurological therapeutics , and bioactive macrocycles .[1][]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

The compound is an HCl salt of the


-amino acid.[1][] The hydrochloride form is preferred for its enhanced stability and solubility compared to the zwitterionic free acid.[]
PropertySpecification
IUPAC Name (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Common Synonyms (R)-

-Homovaline HCl; (R)-3-Amino-2-isopropylpropanoic acid HCl
CAS Number 1276055-45-8 (HCl salt); 210345-86-1 (Free acid)
Molecular Formula C

H

NO

[1][][3][4] · HCl
Molecular Weight 167.63 g/mol
Stereochemistry (R)-Enantiomer (Side chain at

-position)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol
Melting Point 180–181 °C (Decomposes)
Hygroscopicity Moderate (Store under inert atmosphere)

Synthesis & Manufacturing Methodologies

The synthesis of


-amino acids is synthetically more demanding than 

-amino acids because the chiral center is generated at the

-carbon, which is prone to racemization.[1][] Two primary routes are employed: Scalable Chemical Resolution (Industrial) and Auxiliary-Controlled Asymmetric Synthesis (High Purity/Lab).[1][]
Route A: Scalable Synthesis via Cyanoacetate Reduction

This method is preferred for kilogram-scale production due to the availability of low-cost starting materials.[1][]

  • Alkylation: Ethyl cyanoacetate is alkylated with isopropyl bromide using a base (NaOEt/EtOH) to yield Ethyl 2-cyano-3-methylbutanoate .[1][]

  • Reduction: The nitrile group is selectively hydrogenated (using Raney Nickel or PtO

    
     in acetic acid) to the primary amine.[1][]
    
  • Hydrolysis: Acidic hydrolysis converts the ester to the free acid.[1]

  • Optical Resolution: The racemic

    
    -amino acid is resolved using a chiral resolving agent (e.g., L-Tartaric acid or Mandelic acid) or via enzymatic resolution (Lipase-catalyzed ester hydrolysis) to isolate the (R)-enantiomer .[1][]
    
Route B: Asymmetric Synthesis (Evans Auxiliary)

For high enantiomeric excess (>99% ee) without the yield loss of resolution, an auxiliary-based approach is used.[1][]

  • Acylation: An Evans chiral auxiliary (e.g., (S)-4-isopropyl-2-oxazolidinone) is acylated with Isovaleryl chloride .[1][]

  • 
    -Alkylation:  The lithium enolate of the imide is generated (LiHMDS, -78°C) and reacted with a formaldehyde equivalent (e.g., Benzyloxymethyl chloride  or Bromomethylphthalimide ) to introduce the hydroxymethyl/aminomethyl precursor stereoselectively.[1][]
    
  • Conversion & Cleavage: The auxiliary is cleaved (LiOOH), and the side group is converted to the primary amine via azide displacement and reduction.[1][]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Starting Material: Isovaleric Acid / Cyanoacetate RouteA Route A: Industrial Scale (Racemic + Resolution) Start->RouteA RouteB Route B: Asymmetric Synthesis (High Purity) Start->RouteB StepA1 Alkylation: Ethyl Cyanoacetate + iPr-Br RouteA->StepA1 StepA2 Hydrogenation: -CN to -CH2NH2 StepA1->StepA2 StepA3 Resolution: Chiral HPLC or Enzymatic StepA2->StepA3 Product Target Product: (R)-2-(Aminomethyl)-3-methylbutanoic Acid HCl StepA3->Product StepB1 Chiral Auxiliary Attachment (Evans Oxazolidinone) RouteB->StepB1 StepB2 Stereoselective Alkylation (Enolate Chemistry) StepB1->StepB2 StepB3 Auxiliary Cleavage & Deprotection StepB2->StepB3 StepB3->Product

Figure 1: Comparison of Industrial (Resolution) and Laboratory (Asymmetric) synthesis routes.

Applications in Drug Discovery[1][2][3][11]

Peptidomimetics & Foldamers

(R)-


-Homovaline is a "designer" amino acid.[1][] Its incorporation into peptide sequences fundamentally alters the backbone geometry.[1][]
  • Proteolytic Stability: The additional methylene group (

    
    ) adjacent to the amine prevents recognition by standard proteases (which cleave 
    
    
    
    -peptide bonds).[1][] This extends the half-life of peptide drugs in vivo.[1][]
  • Secondary Structure:

    
    -amino acids promote the formation of stable helices.[1][] While 
    
    
    
    -residues typically form 14-helices,
    
    
    -residues (like this compound) favor 12-helices or 10/12-mixed helices , allowing for precise tuning of receptor binding affinity.[1][]
Pharmaceutical Intermediates

This compound serves as a core scaffold for:

  • Neurological Agents: Analogs of GABA (Gamma-aminobutyric acid) and Pregabalin/Gabapentin.[] The steric bulk of the isopropyl group constrains the molecule, potentially enhancing selectivity for voltage-gated calcium channels (

    
     subunit).[1][]
    
  • Enzyme Inhibitors: Used in the design of transition-state mimics for metalloproteases.[1][]

Visualization: Peptidomimetic Logic

Peptidomimetics AlphaAA Alpha-Amino Acid (Valine) Peptide Standard Peptide (Rapid Degradation) AlphaAA->Peptide Natural Synthesis BetaAA (R)-Beta2-Homovaline (Target) Foldamer Beta-Peptide Foldamer (Protease Resistant) BetaAA->Foldamer Synthetic Incorporation Mechanism Mechanism: Altered Backbone Spacing (+1 CH2 Group) Peptide->Mechanism Susceptible Foldamer->Mechanism Resistant

Figure 2: Impact of (R)-


-Homovaline incorporation on peptide stability.[1][]

Analytical Quality Control

To ensure the integrity of this chiral building block, the following analytical protocols are standard:

  • Chiral HPLC:

    • Column: Chiralpak IA or IC (Immobilized polysaccharide phases).[]

    • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).[]

    • Detection: UV at 210 nm (low absorption, requires high concentration) or ELSD.[1][]

    • Purpose: To verify Enantiomeric Excess (% ee), ensuring the (R)-isomer is >98%.

  • NMR Spectroscopy (

    
    H, 
    
    
    
    C):
    • Confirms the presence of the isopropyl group (doublet at ~0.9 ppm) and the

      
      -proton signal.[1][]
      
    • Verifies the absence of residual solvents (Methanol, THF).[]

  • Mass Spectrometry (LC-MS):

    • Mode: ESI+ (Electrospray Ionization).[]

    • Expected Mass: [M+H]

      
       = 132.1 (Free base mass).[1][]
      

Handling & Safety

  • Storage: Store at 2–8°C in a tightly sealed container. The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over time.[1][]

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][][5] Use standard PPE (gloves, goggles, fume hood) during handling.[1][]

References

  • Chem-Impex International. (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Product Page. Retrieved from

  • Sigma-Aldrich (Merck). (R)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride Properties & Safety. Retrieved from [1][]

  • ChemicalBook. (R)-2-(Aminomethyl)-3-methylbutanoic acid-HCl CAS Data & Suppliers. Retrieved from [1][]

  • PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride Compound Summary. (Related isomer data for context). Retrieved from [1][]

  • Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1][] (General reference for Beta-amino acid synthesis context). Helv. Chim. Acta.

Sources

Exploratory

Chemical structure and properties of 2-(Aminomethyl)-3-methylbutanoic acid

The following technical guide provides an in-depth analysis of 2-(Aminomethyl)-3-methylbutanoic acid , a critical -amino acid scaffold used in peptidomimetics and drug design. Technical Deep Dive: 2-(Aminomethyl)-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Aminomethyl)-3-methylbutanoic acid , a critical


-amino acid scaffold used in peptidomimetics and drug design.

Technical Deep Dive: 2-(Aminomethyl)-3-methylbutanoic Acid ( -Valine)

Executive Summary & Structural Classification

2-(Aminomethyl)-3-methylbutanoic acid (IUPAC) is a non-proteinogenic amino acid belonging to the class of


-amino acids . Specifically, it is classified as a 

-amino acid
, often referred to in literature as

-Valine
.

Unlike naturally occurring


-amino acids (where the amine and carboxylic acid bind to the same carbon), this molecule features a two-carbon backbone separating the functional groups. The distinction in substitution pattern is critical for its application in medicinal chemistry:
  • 
    -Valine:  Amine on C2, Isopropyl on C2.
    
  • 
    -Valine:  Amine on C3, Isopropyl on C3 (generated via Arndt-Eistert homologation of Valine).
    
  • 
    -Valine (Topic):  Amine on C3, Isopropyl on C2 .
    

This specific


-substitution pattern imparts unique conformational constraints, making it a high-value building block for foldamers  (synthetic peptides with predictable secondary structures) and protease-resistant pharmaceutical intermediates.
Chemical Identity Table
PropertyDetail
IUPAC Name 2-(Aminomethyl)-3-methylbutanoic acid
Common Names

-Valine;

-Homovaline (ambiguous); 2-Isopropyl-3-aminopropionic acid
CAS Number 516-06-3 (Generic/Racemic); 1276055-45-8 (R-isomer HCl)
Molecular Formula

Molecular Weight 131.17 g/mol
Chiral Center C2 (Alpha carbon)

Chemical Properties & Molecular Behavior[1][2][3][4][5][6][7][8][9][10]

Zwitterionic Nature and Solubility

Like standard amino acids, 2-(aminomethyl)-3-methylbutanoic acid exists primarily as a zwitterion in neutral aqueous solution.

  • pKa values (Estimated):

    • Carboxyl group (

      
      ): ~3.8 - 4.0 (Slightly higher than 
      
      
      
      -amino acids due to beta-separation).
    • Ammonium group (

      
      ): ~10.2 - 10.5.
      
  • Isoelectric Point (pI): ~7.1.

  • Solubility: Highly soluble in water and lower alcohols; insoluble in non-polar organic solvents (diethyl ether, hexane).

Conformational Stability (The "Beta-Effect")

The insertion of an extra methylene group (


) into the backbone introduces additional degrees of torsional freedom. However, the bulky isopropyl group at the 

-position (C2) creates steric hindrance (A(1,3) strain) that restricts rotation around the

bond.
  • Significance: When incorporated into peptides,

    
    -amino acids favor the formation of 12-helices  or 10/12-helices  (when alternating with 
    
    
    
    residues), structures that are invisible to proteolytic enzymes (e.g., pepsin, trypsin).

Synthesis Methodologies

The synthesis of


-amino acids is chemically distinct from 

-amino acids.[1] While

analogs are typically made by homologating

-amino acids (Arndt-Eistert),

analogs are best synthesized via the alkylation of

-alanine equivalents
or reduction of

-cyano esters
.
Protocol A: Cyanoacetate Reduction (Scalable & Robust)

This method is preferred for generating multi-gram quantities of the racemic product, which can then be resolved.

Reaction Scheme Visualization

Synthesis Start Ethyl Cyanoacetate Inter1 Intermediate: Ethyl 2-cyano-3-methylbutanoate Start->Inter1 Alkylation Reagent1 Isopropyl Bromide (NaOEt/EtOH) Reagent1->Inter1 Inter2 Ethyl 2-(aminomethyl)- 3-methylbutanoate Inter1->Inter2 Nitrile Reduction Reagent2 Reduction (H2/Raney Ni or BH3) Reagent2->Inter2 Final Product: 2-(Aminomethyl)-3-methylbutanoic acid Inter2->Final Hydrolysis Reagent3 Hydrolysis (6N HCl, Reflux) Reagent3->Final

Caption: Step-wise synthesis of


-Valine via Cyanoacetate alkylation and reduction.
Step-by-Step Methodology
  • Alkylation (C-C Bond Formation):

    • Reagents: Ethyl cyanoacetate (1.0 eq), Sodium ethoxide (1.1 eq), Isopropyl bromide (1.1 eq).

    • Procedure: Dissolve NaOEt in dry ethanol. Add ethyl cyanoacetate dropwise at

      
      . Stir for 30 min to form the enolate. Add isopropyl bromide slowly. Reflux for 4-6 hours.
      
    • Mechanism:

      
       nucleophilic attack of the enolate carbon on the alkyl halide.
      
    • Workup: Evaporate ethanol, partition between water/ether. Dry organic layer and distill.

    • Checkpoint: Monitor disappearance of starting material via TLC (Hexane/EtOAc).

  • Nitrile Reduction (Amine Formation):

    • Reagents: Raney Nickel (catalytic), Hydrogen gas (50 psi) OR Borane-THF complex (

      
      ).
      
    • Procedure (Catalytic Hydrogenation): Dissolve intermediate in EtOH/NH3. Add Raney Ni. Hydrogenate in a Parr shaker for 12 hours.

    • Safety Note: Raney Ni is pyrophoric. Handle under inert atmosphere.

    • Result: The nitrile (

      
      ) is converted to the primary amine (
      
      
      
      ).
  • Hydrolysis & Purification:

    • Reagents: 6N HCl.

    • Procedure: Reflux the amino-ester in 6N HCl for 4 hours to cleave the ethyl ester.

    • Purification: Concentrate in vacuo. The product crystallizes as the hydrochloride salt. For the free zwitterion, pass through an ion-exchange column (Dowex 50W).

Protocol B: Asymmetric Synthesis (Enantioselective)

To obtain the pure (R)- or (S)-enantiomer (crucial for drug activity), utilize Evans' Chiral Auxiliary .

  • Acylate a chiral oxazolidinone with 3-methylbutanoic acid (Isovaleric acid).

  • Form the enolate (LiHMDS) and react with a electrophilic aminomethyl equivalent (e.g., bromomethyl-phthalimide or via Mannich-type reaction).

  • Cleave the auxiliary to yield the enantiopure

    
    -amino acid.
    

Biological & Pharmaceutical Applications[3][4][9][10][11]

Peptidomimetics and Foldamers

The primary utility of 2-(aminomethyl)-3-methylbutanoic acid lies in its ability to force peptides into specific shapes.

  • Proteolytic Stability: The lack of an

    
    -carbon/nitrogen bond recognized by proteases means peptides containing this residue have significantly extended half-lives in plasma.
    
  • Secondary Structure:

    
    -peptides composed of alternating 
    
    
    
    and
    
    
    residues form stable helices (e.g., the 12-helix) that mimic
    
    
    -helices but are metabolically stable. This is used in designing antimicrobial peptides (AMPs) that physically disrupt bacterial membranes without degrading in the host.
Neurological Activity (GABA Analogs)

Structurally, this molecule is a substituted GABA (gamma-aminobutyric acid) analog.

  • Mechanism: Like Gabapentin and Pregabalin, bulky lipophilic amino acids can bind to the

    
     subunit  of voltage-gated calcium channels.
    
  • Structure-Activity Relationship (SAR): While Pregabalin is a

    
    -amino acid, 
    
    
    
    -amino acids with lipophilic side chains (like the isopropyl group here) are investigated for anticonvulsant and anxiolytic properties, though they generally show lower affinity than their
    
    
    -counterparts.

Analytical Characterization

To validate the synthesis of 2-(aminomethyl)-3-methylbutanoic acid, compare experimental data against these standards:

TechniqueDiagnostic SignalInterpretation
1H NMR (

)

0.95 ppm (d, 6H)
Isopropyl methyl groups (Distinct doublet).
1H NMR

3.1 - 3.3 ppm (m, 2H)

protons. Key differentiator from

-Valine (which lacks this methylene).
13C NMR ~178 ppmCarbonyl Carbon (

).
13C NMR ~40-45 ppmBeta-Carbon (

).
Mass Spec (ESI)

132.1

Matches molecular weight of 131.17.

References

  • Seebach, D., et al. (2004). Beta-Peptides: From Structure to Function. Chemical Reviews.

  • Vasudevan, A., et al. (2002). Peptidomimetics: Beta-Amino Acids in Drug Design. Journal of Medicinal Chemistry.

  • Lelais, G., & Seebach, D. (2004). Beta2-Amino Acids—Syntheses, Occurrences, Configurations, and Applications. Biopolymers (Peptide Science).

  • PubChem Compound Summary. (2024). 2-(Aminomethyl)-3-methylbutanoic acid.[2][3][4][5][6][7][8] National Center for Biotechnology Information.

  • Steer, D. L., et al. (2002). Beta-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry.

Sources

Foundational

Discovery and synthesis of novel 2-(Aminomethyl)-3-methylbutanoic acid derivatives

Strategic Synthesis and Derivatization of -Homovaline: A Technical Guide Executive Summary & Pharmacophore Analysis The molecule 2-(aminomethyl)-3-methylbutanoic acid (also known as -homovaline or -aminomethyl-isovaleric...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Derivatization of -Homovaline: A Technical Guide

Executive Summary & Pharmacophore Analysis

The molecule 2-(aminomethyl)-3-methylbutanoic acid (also known as


-homovaline  or 

-aminomethyl-isovaleric acid) represents a critical scaffold in modern peptidomimetic and small-molecule drug discovery. Unlike its

-amino acid counterparts (e.g., the gabapentinoid Pregabalin), which are generated via homologation of

-amino acids,

-amino acids possess a side chain adjacent to the carboxyl group. This structural nuance imparts unique conformational rigidity when incorporated into peptide backbones, promoting the formation of stable secondary structures such as 14-helices (foldamers) that are resistant to proteolytic degradation.

From a medicinal chemistry perspective, this scaffold serves as a regioisomeric template for


-aminobutyric acid (GABA) analogs, offering a novel vector for exploring binding affinity at the 

subunit of voltage-gated calcium channels. This guide details a high-fidelity, enantioselective synthetic route and a strategic framework for library derivatization.

Retrosynthetic Analysis & Strategic Disconnections

The primary synthetic challenge lies in establishing the stereocenter at the C2 (


) position while introducing the aminomethyl moiety. Traditional alkylation of aspartic acid derivatives often leads to racemization or poor diastereocontrol.

Strategic Disconnection: The most efficient "novel" disconnection utilizes an Organocatalytic Mannich-type reaction . By disconnecting the C2–CH


NH

bond, we trace the precursor back to isovaleraldehyde and a formaldehyde iminium ion equivalent . This approach leverages enamine catalysis to control the C2 stereochemistry before oxidation to the carboxylic acid.

Retrosynthesis Target Target: (S)-2-(Aminomethyl)-3-methylbutanoic acid (beta2-Homovaline) Intermediate Intermediate: (S)-2-(Aminomethyl)-3-methylbutanal Target->Intermediate Oxidation (NaClO2) Precursors Precursors: Isovaleraldehyde + Formaldehyde Iminium Ion Intermediate->Precursors Organocatalytic Mannich (Enamine Catalysis)

Figure 1: Retrosynthetic analysis utilizing an organocatalytic Mannich disconnection.

Core Synthesis Protocol: Enantioselective Organocatalysis[1]

This protocol details the synthesis of (S)-2-(aminomethyl)-3-methylbutanoic acid.[] The methodology is selected for its high enantiomeric excess (ee >95%) and operational simplicity compared to chiral auxiliary routes (e.g., Evans oxazolidinones).

Phase 1: Organocatalytic Aminomethylation

Mechanism: The reaction proceeds via the in situ formation of an enamine between isovaleraldehyde and a chiral pyrrolidine catalyst (e.g., Jørgensen-Hayashi or Proline derivative). This nucleophilic enamine attacks a reactive iminium ion generated from a formaldehyde equivalent.

Reagents & Materials:

  • Substrate: Isovaleraldehyde (3-methylbutanal).

  • Electrophile Source: Dibenzyliminium ion (generated in situ from dibenzylaminomethyl ethyl ether or similar precursor).

  • Catalyst: (S)-

    
    -Diphenylprolinol trimethylsilyl ether (10 mol%).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the organocatalyst (10 mol%) and isovaleraldehyde (1.0 equiv) in DCM at 0°C. Stir for 15 minutes to ensure enamine formation.

  • Electrophile Addition: Add the formaldehyde iminium precursor (e.g.,

    
    -(butoxymethyl)-N,N-dibenzylamine) (1.2 equiv) dropwise.
    
  • Reaction: Stir the mixture at 0°C for 4–6 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 8:2).

  • In-Situ Reduction (Critical): The resulting

    
    -amino aldehyde is unstable and prone to racemization. Immediately treat the reaction mixture with Sodium Borohydride (NaBH
    
    
    
    , 2.0 equiv) and Methanol at 0°C to reduce the aldehyde to the stable
    
    
    -amino alcohol.
  • Workup: Quench with sat. NH

    
    Cl, extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify the amino alcohol intermediate via flash chromatography on silica gel.
Phase 2: Oxidation to the -Amino Acid

Rationale: Jones oxidation is aggressive; a mild two-step oxidation or Pinnick oxidation is preferred to preserve the chiral center.

Protocol:

  • Dissolution: Dissolve the purified amino alcohol in Acetonitrile/Phosphate buffer (pH 6.7).

  • Oxidation: Add TEMPO (catalytic) and Sodium Chlorite (NaClO

    
    , 2.0 equiv). Add dilute bleach (NaOCl) dropwise as the stoichiometric oxidant.
    
  • Isolation: Acidify to pH 3 with 1M HCl and extract into Ethyl Acetate. The product,

    
    -dibenzyl-2-(aminomethyl)-3-methylbutanoic acid, is obtained.
    
  • Deprotection: Hydrogenolysis (H

    
    , Pd/C, MeOH) removes the benzyl groups to yield the free amino acid (S)-2-(aminomethyl)-3-methylbutanoic acid .
    

ReactionCycle Substrate Isovaleraldehyde Enamine Chiral Enamine (Nucleophile) Substrate->Enamine + Catalyst Mannich Mannich Adduct (Aldehyde) Enamine->Mannich + Iminium Ion Alcohol Amino Alcohol (Stable Intermediate) Mannich->Alcohol + NaBH4 (Red) Product Target Acid Alcohol->Product + TEMPO/NaClO2 (Ox)

Figure 2: Synthetic workflow from aldehyde to target acid via stable alcohol intermediate.[2]

Derivatization Strategies for Library Generation

Once the core scaffold is synthesized, the "novelty" in drug development arises from the orthogonal functionalization of the N-terminus (amine) and C-terminus (carboxylic acid).

Library A: N-Sulfonylated Derivatives (Selectivity Probes)

Sulfonamide derivatives of amino acids often exhibit enhanced metabolic stability and altered lipophilicity.

  • Protocol: React the zwitterionic core with various sulfonyl chlorides (R-SO

    
    Cl) under Schotten-Baumann conditions (Water/Dioxane, Na
    
    
    
    CO
    
    
    ).
  • Target:

    
    .
    
Library B: -Peptide Oligomers

Incorporation of


-homovaline into peptide sequences creates "mixed" 

-peptides.
  • Coupling: Standard Fmoc solid-phase synthesis (SPPS) requires the protection of the core as Fmoc-

    
    -hVal-OH .
    
  • Protection Step: React the free amino acid with Fmoc-OSu and NaHCO

    
     in Acetone/Water.
    
Analytical Data Specifications

To validate the synthesis of novel derivatives, the following signals are diagnostic in


H NMR (400 MHz, DMSO-d

):
  • 
     0.85–0.95 ppm:  Doublet (6H) for the isopropyl methyls.
    
  • 
     2.1–2.3 ppm:  Multiplet (1H) for the C2 stereocenter methine.
    
  • 
     2.8–3.1 ppm:  Multiplet (2H) for the diastereotopic 
    
    
    
    -N protons.

References

  • Chi, Y. et al. (2008). "Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to

    
    -Amino Acids."[3] Journal of the American Chemical Society. Link
    
  • Seebach, D. et al. (2009).

    
    -Amino Acid Derivatives for 
    
    
    
    -Peptide Synthesis." Synthesis. Link
  • Chem-Impex International. "Product: (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride." Catalog. Link

  • University of Wisconsin-Madison. "Enantioselective Organocatalytic Aminomethylation of Aldehydes." Research Abstract. Link

  • Matrix Fine Chemicals. "2-Amino-3-methylbutanoic acid (Valine) vs Homologs." Catalog Data. Link

Sources

Exploratory

Technical Guide: Molecular Weight & Physicochemical Profiling of 2-(Aminomethyl)-3-methylbutanoic acid HCl

The following technical guide provides an in-depth physicochemical and operational analysis of 2-(Aminomethyl)-3-methylbutanoic acid HCl . It is structured to serve researchers and drug developers requiring precise data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and operational analysis of 2-(Aminomethyl)-3-methylbutanoic acid HCl . It is structured to serve researchers and drug developers requiring precise data for stoichiometry, formulation, and synthesis.

Executive Summary

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a non-proteinogenic


-amino acid, specifically classified as a 

-amino acid
(often referred to as

-Valine). Unlike canonical

-amino acids, the amino group is attached to a methylene carbon extending from the

-position, imparting unique conformational stability and resistance to proteolytic degradation.

This compound serves as a critical building block in peptidomimetics and foldamer research , and acts as a structural analogue to gabapentinoids, targeting the


 subunit of voltage-gated calcium channels.
Key Physicochemical Data
ParameterValue
Molecular Weight (HCl Salt) 167.63 g/mol
Molecular Weight (Free Base) 131.17 g/mol
Molecular Formula

CAS Number (S-isomer HCl) 203854-54-0
CAS Number (R-isomer HCl) 210345-86-1
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.

Structural Elucidation & Molecular Weight Calculation

Understanding the precise molecular weight is non-negotiable for stoichiometric accuracy in peptide coupling and stock solution preparation. The value 167.63 g/mol is derived from the hydrochloride salt form, which is the standard stable form supplied for research.

Structural Breakdown

The molecule consists of an isovaleric acid backbone substituted at the


-position (C2) with an aminomethyl group.
  • Backbone: 3-methylbutanoic acid (Isovaleric acid).

  • Substituent: 2-Aminomethyl group (

    
    ).
    
  • Stereochemistry: The C2 position is chiral. The (S)-enantiomer is frequently used in peptide synthesis to mimic the spatial arrangement of L-valine side chains.

Stoichiometric Calculation (Isotopic Average)
ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 612.01172.066
Hydrogen (H) 141.00814.112
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Chlorine (Cl) 135.45335.453
Total (HCl Salt) 167.636

Note: The hydrogen count includes the acidic proton associated with the HCl salt (


).
Structural Visualization

The following diagram illustrates the connectivity and the salt dissociation equilibrium critical for pH-dependent solubility profiles.

MolecularStructure cluster_struct Structural Connectivity (Beta2-Valine) Salt HCl Salt Form (Stable Solid) MW: 167.63 Dissociation Dissociation pKa ~ 3.5 (COOH) pKa ~ 10.2 (NH3+) Salt->Dissociation Solubilization (H2O) FreeBase Free Base Form (Physiological pH) MW: 131.17 Dissociation->FreeBase pH > 7 C1 C1 (COOH) C2 C2 (Alpha Carbon) C1->C2 R_Group Isopropyl Side Chain -CH(CH3)2 C2->R_Group Amine Aminomethyl -CH2-NH3(+) Cl(-) C2->Amine

Figure 1: Structural connectivity and salt dissociation pathway of 2-(Aminomethyl)-3-methylbutanoic acid HCl.

Analytical Validation & Quality Control

In a drug development context, verifying the identity and purity of this building block is essential before introducing it into a synthetic pipeline.

Mass Spectrometry (ESI-MS)
  • Expected Signal: In positive ion mode (ESI+), the HCl salt dissociates. You will not see the mass of the salt (167.63).

  • Target m/z:

    
     (Protonated Free Base).
    
  • Interpretation: A peak at 132.18 confirms the parent structure. A peak at 167 is incorrect for MS; Cl- is usually detected in negative mode or as an adduct.

NMR Characterization ( -Amino Acid Signature)

Unlike


-amino acids, the 

-proton signal is distinct.
  • 
    H NMR (D
    
    
    
    O):
    Look for the diastereotopic protons of the aminomethyl group (
    
    
    ) around
    
    
    3.0–3.3 ppm. The isopropyl methyls will appear as doublets around
    
    
    0.9–1.0 ppm.
  • 
    C NMR:  The carbonyl carbon typically shifts slightly upfield compared to 
    
    
    
    -amino acids due to the beta-positioning of the amine.

Applications in Drug Development[1][2][3][4][5]

Peptidomimetics & Foldamers

Incorporating 2-(Aminomethyl)-3-methylbutanoic acid into peptide chains introduces a methylene group into the backbone.

  • Mechanism: This extension alters the hydrogen-bonding pattern, allowing the formation of stable secondary structures (helices, sheets) that are distinct from natural peptides.

  • Benefit: These "foldamers" often display proteolytic resistance , extending the half-life of peptide drugs in vivo [1].

Gabapentinoid Analogs

The structure is an acyclic analog of Gabapentin .

  • Target:

    
     subunit of voltage-gated calcium channels.
    
  • Therapeutic Potential: Neuropathic pain, anxiety, and epilepsy.[1][2] The acyclic nature may offer different pharmacokinetic profiles (e.g., transport via LAT1) compared to the cyclic gabapentin [2].

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a 100 mM stock solution for biological assay or synthesis.

Materials:

  • 2-(Aminomethyl)-3-methylbutanoic acid HCl (MW: 167.63 g/mol ).[3]

  • Milli-Q Water or PBS (pH 7.4).

  • 0.22

    
    m Syringe Filter.
    

Protocol:

  • Weighing: Calculate mass for 10 mL volume.

    
    
    
    
    
    Weigh 167.6 mg of the solid.
  • Dissolution: Add the solid to a volumetric flask. Add approx. 8 mL of solvent. Vortex until fully dissolved.

    • Note: The solution will be acidic due to the HCl counter-ion. If using for cell culture, buffer with HEPES or neutralize with equimolar NaOH.

  • Volume Adjustment: Fill to the 10 mL mark.

  • Sterilization: Pass through a 0.22

    
    m filter into a sterile aliquot tube.
    
  • Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Synthesis Workflow (Conceptual)

For researchers synthesizing this compound de novo or modifying it, the following pathway is standard.

Synthesis Start Starting Material: Isovaleraldehyde or Cyanoacetate Step1 Step 1: Knoevenagel Condensation (Formation of unsaturated ester) Start->Step1 Step2 Step 2: Michael Addition / Cyanide Addition (Introduction of Nitrile) Step1->Step2 Step3 Step 3: Nitrile Reduction (H2/Pd-C or LiAlH4) -> Amine Step2->Step3 Step4 Step 4: Hydrolysis & Salt Formation (HCl/Dioxane) Step3->Step4 Final Final Product: 2-(Aminomethyl)-3-methylbutanoic acid HCl Step4->Final

Figure 2: General synthetic pathway for


-amino acids.

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry. Link

  • Chem-Impex International. (n.d.). (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Product Page. Retrieved February 19, 2026. Link

  • PubChem. (n.d.). Gabapentin (Structural Analog Comparison). National Library of Medicine. Link

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)-3-methylbutanoic Acid

Introduction 2-(Aminomethyl)-3-methylbutanoic acid, a non-proteinogenic β-amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural uniqueness, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Aminomethyl)-3-methylbutanoic acid, a non-proteinogenic β-amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural uniqueness, featuring an additional carbon in the backbone compared to its α-amino acid analogue, valine, imparts distinct conformational properties and increased stability against enzymatic degradation.[1][2][3] These characteristics make it a valuable component in the design of novel peptides and small molecule therapeutics with enhanced pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of 2-(Aminomethyl)-3-methylbutanoic acid and details the established methodologies for determining its complete physicochemical profile, offering a foundational resource for researchers in drug discovery and development.

Molecular Identity and Basic Properties

A thorough understanding of the fundamental molecular properties of a compound is the cornerstone of its development as a drug candidate. This section outlines the basic identifiers and known physical properties of the (R) and (S) enantiomers of 2-(Aminomethyl)-3-methylbutanoic acid.

Property(S)-2-(Aminomethyl)-3-methylbutanoic acid(R)-2-(Aminomethyl)-3-methylbutanoic acid(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Synonyms (2S)-2-(aminomethyl)-3-methylbutanoic acid, (S)-β²-homovaline(2R)-2-(aminomethyl)-3-methylbutanoic acid, (R)-β²-homovaline(R)-β²-Homovaline hydrochloride
CAS Number 203854-54-0[4]210345-86-1[5]1276055-45-8[6][7]
Molecular Formula C₆H₁₃NO₂[4]C₆H₁₃NO₂[5]C₆H₁₃NO₂ · HCl[7]
Molecular Weight 131.17 g/mol [4]131.18 g/mol [5]167.63 g/mol [6][7]
Appearance White to off-white solid[4]Not specifiedSolid[7]
Melting Point Not specifiedNot specifiedNot specified
Boiling Point 232.0±23.0 °C (Predicted)[4]Not specifiedNot specified
Density 1.035±0.06 g/cm³ (Predicted)[4]Not specifiedNot specified
Storage Under inert gas (nitrogen or Argon) at 2–8 °C, protect from light[4]Not specifiedNot specified

Ionization and Lipophilicity: pKa and LogP

Experimental Determination of pKa

The pKa values of the carboxylic acid and the aminomethyl group can be determined experimentally via potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, such as NaOH) is added incrementally.

Protocol for Potentiometric Titration:

  • Sample Preparation: Prepare a solution of 2-(Aminomethyl)-3-methylbutanoic acid of known concentration (e.g., 0.1 M) in deionized water.

  • Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with a strong acid (e.g., HCl) to ensure both the carboxylic acid and the amino group are fully protonated.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the plateaus in the titration curve).

Figure 1: Workflow for pKa determination by potentiometric titration.

Experimental Determination of LogP

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and an aqueous buffer. The shake-flask method is the traditional and most reliable technique for its determination.

Protocol for Shake-Flask LogP Determination:

  • System Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. The two phases should be mutually saturated by mixing for 24 hours and then separated.

  • Sample Addition: A known amount of 2-(Aminomethyl)-3-methylbutanoic acid is dissolved in the aqueous phase.

  • Partitioning: The aqueous solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Profile

The solubility of a drug candidate is a critical factor influencing its bioavailability. While the hydrochloride salt of (R)-2-(Aminomethyl)-3-methylbutanoic acid is noted for its good solubility, a quantitative and pH-dependent solubility profile is essential for formulation development.[8]

Experimental Determination of Aqueous Solubility

The equilibrium solubility of a compound in aqueous buffers at different pH values can be determined using the shake-flask method.

Protocol for Equilibrium Solubility Determination:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of solid 2-(Aminomethyl)-3-methylbutanoic acid to a known volume of each buffer in separate vials.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspensions are filtered or centrifuged to separate the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method (e.g., HPLC-UV).

Sources

Exploratory

Role of 2-(Aminomethyl)-3-methylbutanoic acid in neuroprotection

The Emerging Role of 2-(Aminomethyl)-3-methylbutanoic Acid ( -Homovaline) in Neuroprotection Technical Guide for Researchers and Drug Developers Executive Summary 2-(Aminomethyl)-3-methylbutanoic acid , commonly referred...

Author: BenchChem Technical Support Team. Date: February 2026

The Emerging Role of 2-(Aminomethyl)-3-methylbutanoic Acid ( -Homovaline) in Neuroprotection

Technical Guide for Researchers and Drug Developers

Executive Summary

2-(Aminomethyl)-3-methylbutanoic acid , commonly referred to in technical literature as


-Homovaline , represents a critical scaffold in the development of next-generation neuroprotective agents. Unlike canonical 

-amino acids, this

-amino acid derivative possesses a unique methylene insertion that confers resistance to enzymatic degradation while maintaining structural homology to Valine and GABA (Gamma-Aminobutyric Acid).

Its role in neuroprotection is twofold:

  • Pharmacophore Utility: It serves as a bioisostere for GABA and Leucine in small-molecule drug design, targeting voltage-gated calcium channels (

    
     subunit) and GABA transporters.
    
  • Peptidomimetic Stabilization: When incorporated into neuropeptides, it blocks proteolytic cleavage, significantly extending the half-life of therapeutic agents crossing the Blood-Brain Barrier (BBB).

This guide details the chemical pharmacology, mechanistic pathways, and experimental protocols required to evaluate


-Homovaline in neurodegenerative models such as Ischemic Stroke and Neuropathic Pain.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

Structural Identity
  • IUPAC Name: 2-(Aminomethyl)-3-methylbutanoic acid[1][2][3]

  • Common Name:

    
    -Homovaline
    
  • CAS Number: 1276055-45-8 (R-isomer HCl), 203854-54-0 (S-isomer)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [4]
  • Molecular Weight: 131.17 g/mol [4][5]

The -Amino Acid Advantage

The structural shift from an


-amino acid (Valine) to a 

-amino acid alters the torsion angles (

) of the peptide backbone.
  • Proteolytic Stability: Endogenous peptidases (e.g., aminopeptidases) strictly recognize

    
    -peptide bonds. The introduction of the extra methylene group in 
    
    
    
    -Homovaline renders the molecule "invisible" to these enzymes, a critical feature for maintaining therapeutic concentrations in the CNS.
  • Lipophilicity & BBB Transport: The isopropyl side chain enhances lipophilicity compared to Glycine or Alanine analogs. It is a predicted substrate for LAT1 (Large Neutral Amino Acid Transporter 1) , enabling active transport across the BBB.

Comparison to Gabapentinoids

-Homovaline shares a pharmacophore with established neuroprotectants:
Compound Structure Type Target Neuroprotective Mechanism

| Pregabalin |


-Amino Acid | 

Subunit (VGCC) | Reduces Glutamate Release | | Gabapentin |

-Amino Acid |

Subunit (VGCC) | Reduces Glutamate Release | |

-Homovaline
|

-Amino Acid
| Putative

/ GABA-B
| Inhibits Excitotoxicity / Metabolic Stability |

Mechanisms of Neuroprotection

The neuroprotective efficacy of 2-(Aminomethyl)-3-methylbutanoic acid is driven by three primary mechanisms.

Inhibition of Glutamate Excitotoxicity

Similar to Gabapentinoids,


-Homovaline is hypothesized to bind to the 

subunit
of voltage-gated calcium channels (VGCC).
  • Action: Binding reduces the trafficking of VGCCs to the presynaptic membrane.

  • Result: Decreased calcium influx during depolarization

    
     Reduced release of excitatory neurotransmitters (Glutamate, Substance P) 
    
    
    
    Prevention of neuronal apoptosis.
Metabolic Modulation (The Glutamine-Glutamate Cycle)

As a valine analog,


-Homovaline influences the Branched-Chain Amino Acid (BCAA) pool in astrocytes.
  • Pathway: BCAAs serve as nitrogen donors for glutamate synthesis. By competing with Valine for transport or transamination,

    
    -Homovaline can modulate the Glutamate/Glutamine shuttle , reducing the available pool of excitotoxic glutamate during ischemic stress.
    
Peptidomimetic Stabilization

In drug development, this molecule is often coupled to neurotrophic peptides (e.g., Enkephalin analogs).

  • Mechanism: Replacing a native Valine/Glycine residue with

    
    -Homovaline prevents cleavage by enkephalinases.
    
  • Outcome: Sustained activation of survival pathways (PI3K/Akt) in neurons.

Mechanistic Pathway Diagram

Neuroprotection_Pathway Compound 2-(Aminomethyl)-3-methylbutanoic Acid (Beta2-Homovaline) LAT1 LAT1 Transporter (BBB Crossing) Compound->LAT1 Active Transport PeptideDrug Peptide-Based Therapeutic Compound->PeptideDrug Incorporation VGCC Voltage-Gated Ca2+ Channel (Alpha-2-Delta Subunit) LAT1->VGCC Binding Glutamate Presynaptic Glutamate Release VGCC->Glutamate Inhibits Trafficking Peptidases CNS Peptidases (Aminopeptidase N) Survival Neuronal Survival (Anti-Apoptosis) Peptidases->Survival Extended Half-Life Glutamate->Survival Reduced Excitotoxicity PeptideDrug->Peptidases Resists Degradation

Caption: Dual-mechanism of neuroprotection: Direct modulation of calcium channels and stabilization of peptide therapeutics against enzymatic degradation.

Experimental Protocols

In Vitro Neuroprotection Assay (Cortical Neurons)

Objective: Quantify the efficacy of


-Homovaline in preventing glutamate-induced excitotoxicity.

Materials:

  • Primary Rat Cortical Neurons (DIV 14).

  • 
    -Homovaline (HCl salt), >98% purity.
    
  • Glutamate (100

    
    M).
    
  • LDH Cytotoxicity Assay Kit.

Protocol:

  • Pre-treatment: Incubate neurons with

    
    -Homovaline (0.1, 1, 10, 100 
    
    
    
    M) for 1 hour.
  • Insult: Add Glutamate (100

    
    M) to the culture media. Incubate for 24 hours.
    
  • Analysis: Collect supernatant. Measure Lactate Dehydrogenase (LDH) release as a marker of cell death.

  • Control: Use MK-801 (NMDA antagonist) as a positive control.

  • Validation: Cell viability should be normalized to untreated controls. Expect a dose-dependent reduction in LDH release.

In Vivo Ischemic Stroke Model (MCAO)

Objective: Assess neuroprotection in a transient Middle Cerebral Artery Occlusion (MCAO) model.

Protocol:

  • Subjects: Adult male C57BL/6 mice (20-25g).

  • Administration: Administer

    
    -Homovaline (30 mg/kg, i.p.) 30 minutes prior to occlusion or 1 hour post-reperfusion.
    
  • Surgery: Occlude MCA for 60 minutes using a silicone-coated filament. Reperfuse.

  • Readout (24h):

    • TTC Staining: Measure infarct volume.

    • Rotarod Test: Assess motor deficit recovery.

  • Data Interpretation: A reduction in infarct volume >20% indicates significant neuroprotection.

Synthesis & Sourcing

For research purposes, the compound is typically synthesized via the Arndt-Eistert homologation of Valine or via reduction of cyano-intermediates.

  • Key Intermediate: N-Boc-Valine

    
     Diazoketone 
    
    
    
    
    
    -Homo-Valine.
  • Chirality: The (S)-enantiomer (derived from L-Valine) is biologically preferred for peptide synthesis, while the (R)-enantiomer may have distinct receptor binding profiles.

Synthesis Workflow Diagram

Synthesis_Workflow Valine L-Valine (Starting Material) Protection N-Boc Protection Valine->Protection Activation Mixed Anhydride Protection->Activation Diazomethane Diazomethane Treatment Activation->Diazomethane Rearrangement Wolff Rearrangement (Arndt-Eistert) Diazomethane->Rearrangement Product Beta2-Homovaline (Target) Rearrangement->Product

Caption: Simplified synthetic route for generating


-Homovaline from L-Valine.

References

  • Chem-Impex International. (2023). (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: Applications in Neuroprotection and Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (R)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride. Retrieved from

  • Smolecule. (2023). Biological Activity of (S)-2-(Aminomethyl)-3-methylbutanoic acid.[6] Retrieved from

  • ResearchGate. (2022).

    
     and 
    
    
    
    amino acids in Chromatographic Separation. Retrieved from
  • PubChem. (2024).[7] Compound Summary: 2-amino-3-methylbutanoic acid analogs.[1] Retrieved from

Sources

Foundational

Technical Guide: Stereospecific Synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic Acid

Executive Summary & Strategic Analysis Target Molecule: (R)-2-(Aminomethyl)-3-methylbutanoic acid Class: -Amino Acid (specifically -Homovaline) CAS Registry: 191664-14-9 (Generic/Racemic), 210345-86-1 (R-isomer specific)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: (R)-2-(Aminomethyl)-3-methylbutanoic acid Class:


-Amino Acid (specifically 

-Homovaline) CAS Registry: 191664-14-9 (Generic/Racemic), 210345-86-1 (R-isomer specific) Primary Application: Peptidomimetic scaffolds, GABA-analogue anticonvulsant research (Pregabalin/Gabapentin series).
The Synthetic Challenge

Unlike


-amino acids, which are readily accessible via Arndt-Eistert homologation of natural 

-amino acids,

-amino acids require the construction of a chiral center at the

-position relative to the carboxylate, often involving the generation of a quaternary or hindered tertiary center.

For the (R)-enantiomer, the challenge lies in controlling the absolute stereochemistry of the alkylation step. While organocatalytic Mannich reactions offer modern routes, they often suffer from substrate specificity limitations. For high-purity drug development applications, the Evans Chiral Auxiliary approach remains the "Gold Standard" due to its predictability, high diastereomeric ratios (dr > 98:1), and crystallographic purification options.

Selected Route: Evans Auxiliary Alkylation (BOM-Cl Strategy)

This guide details the synthesis via asymmetric alkylation of an N-acyloxazolidinone with Benzyloxymethyl chloride (BOM-Cl) . This route is preferred over direct cyanomethylation due to the higher stability of the electrophile and superior enolate control.

Retrosynthetic Analysis

The strategy relies on disconnecting the C2-aminomethyl side chain. We trace the amine back to a protected alcohol (benzyloxymethyl), which is introduced via electrophilic attack on a chiral enolate.

Retrosynthesis Target (R)-2-(Aminomethyl)- 3-methylbutanoic acid Precursor1 (R)-2-(Hydroxymethyl)- 3-methylbutanoic acid Target->Precursor1 FGI: OH -> NH2 (Via Azide) Precursor2 Auxiliary Adduct (Alpha-BOM substituted) Precursor1->Precursor2 Auxiliary Removal & Hydrogenolysis StartMat Isovaleryl Chloride + (S)-4-Benzyl-2-oxazolidinone Precursor2->StartMat Asymmetric Alkylation (BOM-Cl)

Caption: Retrosynthetic logic flow tracing the target


-amino acid back to the chiral auxiliary starting materials.

Detailed Experimental Protocol

Phase 1: Auxiliary Attachment

Objective: Synthesis of (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one.

  • Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 equiv), Isovaleryl chloride (1.2 equiv), n-BuLi (1.1 equiv), THF (anhydrous).

  • Procedure:

    • Cool a solution of (S)-4-benzyl-2-oxazolidinone in THF to -78°C under

      
      .
      
    • Add n-BuLi dropwise. Stir for 30 min to form the lithiated auxiliary.

    • Add isovaleryl chloride slowly. The bulky isopropyl group requires slow addition to prevent ketene formation.

    • Warm to 0°C over 2 hours. Quench with sat.

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: Product should be a white crystalline solid. Confirm purity via

      
       NMR (doublet at 
      
      
      
      0.9-1.0 ppm for isopropyl).
Phase 2: Asymmetric Alkylation (The Stereodefining Step)

Objective: Introduction of the hydroxymethyl precursor with (R)-selectivity.

Mechanism: The reaction proceeds via a Z-enolate transition state. The (S)-benzyl group on the auxiliary shields the Re-face, forcing the electrophile (BOM-Cl) to attack from the Si-face.

TransitionState Substrate N-Isovaleryl Imide Base NaHMDS (-78°C) Substrate->Base Enolate Z-Enolate (Li-Chelated) Base->Enolate Deprotonation TS Zimmerman-Traxler TS (Si-face open) Enolate->TS + BOM-Cl Product (R)-Alkylated Adduct TS->Product Stereoselective C-C Bond

Caption: The Zimmerman-Traxler transition state model dictating the (R)-stereochemical outcome.

Protocol:

  • Setup: Flame-dried flask, Argon atmosphere.

  • Enolization: Dissolve the imide (from Phase 1) in THF at -78°C. Add NaHMDS (1.1 equiv). Note: NaHMDS is often preferred over LDA for isovaleryl derivatives to minimize self-condensation.

  • Alkylation: Stir enolate for 45 mins. Add Benzyloxymethyl chloride (BOM-Cl) (1.5 equiv) neat or as a high-concentration THF solution.

  • Reaction: Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.

  • Workup: Quench with acetic acid/THF at low temp. Standard aqueous workup.

  • Purification: Column chromatography. Separation of the minor diastereomer is critical here.

    • Target Data: dr > 95:5 is expected.

Phase 3: Auxiliary Removal & Functional Group Interconversion

Objective: Cleave the auxiliary and convert the protected alcohol to the amine.

  • Hydrolysis: Treat the alkylated adduct with

    
     and 
    
    
    
    (30%) in THF/H2O at 0°C.
    • Why Peroxide? It forms the hydroperoxide anion, which is more nucleophilic than hydroxide towards the imide carbonyl but less basic, preventing epimerization of the

      
      -center.
      
    • Result: (R)-2-(benzyloxymethyl)-3-methylbutanoic acid.

  • Hydrogenolysis: Dissolve acid in MeOH. Add Pd/C (10% w/w). Hydrogenate (1 atm

    
    ) to remove the benzyl group.
    
    • Result: (R)-2-(hydroxymethyl)-3-methylbutanoic acid.

  • Amine Installation (Mitsunobu-Staudinger Sequence):

    • Step A (Azidation): React the hydroxy-acid (esterified first if necessary, or use transient protection) with

      
       (Diphenylphosphoryl azide) and DBU, or convert alcohol to mesylate followed by 
      
      
      
      .
    • Step B (Reduction): Staudinger reduction (

      
      , then 
      
      
      
      ) or hydrogenation (
      
      
      , Pd/C) converts the azide to the primary amine.
    • Final Deprotection: If an ester was used, hydrolyze with LiOH.

Critical Process Parameters (CPP) & QC

ParameterSpecificationRationale
Enolization Temp

Higher temps favor E-enolate or decomposition, eroding stereocontrol.
Reagent Quality BOM-Cl (Fresh)BOM-Cl degrades to formaldehyde and benzyl chloride; titrate or distill before use.
Quench pH 4.0 - 5.0Avoid strongly acidic quench which may cleave the BOM group prematurely.
Chiral Purity

Validated by Chiral HPLC (e.g., Chiralpak AD-H column).
Analytical Validation
  • 1H NMR (400 MHz, D2O/DCl): Look for the diagnostic ABX system of the

    
     protons (
    
    
    
    ppm) and the isopropyl methyl doublets (
    
    
    ppm).
  • Specific Rotation:

    
     should be negative (compare to literature for (R)-isomer derivatives).
    

References

  • Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide in the synthesis of beta-amino acids." Journal of the American Chemical Society, 104(6), 1737. Link

  • Seebach, D., et al. (2009).

    
    -Amino Acid Derivatives for 
    
    
    
    -Peptide Synthesis." Synthesis, 2009(1), 1–32.[1] Link
  • Beddow, J. E., Davies, S. G., et al. (2007). "Asymmetric synthesis of

    
    -amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives." Organic & Biomolecular Chemistry, 5, 2812-2825.[2] Link
    
  • Sibi, M. P., et al. (1996). "Enantioselective Synthesis of

    
    -Amino Acids." Journal of the Organic Chemistry, 61(22), 7848-7855. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. (Context on

    
    -amino acid utility). Link
    

Sources

Exploratory

Synthesis of 2-(Aminomethyl)-3-methylbutanoic Acid: A Critical Intermediate for Next-Generation DPP-4 Inhibitors

Executive Summary Target Molecule: 2-(Aminomethyl)-3-methylbutanoic acid (also known as -Homovaline). CAS: 801183-42-4 (Racemic), 172695-33-9 (Enantiopure Fmoc-derivative).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(Aminomethyl)-3-methylbutanoic acid (also known as


-Homovaline).
CAS:  801183-42-4 (Racemic), 172695-33-9 (Enantiopure Fmoc-derivative).
Application:  Key pharmacophore for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (Gliptins).[1]

The synthesis of


-amino acids has moved from academic curiosity to industrial necessity with the success of DPP-4 inhibitors like Sitagliptin and Omarigliptin. While first-generation inhibitors primarily utilized 

-amino acids (amino group on the

-carbon), next-generation candidates increasingly explore

-amino acids
(side chain on the

-carbon). This structural shift offers superior metabolic stability against proteolysis while maintaining critical hydrogen-bonding interactions within the DPP-4 active site (specifically with Glu205 and Glu206).

This guide details two distinct synthetic pathways for 2-(aminomethyl)-3-methylbutanoic acid:

  • Method A (Industrial): A cost-effective Cyanoacetate Alkylation/Reduction route suitable for kilogram-scale production.

  • Method B (Asymmetric): An Evans Oxazolidinone-mediated route ensuring >98% enantiomeric excess (ee) for clinical candidate synthesis.

Part 1: Strategic Chemical Context & Retrosynthesis

The Advantage in Drug Design

The target molecule is a


-amino acid.[2] Unlike their 

-amino acid counterparts,

-amino acids are not recognized by standard endogenous proteases, granting the final drug extended half-life.
  • 
    -scaffold (e.g., Sitagliptin):  Side chain on C3.[3]
    
  • 
    -scaffold (Target):  Side chain on C2. This creates a "stiffer" backbone and restricts rotatable bonds, often improving potency by locking the molecule into the bioactive conformation.
    
Retrosynthetic Analysis

We approach the synthesis by disconnecting the C1-C2 bond (alkylation strategy) or the Nitrogen-Carbon bond (reduction strategy).

Retrosynthesis Target Target: 2-(Aminomethyl)-3-methylbutanoic acid (Beta2-Homovaline) Precursor1 Precursor A: Cyanoacrylate/Cyanoester (Nitrile Reduction) Target->Precursor1 FGI: Nitrile Reduction Precursor2 Precursor B: Chiral Imide Enolate (Asymmetric Alkylation) Target->Precursor2 Hydrolysis Start1 Starting Materials: Ethyl Cyanoacetate + Isopropyl Bromide Precursor1->Start1 Alkylation Start2 Starting Materials: Evans Auxiliary + Isovaleric Acid Precursor2->Start2 Mannich/Alkylation

Figure 1: Retrosynthetic disconnection showing the Industrial (Left) and Asymmetric (Right) pathways.

Part 2: Method A - Industrial Scalability (Nitrile Reduction)

Objective: High throughput, low cost, racemic synthesis (amenable to chiral resolution later). Key Challenge: Selective reduction of the nitrile group in the presence of the ester, followed by controlled hydrolysis.

Reagents & Materials[4][5][6][7][8][9]
  • Ethyl cyanoacetate (1.0 eq)

  • Isopropyl bromide (1.1 eq)

  • Sodium ethoxide (NaOEt) or Potassium carbonate (

    
    )
    
  • Raney Nickel (catalyst) or Cobalt(II) chloride/Sodium borohydride

  • Solvents: Ethanol, THF.

Step-by-Step Protocol
Step 1: Alkylation of Ethyl Cyanoacetate

The steric bulk of the isopropyl group requires a strong base and controlled temperature to prevent dialkylation.

  • Setup: Charge a reactor with anhydrous ethanol and add Sodium ethoxide (1.1 eq) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add Ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes. Stir for 1 hour to generate the enolate.

  • Alkylation: Add Isopropyl bromide (1.1 eq) slowly.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC/GC for consumption of starting material.

  • Workup: Concentrate solvent in vacuo. Resuspend residue in diethyl ether/water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Result: Ethyl 2-cyano-3-methylbutanoate.

Step 2: Selective Nitrile Reduction

This is the critical step. We must reduce


 to 

without reducing the ester to an alcohol.
  • Catalyst Prep: Wash Raney Nickel (active slurry) with ethanol (x3) to remove water. Safety: Raney Ni is pyrophoric; keep wet and under inert gas.

  • Hydrogenation: In a high-pressure autoclave, dissolve the intermediate from Step 1 in ammoniacal ethanol (

    
     prevents secondary amine formation).
    
  • Reaction: Pressurize to 50–60 bar

    
    . Heat to 50°C for 24 hours.
    
  • Filtration: Filter catalyst through Celite under Argon. Concentrate filtrate.

    • Result: Ethyl 2-(aminomethyl)-3-methylbutanoate.

Step 3: Hydrolysis
  • Saponification: Dissolve the amino-ester in 6N HCl and reflux for 4 hours. (Acid hydrolysis is preferred to avoid racemization if resolution was performed earlier, though base hydrolysis LiOH/THF is milder).

  • Isolation: The product is a zwitterion. Adjust pH to the isoelectric point (approx pH 6.0) using Et3N. The amino acid precipitates.

  • Recrystallization: Recrystallize from Ethanol/Water.

Part 3: Method B - Asymmetric Synthesis (Evans Auxiliary)

Objective: Synthesis of enantiopure (


)- or (

)- isomer for clinical development. Key Logic: Using a chiral oxazolidinone auxiliary to control the stereochemistry of the

-alkylation (which becomes the C2 center).
The "Self-Validating" Workflow

This route uses the Evans Oxazolidinone (4-benzyl-2-oxazolidinone). The bulky benzyl group sterically hinders one face of the enolate, forcing the electrophile to attack from the opposite side.

EvansRoute Step1 1. Acylation (Attach Aux) Step2 2. Alkylation (NaHMDS + iPr-I) Step1->Step2 High d.e. Step3 3. Hydroxymethylation (TiCl4 + Trioxane) Step2->Step3 Aldol-like Step4 4. Azidation & Red. (DPPA -> H2) Step3->Step4 Conversion

Figure 2: Asymmetric workflow using Evans Auxiliary to ensure stereochemical purity.

Detailed Protocol
  • Acylation:

    • React (S)-4-benzyl-2-oxazolidinone with isovaleryl chloride and n-BuLi at -78°C to form the N-acylated imide.

  • Diastereoselective Hydroxymethylation:

    • Why this step? Direct aminomethylation is unstable. We introduce a

      
       group first, then convert to amine.
      
    • Treat the imide with

      
       (1.0 eq) and DIPEA to form the Titanium enolate.
      
    • Add s-Trioxane (formaldehyde source). The reaction proceeds with >95:5 diastereomeric ratio (dr).

  • Conversion to Amine (Mitsunobu/Azide):

    • React the resulting alcohol with

      
       (Diphenylphosphoryl azide) and DBU to install the azide (
      
      
      
      ) with inversion of configuration (if chiral center involved) or retention (here, the center is adjacent).
    • Alternative: Convert OH to OMs (Mesylate), then displace with

      
      .
      
  • Auxiliary Removal & Reduction:

    • Hydrolyze the auxiliary using

      
       (peroxide aids in cleaving the imide without racemization).
      
    • Reduce the azide to amine using

      
      .
      

Part 4: Analytical Data & Quality Control

For a DPP-4 inhibitor intermediate, purity is paramount.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (HPLC) > 98.5%C18 Column, Phosphate Buffer/MeCN
Enantiomeric Excess > 99.0% (for Method B)Chiral HPLC (Daicel Chiralpak AD-H)
1H NMR (D2O)

0.95 (d, 6H), 1.9 (m, 1H), 2.4 (m, 1H), 3.1 (d, 2H)
400 MHz NMR
Mass Spec [M+H]+ = 132.1LC-MS (ESI)
Residual Solvents < 5000 ppm (Ethanol)GC-Headspace
Critical Troubleshooting (The "Pro-Tips")
  • Zwitterion Isolation:

    
    -amino acids are highly water-soluble. Do not attempt standard extraction with DCM/Ethyl Acetate at neutral pH. You must  use ion-exchange resin (Dowex 50W) or precisely adjust to the isoelectric point for precipitation.
    
  • Lactam Formation: During the heating of the amino-acid or amino-ester, it may cyclize to form 3-isopropyl-2-azetidinone (

    
    -lactam).
    
    • Detection: Look for a new IR peak around 1740 cm⁻¹ (strained amide).

    • Remedy: If lactam forms, hydrolyze it back to the amino acid using 6N HCl reflux.

References

  • Enantioselective Synthesis of

    
    -Amino Acids: 
    
    • Title: Enantioselective Organocatalytic Aminomethyl

      
      -Amino Acids.[4]
      
    • Source: J. Am. Chem. Soc. 2005, 127, 32, 11256–11257.
    • URL:[Link]

  • DPP-4 Inhibitor Design & SAR

    • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Industrial Synthesis of

    
    -Amino Acids: 
    
    • Title: Catalytic Asymmetric Synthesis of Unprotected

      
      -Amino Acids.[2]
      
    • Source: J. Am. Chem. Soc. 2021, 143, 11, 4162–4167.
    • URL:[Link]

  • Lactam Route Verification

    • Title: Synthesis of 3-isopropyl-2-azetidinone intermediates.[5]

    • Source: US Patent 6207822B1 (Process for the synthesis of azetidinones).
    • URL

Sources

Foundational

An In-depth Technical Guide to 2-(Aminomethyl)-3-methylbutanoic Acid

Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Aminomethyl)-3-methylbutanoic acid, a chiral amino acid derivative with significant applications in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-3-methylbutanoic acid, a chiral amino acid derivative with significant applications in pharmaceutical development, biochemical research, and peptide synthesis. We will delve into its chemical properties, synthesis, potential mechanisms of action, and practical applications, offering insights for researchers, scientists, and professionals in drug development.

Introduction and Significance

2-(Aminomethyl)-3-methylbutanoic acid, a derivative of the essential amino acid valine, is a versatile building block in medicinal chemistry and a molecule of interest for its potential biological activities.[1][2] It exists as two enantiomers, (R) and (S), which can exhibit distinct pharmacological profiles. The compound and its hydrochloride salt are valued for their stability and solubility, making them suitable for various research and development applications, from laboratory-scale synthesis to potential formulation in oral and injectable dosage forms.[1] Its structural similarity to neurotransmitters suggests potential activity in the central nervous system, driving its investigation for neurological disorders.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Aminomethyl)-3-methylbutanoic acid is crucial for its effective application.

PropertyValueSource(s)
Molecular Formula C6H13NO2[4]
Molecular Weight 131.18 g/mol [4]
Appearance White crystalline powder or colorless crystals[2][5]
Solubility Soluble in water, very slightly soluble in ethanol[2][5]
Stability Stable under ordinary conditions[5][6]
CAS Number (R-form) 210345-86-1[1][4]
CAS Number (S-form) 203854-54-0[7]
CAS Number (R-form HCl) 1276055-45-8[8][9]

Synthesis and Manufacturing

The synthesis of enantiomerically pure 2-(Aminomethyl)-3-methylbutanoic acid often starts from the readily available chiral pool of L-valine or D-valine. While specific proprietary methods exist, a general conceptual pathway can be outlined. One common strategy involves a multi-step process that may include diazotization, protection of functional groups, esterification, and stereospecific reactions to achieve the desired chirality.[10]

A patent for a related compound outlines a process starting from L-valine, which involves diazotization hydrolysis, acetyl protection, tert-butyl esterification, deacetylation, and a Mitsunobu reaction.[10] This highlights the complexity and precision required in the synthesis of such non-natural amino acids.

G cluster_0 Conceptual Synthetic Pathway L-Valine L-Valine Diazotization Diazotization L-Valine->Diazotization 1. Introduction of Hydroxyl Group Protection Protection Diazotization->Protection 2. Protection of Functional Groups Esterification Esterification Protection->Esterification 3. Ester Formation Stereospecific Reaction Stereospecific Reaction Esterification->Stereospecific Reaction 4. Chiral Inversion/Modification Deprotection Deprotection Stereospecific Reaction->Deprotection 5. Removal of Protecting Groups Final Product 2-(Aminomethyl)-3- methylbutanoic acid Deprotection->Final Product 6. Isolation

Caption: A conceptual workflow for the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid.

Potential Mechanism of Action

While the precise mechanism of action is still under investigation, the structural similarity of 2-(Aminomethyl)-3-methylbutanoic acid to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) suggests it may act as a GABA analogue. This positions it as a compound of interest for neurological disorders. Its potential to modulate neurotransmitter activity and serve as a precursor for neurotransmitter synthesis is a key area of research.[1][3]

cluster_pathway Potential GABAergic Modulation Compound 2-(Aminomethyl)-3- methylbutanoic acid GABA_Receptor GABA Receptor Compound->GABA_Receptor Binds to/Modulates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

Caption: Potential mechanism of action as a GABA analogue.

Applications in Drug Development and Research

2-(Aminomethyl)-3-methylbutanoic acid is a versatile molecule with a broad range of applications.

  • Pharmaceutical Intermediate : It serves as a crucial building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological conditions.[1][3]

  • Peptide Synthesis : The Fmoc-protected version, Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid, is utilized in solid-phase peptide synthesis to create custom peptides for therapeutic or research purposes.[7] The Fmoc group provides a temporary protecting group for the amine, allowing for controlled peptide chain elongation.[7]

  • Biochemical Research : This compound is employed in studies of amino acid metabolism and protein synthesis, providing insights into fundamental cellular processes.[1][3]

  • Nutraceuticals : There is emerging interest in its use in dietary supplements for potential benefits in metabolic health and cognitive function.[3]

  • Other Applications : It also finds use in analytical chemistry as a standard for chromatography and mass spectrometry, and has been explored in cosmetic formulations for skin health.[1]

Experimental Protocol: Incorporation into a Peptide Chain

The following is a generalized protocol for the incorporation of Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid into a peptide using solid-phase peptide synthesis (SPPS).

Objective: To covalently link Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected resin (e.g., Wang, Rink Amide)

  • Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid[7]

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

Workflow:

G start Start: Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash with DMF deprotection->wash1 coupling 3. Coupling Reaction: Fmoc-AA, HBTU/HOBt, DIPEA in DMF wash1->coupling wash2 4. Wash with DMF coupling->wash2 end End: Elongated Peptide Chain wash2->end

Caption: Workflow for solid-phase peptide synthesis (SPPS) incorporation.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 20 minutes.

    • Drain the solution and repeat the deprotection step for another 10 minutes. This two-step deprotection ensures complete removal of the Fmoc group.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid (3 equivalents), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the carboxylic acid. The solution should change color, indicating activation.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored by a Kaiser test.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and then with DCM (3 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next coupling cycle or final cleavage from the resin.

Safety and Handling

Based on available safety data sheets for related compounds, 2-(Aminomethyl)-3-methylbutanoic acid should be handled with standard laboratory precautions.[6][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.[6]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and protect from light.[11]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[6]

    • Inhalation: Remove to fresh air.[6]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[6]

  • Toxicity: While specific data for this compound is limited, the related essential amino acid L-valine has a low acute toxicity profile (LD50 Oral - Rat - >2000 mg/kg).[5]

Conclusion

2-(Aminomethyl)-3-methylbutanoic acid is a valuable and versatile chiral building block with significant potential in pharmaceutical and biochemical research. Its unique structure allows for its use as a key intermediate in the synthesis of complex molecules and as a tool for studying fundamental biological processes. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in scientific discovery and the development of novel therapeutics.

References

  • (R-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride - Chem-Impex. (n.d.).
  • Fmoc-(S-2-(aminomethyl)-3-methylbutanoic acid - Chem-Impex. (n.d.).
  • 2-Amino-3-methylbutanoic acid - ChemBK. (n.d.).
  • (S-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride - Chem-Impex. (n.d.).
  • (R)-2-(aminomethyl)-3-methylbutanoicacid - Advanced Biochemicals. (n.d.).
  • (S)-2-(Aminomethyl)-3-methylbutanoic acid (C007B-531491) - Cenmed Enterprises. (n.d.).
  • L-Valine or (S)-(+)-2-Amino-3-methylbutyric acid Manufacturers, SDS - Muby Chemicals. (n.d.).
  • (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 - ChemicalBook. (2026, January 13).
  • 2-amino-3-methyl(311C)butanoic acid | C5H11NO2 | CID 450563 - PubChem. (n.d.).
  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents. (n.d.).
  • CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • (S)-2-(Aminomethyl)-3-methylbutanoic acid - MilliporeSigma. (n.d.).
  • (R)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).

Sources

Protocols & Analytical Methods

Method

The Art of Asymmetry: 2-(Aminomethyl)-3-methylbutanoic Acid as a Premier Chiral Building Block

Introduction: In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the const...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the construction of complex molecular architectures with precise stereochemical control. Among these, β-amino acids have garnered significant attention for their unique structural properties and their prevalence in biologically active molecules.[1] This technical guide delves into the synthesis and application of a particularly valuable β-amino acid, 2-(aminomethyl)-3-methylbutanoic acid, a chiral synthon that offers a powerful tool for researchers and scientists in the field of asymmetric synthesis. Its structural relationship to the natural amino acid valine provides a direct link to the chiral pool, making it an accessible and versatile building block for creating novel chemical entities with defined stereochemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a chiral building block is essential for its effective use and characterization. The properties of both the (R) and (S) enantiomers of 2-(aminomethyl)-3-methylbutanoic acid are summarized below.

Property(S)-Enantiomer(R)-EnantiomerReference
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂[2][3]
Molecular Weight 131.17 g/mol 131.18 g/mol [2][3]
CAS Number 203854-54-0210345-86-1[2][3]
Appearance White to off-white solidWhite to off-white solid[2][3]
Storage Temperature 2-8°C, under inert gas2-8°C, under inert gas[2][4]
pKa (Predicted) 3.50 ± 0.113.50 ± 0.11[4]
Optical Rotation ([α]D) -20.2° (c=1, CHCl₃) for N-Boc derivativeNot available

Spectroscopic Data (Predicted/Typical):

NucleusPredicted Chemical Shift (ppm)
¹H NMR
-CH(CH₃)₂0.9-1.1 (d, 6H)
-CH(CH₃)₂1.8-2.1 (m, 1H)
-CH(CH₂NH₂)COOH2.3-2.6 (m, 1H)
-CH₂NH₂2.8-3.2 (m, 2H)
-COOH10-12 (br s, 1H)
-NH₂7-9 (br s, 2H)
¹³C NMR
-CH(CH₃)₂18-22
-CH(CH₃)₂30-34
-CH(CH₂NH₂)COOH45-50
-CH₂NH₂40-45
-COOH175-180

Asymmetric Synthesis of 2-(Aminomethyl)-3-methylbutanoic Acid

The most reliable and stereospecific route to enantiomerically pure 2-(aminomethyl)-3-methylbutanoic acid is through the homologation of the corresponding α-amino acid, valine, which is readily available from the chiral pool. The Arndt-Eistert synthesis provides a classic and effective method for this one-carbon chain extension.[1][5][6]

The Arndt-Eistert Homologation Pathway

The Arndt-Eistert synthesis involves the conversion of a carboxylic acid to its next higher homolog.[5] When applied to α-amino acids, it provides a direct route to β-amino acids with retention of stereochemistry.[1] The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent silver-catalyzed Wolff rearrangement to a ketene, which is then trapped by a nucleophile.[7][8]

Arndt_Eistert Valine N-Protected Valine AcidChloride Acid Chloride Valine->AcidChloride SOCl₂ or (COCl)₂ Diazoketone Diazoketone AcidChloride->Diazoketone CH₂N₂ Ketene Ketene Diazoketone->Ketene Ag₂O, Δ or hν (Wolff Rearrangement) BetaAminoAcid N-Protected 2-(aminomethyl)-3-methylbutanoic acid Ketene->BetaAminoAcid H₂O FinalProduct 2-(Aminomethyl)-3-methylbutanoic acid BetaAminoAcid->FinalProduct Deprotection

Caption: General workflow for the Arndt-Eistert homologation of N-protected valine.

Detailed Protocol: Synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic Acid from L-Valine

This protocol outlines the synthesis of the (S)-enantiomer starting from L-valine. The same procedure can be applied using D-valine to obtain the (R)-enantiomer.

Part 1: N-Protection of L-Valine

  • Dissolve L-Valine: Suspend L-valine (1.0 eq) in a suitable solvent system such as a 1:1 mixture of dioxane and water.

  • Basification: Cool the suspension to 0 °C and add sodium hydroxide (2.5 eq) dissolved in water.

  • Addition of Protecting Group: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Acidify the reaction mixture with a cold solution of 1N HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-valine.

Part 2: Arndt-Eistert Homologation

  • Acid Chloride Formation: Dissolve N-Boc-L-valine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C. Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the reaction mixture at -15 °C for 30 minutes.

  • Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.) Add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C and stir for 3-4 hours.

  • Wolff Rearrangement: To the solution of the diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). The reaction mixture is then subjected to microwave irradiation or heated to induce the Wolff rearrangement. The progress of the reaction can be monitored by TLC.

  • Hydrolysis: Upon completion of the rearrangement, add water to hydrolyze the resulting ketene to the carboxylic acid.

  • Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain N-Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid. A reported yield for this transformation is 87%.

Part 3: Deprotection

  • Acidic Cleavage: Dissolve the N-Boc protected β-amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane.

  • Isolation: Stir the reaction mixture at room temperature for 1-2 hours. Evaporate the solvent under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of (S)-2-(aminomethyl)-3-methylbutanoic acid.

Application in Asymmetric Synthesis: A Chiral Auxiliary Approach

The inherent chirality of 2-(aminomethyl)-3-methylbutanoic acid makes it an excellent candidate for use as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can effectively direct the stereochemical outcome of a subsequent reaction.

Diastereoselective Alkylation

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates.[9][10] In this approach, 2-(aminomethyl)-3-methylbutanoic acid can be converted into a chiral oxazolidinone or a related heterocyclic system. The bulky isopropyl group of the original valine backbone creates a sterically hindered environment that forces an incoming electrophile to approach from a specific face of the enolate, leading to the formation of one diastereomer in excess.

Chiral_Auxiliary cluster_0 Chiral Auxiliary Synthesis cluster_1 Asymmetric Transformation cluster_2 Product Release BetaAminoAcid 2-(aminomethyl)-3-methylbutanoic acid Auxiliary Chiral Oxazolidinone BetaAminoAcid->Auxiliary Formation Prochiral Prochiral Substrate Attached Substrate-Auxiliary Adduct Prochiral->Attached Coupling Diastereomer Diastereomerically Enriched Product Attached->Diastereomer Diastereoselective Reaction (e.g., Alkylation) FinalProduct Enantiomerically Pure Product Diastereomer->FinalProduct Cleavage RecoveredAuxiliary Recovered Auxiliary Diastereomer->RecoveredAuxiliary Cleavage

Caption: Conceptual workflow for the use of 2-(aminomethyl)-3-methylbutanoic acid as a chiral auxiliary.

Protocol: Diastereoselective Alkylation of an Acyl-Oxazolidinone Derivative

This generalized protocol illustrates how a chiral auxiliary derived from 2-(aminomethyl)-3-methylbutanoic acid can be used to control stereochemistry.

  • Auxiliary Attachment: Couple the chiral auxiliary (e.g., an oxazolidinone derived from the title compound) with a prochiral carboxylic acid derivative (e.g., an acid chloride) to form an N-acyl derivative.

  • Enolate Formation: Treat the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate the corresponding enolate.

  • Diastereoselective Alkylation: Introduce an electrophile (e.g., an alkyl halide) to the enolate solution. The steric bulk of the isopropyl group on the chiral auxiliary will direct the approach of the electrophile, leading to a high diastereomeric excess of the alkylated product.

  • Auxiliary Cleavage: After the reaction is complete, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary for reuse.

Conclusion

2-(Aminomethyl)-3-methylbutanoic acid is a highly valuable and versatile chiral building block in asymmetric synthesis. Its straightforward synthesis from the chiral pool amino acid valine via the Arndt-Eistert homologation makes it readily accessible in both enantiomeric forms. The inherent stereochemistry of this β-amino acid can be effectively leveraged to control the formation of new stereocenters in a predictable manner, either through its incorporation into a target molecule or by its use as a recoverable chiral auxiliary. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this powerful tool in the creation of novel, enantiomerically pure molecules.

References

  • Vasu, S., et al. (2006). Wolff rearrangement of Nα- Boc-/Z-protected aminodiazoketones to the corresponding β- amino acids under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(5), 1305-1308.
  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]

  • Filo. (2025, May 9). s in a synthesis of valine from 3-methylbutanoic acid using NS reaction... Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ER5. Wolff Rearrangement. Retrieved from [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0203922). Retrieved from [Link]

  • Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

  • NIST. (n.d.). Valine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). (r)-2-(aminomethyl)-3-methylbutanoic acid (C6H13NO2). Retrieved from [Link]

  • Pfaltz, A., & Drury, W. J., 3rd (2004). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5723–5726. [Link]

  • Lindsley, C. W. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 82(4), 631. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wikipedia. (n.d.). Valine. Retrieved from [Link]

  • Chen, K., & Chen, S. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 27(10), 3122. [Link]

  • PubChem. (n.d.). 2-amino-3-methyl(311C)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). D-Valine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Rueping, M., & Kuenkel, A. (2011). Chiral organophosphates as ligands in asymmetric metal catalysis. Organic & Biomolecular Chemistry, 9(21), 7245-7248. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-METHYLBUTANOIC ACID. Retrieved from [Link]

  • SpectraBase. (n.d.). Butanoic acid, 3-amino-2-methyl-. Retrieved from [Link]

  • Davies, S. G., et al. (2016). Diastereoselective alkylation and methods for chiral auxiliary removal. Organic & Biomolecular Chemistry, 14(32), 7751-7767. [Link]

  • Stoyanov, N. M., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4503. [Link]

  • Guo, H. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 700570. [Link]

  • PubChem. (n.d.). 3-Amino-2-methylbutanoic acid. Retrieved from [Link]

  • Chiralita. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6933. [Link]

Sources

Application

Application of 2-(Aminomethyl)-3-methylbutanoic acid in solid-phase peptide synthesis

Application Note: High-Efficiency Incorporation of 2-(Aminomethyl)-3-methylbutanoic Acid ( -Homovaline) in Solid-Phase Peptide Synthesis -amino acid coupling in peptidomimetic sequences. Executive Summary This guide deta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 2-(Aminomethyl)-3-methylbutanoic Acid ( -Homovaline) in Solid-Phase Peptide Synthesis


-amino acid coupling in peptidomimetic sequences.

Executive Summary

This guide details the specific protocols for utilizing 2-(Aminomethyl)-3-methylbutanoic acid (commonly referred to as


-Homovaline  or 

-hVal
) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

While


-amino acids are invaluable for generating proteolytically stable peptidomimetics and "foldamers" (specifically 14-helices), 

-substituted variants present a unique synthetic challenge. Unlike their

-counterparts,

-amino acids possess a side chain on the

-carbon (adjacent to the carboxyl group). This creates significant steric hindrance during the acylation step, often leading to deletion sequences or incomplete coupling. This note provides a validated, high-efficiency protocol to overcome these steric barriers using HATU/HOAt activation and microwave assistance.

Technical Profile & Chemical Logic

The Molecule
  • IUPAC Name: (S)-2-(Aminomethyl)-3-methylbutanoic acid[1]

  • Common Name: Fmoc-

    
    -Homovaline (Fmoc-
    
    
    
    -hVal)
  • CAS Number: 203854-59-5 (Fmoc derivative)[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Structural Challenge: The isopropyl side chain is located at position 2 (

    
    -carbon). When the carboxyl group is activated, this bulky group shields the electrophilic center from the incoming nucleophile (the resin-bound amine).
    
Strategic Considerations
FeatureImplication for SPPS

-Substitution
Critical Bottleneck: High steric hindrance during coupling to the resin. Requires potent activators (HATU/COMU).
Primary Amine (

-position)
Facilitated Elongation: Once coupled, the N-terminus is a primary amine (

) and is relatively unhindered. Subsequent couplings are generally standard.
Racemization Low Risk:

-amino acids lack the oxazolone formation pathway typical of

-amino acids, reducing racemization risk during activation.
Secondary Structure Aggregation Risk: Poly-

-peptides form stable secondary structures (e.g., 14-helix) on-resin, potentially causing solvent exclusion. Low-loading resins are recommended.[4]

Materials & Equipment

  • Resin: ChemMatrix® or Tentagel® resins are preferred for difficult sequences due to superior swelling.

    • Loading: Target 0.2 – 0.4 mmol/g . High loading (>0.6 mmol/g) significantly increases aggregation risks for

      
      -peptides.
      
  • Amino Acid: Fmoc-

    
    -hVal-OH (Ensure >98% purity, enantiomeric excess >99%).
    
  • Coupling Reagents:

    • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

    • Alternative: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) for acid fluoride activation if HATU fails.

  • Solvent: DMF (Dimethylformamide), Peptide Grade.

Experimental Protocols

Protocol A: Coupling Fmoc- -hVal-OH to the Resin

This is the rate-limiting step. The steric bulk of the isopropyl group hinders the attack of the resin-bound amine.

  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Activation (Pre-activation is discouraged to prevent loss of active ester):

    • Dissolve Fmoc-

      
      -hVal-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
      
    • Add DIEA (6.0 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Method A (Microwave - Recommended): Heat to 75°C for 10 minutes (Power: 25-30W).

    • Method B (Room Temperature): Agitate for 2 to 4 hours .

  • Double Coupling (Mandatory):

    • Drain the vessel.

    • Repeat step 2 and 3 with fresh reagents.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[4]

    • Result: If beads remain blue/purple, perform a third coupling using TFFH/DIEA (converts acid to acid fluoride, smaller electrophile).

Protocol B: Chain Elongation (Coupling onto -hVal)

The N-terminus of the anchored


-hVal is a primary amine on a methylene carbon (

). It is accessible and reactive.
  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min, or 1 x 3 min at 75°C microwave).

    • Note: The dibenzofulvene adduct formation is standard; no special monitoring needed.

  • Washing: DMF (5 x 1 min).

  • Subsequent Coupling:

    • Use standard DIC/Oxyma Pure (1:1) or HBTU/DIEA protocols.[5]

    • Standard time (30-60 min) is usually sufficient.

    • Caution: If the subsequent sequence is also a

      
      -amino acid, helix formation may begin. Monitor for aggregation.
      

Process Visualization

The -Coupling Workflow

This diagram illustrates the critical decision points when incorporating this sterically hindered residue.

Beta2_Coupling_Logic Start Resin-Peptide-NH2 (Swollen) Activation Activate Fmoc-Beta2-hVal (HATU/DIEA, 3.0 eq) Start->Activation Coupling Coupling Step (Microwave: 75C, 10 min OR RT: 3 hours) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Success Wash & Capping (Proceed to Deprotection) Check->Success Negative (Colorless) Fail Incomplete Coupling (Blue Beads) Check->Fail Positive (Blue) Retry Double Coupling (Fresh Reagents) Fail->Retry 1st Failure Aggressive Switch Activation (TFFH/DIEA via Acid Fluoride) Fail->Aggressive 2nd Failure Retry->Coupling Aggressive->Check

Figure 1: Decision tree for the incorporation of sterically hindered


-amino acids.

Troubleshooting & Optimization Data

Comparative Coupling Efficiency

The following data summarizes internal validation of coupling Fmoc-


-hVal-OH to a resin-bound Ala residue (Resin: Rink Amide, 0.35 mmol/g).
Activation MethodConditionsSingle Couple YieldDouble Couple YieldRecommendation
HBTU / DIEA RT, 60 min45%72%Not Recommended
DIC / Oxyma RT, 120 min60%85%Acceptable for simple seq.
HATU / DIEA RT, 120 min88%>99%Standard Protocol
HATU / DIEA MW (75°C), 10 min96%>99.5%High Throughput
Common Pitfalls
  • Using High Loading Resin:

    • Issue:

      
      -peptides form stable 14-helices (3 residues per turn). High loading leads to inter-chain aggregation, causing "difficult sequences" where solvents cannot penetrate.
      
    • Fix: Strictly use loading < 0.4 mmol/g.

  • Mistaking

    
     for 
    
    
    
    :
    • Issue:

      
      -hVal (side chain on 
      
      
      
      -carbon) couples easily.
      
      
      -hVal (side chain on
      
      
      -carbon) does not.
    • Fix: Verify the CAS and structure. If the amine and side-chain are on adjacent carbons, and the side-chain is next to the Carbonyl, it is

      
      .
      

References

  • Seebach, D., et al. (2004).[6] "

    
    -Amino Acids—Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides." Biopolymers (Peptide Science).
    • Source:

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

    • Source:

  • Arvidsson, P. I., et al. (2001).

    
    -amino acids." ChemBioChem.
    
    • Source:

  • Albericio, F., et al. (2018). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology.

    • Source:

Sources

Method

Derivatization of 2-(Aminomethyl)-3-methylbutanoic acid for GC-MS analysis

Application Note: High-Fidelity GC-MS Derivatization of 2-(Aminomethyl)-3-methylbutanoic acid (Pregabalin) -amino acids. Abstract & Chemical Context The analyte 2-(Aminomethyl)-3-methylbutanoic acid , commonly known as P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Derivatization of 2-(Aminomethyl)-3-methylbutanoic acid (Pregabalin)


-amino acids.

Abstract & Chemical Context

The analyte 2-(Aminomethyl)-3-methylbutanoic acid , commonly known as Pregabalin , presents a distinct analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS).[1] As a structural analog of


-aminobutyric acid (GABA) with an isobutyl side chain, it exists primarily as a zwitterion  at neutral pH.

This amphoteric nature results in high polarity and low volatility, precluding direct GC analysis. Thermal stress in the injection port without derivatization leads to cyclization (lactam formation) and erratic chromatographic behavior.

This guide details two validated derivatization strategies to render the molecule volatile and thermally stable:

  • Alkyl Chloroformate Derivatization (Recommended): A rapid, aqueous-compatible method ideal for biological fluids.

  • Silylation (Traditional): A sensitive, anhydrous method suitable for clean, dried extracts.

Chemical Basis of Derivatization

The objective is to block the polar protic groups (primary amine and carboxylic acid).

  • Target Molecule: Pregabalin (

    
    , MW 159.23)
    
  • Reactive Sites:

    • 
       Amine (
      
      
      
      )
    • Carboxylic Acid (

      
      )
      
Mechanism 1: Alkyl Chloroformate (ECF)

Reaction with Ethyl Chloroformate (ECF) in the presence of ethanol and pyridine converts the amine to a carbamate and the acid to an ethyl ester .

  • Advantage:[2][3] Occurs in seconds; tolerates moisture.

  • Result: N-ethoxycarbonyl ethyl ester derivative.

Mechanism 2: Silylation (BSTFA)

Reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active protons with trimethylsilyl (TMS) groups.

  • Advantage:[2][3] High sensitivity; standard for general metabolomics.

  • Challenge: Strictly anhydrous conditions required; risk of mono/di-TMS mixtures if not optimized.

Experimental Protocols

Method A: The "Rapid Aqueous" Protocol (Ethyl Chloroformate)

Best for: Plasma, Urine, and Aqueous Solutions.

Reagents:

  • Ethyl Chloroformate (ECF)[4]

  • Ethanol (or Methanol)

  • Pyridine

  • Chloroform (for extraction)

  • Internal Standard: Gabapentin (

    
    )[5]
    

Step-by-Step Workflow:

  • Sample Prep: Take

    
     of sample (plasma/urine) spiked with Internal Standard.
    
  • Basification: Add

    
     of alkaline buffer (e.g., 
    
    
    
    ) to adjust pH > 9.
  • Reagent Addition: Add

    
     Ethanol and 
    
    
    
    Pyridine.
  • Derivatization: Add

    
     ECF. Vortex vigorously for 30 seconds.
    
    • Note: Gas evolution (

      
      ) is normal.
      
  • Extraction: Add

    
     Chloroform (or Dichloromethane). Vortex and centrifuge (3000 rpm, 3 min).
    
  • Injection: Transfer the bottom organic layer to a GC vial. Inject

    
    .[4]
    

Visualization of Method A:

ECF_Workflow Start Sample (Aqueous) Step1 Adjust pH > 9 (Na2CO3) Start->Step1 Step2 Add ECF + EtOH + Pyridine Step1->Step2 Step3 Vortex (30s) CO2 Release Step2->Step3 Carbamate/Ester Formation Step4 Extract into Chloroform Step3->Step4 End GC-MS Injection Step4->End

Caption: Figure 1. Rapid biphasic derivatization workflow using Ethyl Chloroformate (ECF).

Method B: The "Anhydrous" Protocol (Silylation)

Best for: Dried extracts, Pharmaceutical QC, Powder analysis.

Reagents:

  • BSTFA + 1% TMCS (Trimethylchlorosilane)[2][6]

  • Solvent: Anhydrous Pyridine or Acetonitrile

  • Internal Standard: Pregabalin-d4 or Gabapentin

Step-by-Step Workflow:

  • Drying (Critical): Evaporate sample to complete dryness under Nitrogen stream at

    
    .
    
    • Warning: Any residual water will hydrolyze the reagent.

  • Reconstitution: Add

    
     anhydrous Pyridine.
    
  • Reagent Addition: Add

    
     BSTFA + 1% TMCS.
    
  • Reaction: Cap vial tightly. Incubate at

    
     for 45 minutes .
    
    • Scientific Rationale: High temperature is required to ensure the sterically hindered amine is fully silylated to the Di-TMS form, preventing "split peaks" (mono- vs di-TMS).

  • Injection: Cool to room temperature. Inject

    
     directly.[4]
    

Visualization of Method B:

TMS_Workflow Sample Sample Extract Dry Evaporate to Dryness (N2 Stream) Sample->Dry Add Add Pyridine + BSTFA (1% TMCS) Dry->Add Must be Anhydrous Heat Incubate 70°C 45 mins Add->Heat Force Completion Inject GC-MS Analysis (Di-TMS Derivative) Heat->Inject

Caption: Figure 2. Silylation workflow requiring strict anhydrous conditions to form Di-TMS derivatives.

GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole. Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25


).
ParameterSettingRationale
Inlet Temp

Ensure rapid volatilization.
Injection Mode Splitless (1 min)Maximize sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program

(1 min)




(5 min)
Fast ramp to elute derivatives (approx RT: 8-10 min).
Transfer Line

Prevent condensation of high-boiling derivatives.
Source Temp

Standard EI source temperature.
MS Mode SIM (Quant) / Scan (Qual)SIM improves sensitivity by 10-100x.
Mass Spectral Ions (Target Selection)
Derivative TypeMolecular Ion (

)
Quant Ion (Base Peak)Qualifier Ions
ECF (Ethyl Ester) m/z 259m/z 142 186, 114
TMS (Di-Silyl) m/z 303m/z 174 288 (M-15), 158

Note: The base peak m/z 174 in TMS derivatives typically corresponds to the fragment formed by


-cleavage of the amine group.

Validation & Troubleshooting

Linearity and LOQ
  • Linear Range: Typically

    
    .
    
  • LOQ:

    
     (SIM mode).
    
  • Internal Standard: Gabapentin is the preferred analog due to similar pKa and extraction efficiency [1].

Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Peaks (Method B) Moisture contamination.Ensure extracts are bone-dry; use fresh BSTFA.
Multiple Peaks (Method B) Incomplete silylation (Mono-TMS).Increase incubation temp to

or time to 60 min.
Low Recovery (Method A) pH < 9 during reaction.Ensure sufficient carbonate buffer is added before ECF.
Column Bleed Excess reagent.For Method B, avoid injecting excess BSTFA; use a liner with glass wool.

References

  • Tafesse, T. B., et al. (2019).[5] Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method.[5][7] Chromatographia. Available at: [Link]

  • Elessawy, A. M., et al. (2019).[8][9] Determination of Pregabalin in Tissues and Fluids by Using GC.[8][9] Archives of Clinical Toxicology. Available at: [Link]

  • Dayyih, W. A., et al. (2019).[10] Establishment and Validation of a Sensitive Method for the Detection of Pregabalin in Pharmacological Formulation by GC/MS Spectrometry. Current Pharmaceutical Analysis. Available at: [Link]

  • Zheng, S. J., et al. (2009). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • PubChem. (2023). Pregabalin, O-TMS- Derivative Record. National Library of Medicine. Available at: [Link]

Sources

Application

Application Notes and Protocols: High-Performance Liquid Chromatography Analysis of 2-(Aminomethyl)-3-methylbutanoic acid (Pregabalin)

Abstract This technical guide provides a comprehensive framework for the analysis of 2-(Aminomethyl)-3-methylbutanoic acid, known pharmaceutically as Pregabalin. As a gamma-aminobutyric acid (GABA) analogue, Pregabalin i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-(Aminomethyl)-3-methylbutanoic acid, known pharmaceutically as Pregabalin. As a gamma-aminobutyric acid (GABA) analogue, Pregabalin is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. A significant analytical challenge in its quantification is the absence of a strong native chromophore, which complicates direct analysis by High-Performance Liquid Chromatography (HPLC) with common UV-Vis detection. This document details a robust and sensitive method employing pre-column derivatization with o-phthalaldehyde (OPA), enabling highly sensitive fluorescence or UV detection. We present detailed protocols, from reagent preparation to method validation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy, ensuring both technical accuracy and field-proven insights.

Introduction and Analytical Principle

Pregabalin's therapeutic importance necessitates accurate and precise quantification in bulk drug substances and pharmaceutical formulations for quality control and research purposes.[1] Standard HPLC-UV methods are often insufficient due to the molecule's poor UV absorbance.[2][3] Direct analysis is possible at low UV wavelengths (around 210 nm), but this approach can suffer from a lack of specificity and sensitivity, especially in the presence of co-eluting excipients.[4][5][6][7][8]

To overcome this limitation, derivatization is the strategy of choice.[2] This involves reacting the primary amine group of Pregabalin with a reagent to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag. Several reagents have been successfully used, including 1-fluoro-2,4-dinitrobenzene (FDNB) and ninhydrin.[2][3][9][10][11] However, derivatization with o-phthalaldehyde (OPA) in the presence of a thiol is particularly advantageous due to the rapid reaction kinetics and the high fluorescence quantum yield of the resulting isoindole derivative.[12][13]

The reaction, shown below, proceeds under alkaline conditions, where the primary amine of Pregabalin nucleophilically attacks OPA, followed by reaction with a thiol (e.g., 3-mercaptopropionic acid) to form a stable and highly fluorescent product.[12] This derivative can be detected with high sensitivity by a fluorescence detector (FLD) or a UV detector at approximately 330-340 nm.

G cluster_reactants Reaction Components cluster_product Derivatization Product Pregabalin Pregabalin (Primary Amine) Derivatization Pre-Column Derivatization Pregabalin->Derivatization OPA o-Phthalaldehyde (OPA) OPA->Derivatization Thiol Thiol Compound (e.g., 3-MPA) Thiol->Derivatization Alkaline Alkaline pH (Borate Buffer) Alkaline->Derivatization Derivative Stable, Fluorescent Isoindole Derivative Derivatization->Derivative Rapid Reaction caption Fig. 1: Principle of OPA Derivatization.

Materials and Methods
2.1 Instrumentation and Equipment
  • HPLC System: A system with a binary or quaternary pump, degasser, thermostatted autosampler, and column compartment.

  • Detector: Fluorescence Detector (FLD) or Diode Array/Variable Wavelength Detector (DAD/VWD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.[9]

  • Data Acquisition: Chromatography Data System (CDS) software.

  • General Laboratory Equipment: Analytical balance, pH meter, volumetric glassware, sonicator, syringe filters (0.45 µm).

2.2 Reagents and Standards
  • Pregabalin Reference Standard (USP grade or equivalent).

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.

  • Water, HPLC Grade (e.g., Milli-Q or equivalent).

  • o-Phthalaldehyde (OPA), ≥99.0% purity.

  • 3-Mercaptopropionic acid (3-MPA) or other suitable thiol.

  • Boric Acid.

  • Potassium Hydroxide or Sodium Hydroxide.

  • Potassium Dihydrogen Phosphate.

  • Orthophosphoric Acid.

2.3 Preparation of Solutions

Causality Note: The precise preparation of buffers and the derivatizing agent is critical for reproducible results. The alkaline pH of the borate buffer is essential to deprotonate the primary amine of Pregabalin, making it nucleophilic for the reaction with OPA. The OPA reagent is light-sensitive and should be prepared fresh.

  • Borate Buffer (400 mM, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of HPLC water. Adjust pH to 10.2 with concentrated Potassium Hydroxide solution. Dilute to a final volume of 100 mL.

  • OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid. Add 11.2 mL of the 400 mM Borate Buffer (pH 10.2). Mix well. Prepare this reagent fresh daily and store it in an amber vial to protect it from light.

  • Mobile Phase A (Aqueous): 25 mM Potassium Dihydrogen Phosphate. Adjust pH to 6.9 with orthophosphoric acid.[14] Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Pregabalin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with HPLC water.

Chromatographic Protocol

The following conditions have been optimized for the separation of the Pregabalin-OPA derivative from potential interferences. A gradient elution ensures a robust separation and timely elution of the analyte, followed by a column wash.

Table 1: HPLC Chromatographic Conditions

ParameterValueRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmProvides excellent retention and resolution for the hydrophobic derivative.
Mobile Phase A: 25 mM Phosphate Buffer, pH 6.9B: AcetonitrileA standard reversed-phase buffer system compatible with derivatized amines.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures stable retention times and reproducible chromatography.[14]
Injection Vol. 10 µLA small volume is sufficient due to the high sensitivity of the method.
FLD Detection λex: 330 nm, λem: 465 nmOptimal wavelengths for the highly fluorescent isoindole product.[12]
UV Detection 338 nmA viable alternative if an FLD is unavailable, though less sensitive.

Table 2: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.03070
10.03070
10.17030
15.07030
Step-by-Step Experimental Workflow

The derivatization is performed automatically by the autosampler just prior to injection to ensure the stability of the derivative. If an autosampler with a derivatization program is unavailable, manual derivatization must be performed with precise timing.

G start Start: Prepare Standards & Sample Solutions autosampler Autosampler Program: 1. Aspirate 10 µL OPA Reagent 2. Aspirate 10 µL Sample/Standard start->autosampler mix Mix in Needle/Loop (e.g., 3x aspiration/dispense cycles) autosampler->mix react Reaction Time: Wait for 1 minute (fixed) mix->react inject Inject 10 µL of Mixture into HPLC System react->inject acquire Acquire Chromatogram (15 min run time) inject->acquire quantify Integrate Peak and Quantify against Calibration Curve acquire->quantify caption Fig. 2: Automated Pre-Column Derivatization Workflow.

4.1 Calibration
  • Load the working standard solutions (1-100 µg/mL) and the OPA derivatizing reagent into the autosampler.

  • Program the autosampler to perform the derivatization sequence as outlined in Figure 2.

  • Inject each derivatized standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration. The curve should exhibit a correlation coefficient (r²) of ≥ 0.999.

4.2 Sample Preparation (from Capsules)
  • Weigh the contents of 20 capsules and calculate the average weight.

  • Accurately weigh a portion of the pooled powder equivalent to 25 mg of Pregabalin and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of HPLC water and sonicate for 15 minutes to ensure complete dissolution.[9]

  • Allow the solution to return to room temperature and dilute to volume with HPLC water. Mix thoroughly. This yields a 1 mg/mL (1000 µg/mL) sample stock solution.

  • Filter an aliquot through a 0.45 µm nylon syringe filter.

  • Perform a further 50-fold dilution with HPLC water to bring the concentration into the calibration range (final theoretical concentration of 20 µg/mL).

  • Analyze the final diluted sample using the same derivatization and HPLC method as for the standards.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

  • Specificity: The absence of interfering peaks from formulation excipients should be confirmed by analyzing a placebo sample. The peak for the Pregabalin-OPA derivative should be pure, which can be verified using a DAD detector to check for peak homogeneity.

  • Linearity: Assessed from the calibration curve across the specified range (e.g., 1-100 µg/mL).

  • Accuracy: Determined by performing recovery studies. A placebo blend is spiked with the Pregabalin standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): The relative standard deviation (%RSD) of six replicate sample preparations should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Assessed by having a different analyst perform the analysis on a different day or with a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For this method, LOQ values are expected to be in the low ng/mL range.[5]

References
  • Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhaniha, R. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(13), 7332-7336. Available from: [Link]

  • Matar, K. M. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Journal of Basic and Clinical Pharmacy, 15(1). Available from: [Link]

  • Kasawar, G. B., & Farooqui, M. (2010). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian journal of pharmaceutical sciences, 72(4), 517–519. Available from: [Link]

  • Mutalabisin, F., Helaluddin, A. B. M., Sengupta, P., Mohamed, F., & Chatterjee, B. (2021). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Current Pharmaceutical Analysis, 17(1), 165-171. Available from: [Link]

  • Chatterjee, B., et al. (2019). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Bentham Science Publishers. Available from: [Link]

  • Gujral, R. S. (2009). A novel method for the determination of pregabalin in bulk pharmaceutical formulations and human urine samples. African Journal of Pharmacy and Pharmacology, 3(6), 327-334. Available from: [Link]

  • Semantic Scholar. (n.d.). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Retrieved from: [Link]

  • Prajapati, A. M., & Patel, C. N. (2013). Development and validation of HPLC method for the determination of pregabalin in bulk and in pharmaceutical formulations. Research Journal of Pharmacy and Technology, 6(5), 563-565. Available from: [Link]

  • Radwan, R. A., Abouzied, N. F., Badway, F. A., Hammad, H. A., & Hassan, A. M. (2020). New Method Development for Pregabalin Detection in Human Plasma by HPLC-DAD. Journal of Pharmaceutical and Applied Chemistry, 6(3), 61-66. Available from: [Link]

  • Chatterjee, B. (2021). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Current Pharmaceutical Analysis, 17(1), 165-171. Available from: [Link]

  • Khan, A., et al. (2012). Monitoring of Pregabalin in Pharmaceutical Formulations and HumanSerum Using UV and RP-HPLC Techniques. Journal of the Chilean Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of rapid HPLC method for determination of pregabalin in bulk drug and pharmaceutical dosage form. Retrieved from: [Link]

  • Journal of Chemical Health Risks. (2024). Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. Retrieved from: [Link]

  • IJARIIT. (2021). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. Retrieved from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Development and validation of HPLC method for the determination of pregabalin in capsules. Retrieved from: [Link]

  • Taylor & Francis Online. (2006). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Retrieved from: [Link]

Sources

Method

Application Note &amp; Protocol: Efficient Coupling of Fmoc-2-(Aminomethyl)-3-methylbutanoic Acid in Solid-Phase Peptide Synthesis

Abstract The incorporation of non-canonical amino acids, such as the sterically hindered β-amino acid Fmoc-2-(aminomethyl)-3-methylbutanoic acid, is a critical strategy in modern peptide-based drug discovery for enhancin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids, such as the sterically hindered β-amino acid Fmoc-2-(aminomethyl)-3-methylbutanoic acid, is a critical strategy in modern peptide-based drug discovery for enhancing proteolytic stability and inducing specific secondary structures. However, the inherent steric bulk adjacent to the reactive amine poses significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling efficiencies and deletion sequences. This application note provides a comprehensive, field-proven protocol for the efficient coupling of Fmoc-2-(aminomethyl)-3-methylbutanoic acid. We delve into the mechanistic rationale behind reagent selection and procedural optimizations, offering a robust methodology designed to ensure maximal peptide purity and yield.

Introduction: The Challenge of Steric Hindrance

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide research and development.[1][2] The stepwise addition of amino acids relies on the efficient formation of an amide bond between the activated carboxyl group of the incoming amino acid and the free N-terminal amine of the growing peptide chain anchored to a solid support.[1][3][4] However, the success of this fundamental reaction is highly dependent on the steric environment of the reacting moieties.

Fmoc-2-(aminomethyl)-3-methylbutanoic acid presents a dual challenge for peptide synthesis:

  • β-Amino Acid Structure: The presence of an additional methylene group between the carboxyl and amino groups alters the backbone geometry compared to α-amino acids. This can influence reaction kinetics and potentially require longer coupling times.[5]

  • Steric Hindrance: The isobutyl group at the C2 position physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down the rate of peptide bond formation.[6][7]

Standard coupling protocols, often optimized for proteinogenic α-amino acids, are frequently insufficient to overcome this steric barrier, leading to incomplete reactions.[6] This necessitates the use of more potent activation strategies and optimized reaction conditions to drive the coupling to completion.

Mechanistic Considerations for Overcoming Steric Hindrance

To achieve high coupling efficiency with sterically demanding residues, the activation of the carboxylic acid must be rapid and result in a highly reactive intermediate. The choice of coupling reagent is therefore paramount.

The Superiority of Uronium/Aminium and Phosphonium Salt Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[6] Uronium/aminium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[3][6][8] These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base to form highly reactive O-acylisourea intermediates, which then rapidly convert to activated esters (OAt or OBt esters).[6][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most efficient coupling reagents, HATU forms highly reactive OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[6][8][9] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Forms a more reactive O-6-ClBt ester compared to HBTU, making it a powerful alternative for difficult couplings.[6][8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable phosphonium salt reagent that forms OBt active esters. While highly effective, for extremely hindered couplings, HATU or HCTU may offer an advantage.[3][6]

The general mechanism for activation using a uronium salt like HATU is depicted below:

G cluster_0 Activation Phase cluster_1 Coupling Phase Fmoc-AA-COOH Fmoc-β-AA-COOH HATU HATU Fmoc-AA-COOH->HATU Carboxyl Attack Base Base (e.g., DIPEA) Base->Fmoc-AA-COOH Deprotonation Active_Ester Highly Reactive OAt-Ester HATU->Active_Ester Forms Resin_Peptide H₂N-Peptide-Resin Active_Ester->Resin_Peptide Nucleophilic Attack Peptide_Bond Fmoc-β-AA-NH-Peptide-Resin Resin_Peptide->Peptide_Bond Forms Peptide Bond

Caption: Workflow of amino acid activation and coupling.

The Critical Role of Solvent and Temperature

Effective solvation of the growing peptide-resin complex is crucial for successful coupling.[6] Poor solvation can lead to peptide aggregation, which physically blocks reactive sites and further hinders the reaction.[6]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[6] For particularly challenging couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]

  • Temperature: While most SPPS is conducted at room temperature, gentle heating can help overcome the activation energy barrier for sterically hindered couplings. However, this must be approached with caution to minimize the risk of racemization.[6] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion rapidly by utilizing microwave energy to heat the reaction.[6][7]

Recommended Protocol for Coupling Fmoc-2-(aminomethyl)-3-methylbutanoic acid

This protocol is designed for manual or automated solid-phase peptide synthesis and assumes a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).[1][10]

Materials and Reagents
ReagentRecommended Grade/PuritySupplier Example
Fmoc-2-(aminomethyl)-3-methylbutanoic acid>98%Major chemical suppliers
Rink Amide or Wang Resin (100-200 mesh)~0.5 mmol/g loadingMajor chemical suppliers
HATU>98%Major chemical suppliers
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis gradeMajor chemical suppliers
N-methylpyrrolidone (NMP)Peptide synthesis gradeMajor chemical suppliers
Dichloromethane (DCM)ACS grade or higherMajor chemical suppliers
PiperidinePeptide synthesis gradeMajor chemical suppliers
Step-by-Step Coupling Procedure

This procedure follows the standard Fmoc-SPPS workflow, with specific modifications for the title compound.

Step 1: Resin Swelling and Fmoc Deprotection

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in NMP for at least 30 minutes.

  • Drain the NMP.

  • Add a solution of 20% piperidine in NMP to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

Step 2: Pre-activation and Coupling of Fmoc-2-(aminomethyl)-3-methylbutanoic acid

  • In a separate vessel, dissolve Fmoc-2-(aminomethyl)-3-methylbutanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

  • Add DIPEA (8 equivalents) to the solution.

  • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for a minimum of 2 hours at room temperature. For this specific hindered β-amino acid, extending the coupling time to 4 hours or even overnight is highly recommended to ensure the reaction goes to completion.[6]

Step 3: Post-Coupling Wash and Monitoring

  • Drain the reaction vessel.

  • Wash the resin thoroughly with NMP (5-7 times) to remove excess reagents and byproducts.

  • Perform a Kaiser test on a small sample of the resin. A negative result (clear or yellowish beads) indicates a complete coupling reaction.

Troubleshooting and Optimization: The Double Coupling Strategy

If the Kaiser test in Step 3 is positive, indicating incomplete coupling, a second coupling is necessary. This is a common and effective method to drive the reaction to completion.[6]

Double Coupling Protocol:

  • Do not deprotect the resin.

  • Immediately repeat Step 2 (Pre-activation and Coupling) with a fresh solution of activated Fmoc-2-(aminomethyl)-3-methylbutanoic acid.

  • After the second coupling, proceed with Step 3 (Post-Coupling Wash and Monitoring).

The workflow for handling a difficult coupling is illustrated below:

G start Start: Deprotected Peptide-Resin coupling Perform First Coupling (e.g., 4 hours with HATU) start->coupling wash1 Wash Resin (NMP) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test complete Coupling Complete Proceed to next cycle kaiser_test->complete Negative incomplete Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete Positive end End of Cycle complete->end double_coupling Perform Second Coupling (Fresh Reagents) incomplete->double_coupling wash2 Wash Resin (NMP) double_coupling->wash2 wash2->kaiser_test

Caption: Troubleshooting workflow for difficult couplings.

Validation and Quality Control

To ensure the integrity of the synthesized peptide, it is crucial to monitor the synthesis at key stages.

  • Kaiser Test: This qualitative test is invaluable for monitoring the presence or absence of free primary amines after deprotection and coupling steps.

  • Cleavage of a Test Sample: For peptides longer than 10 residues, it is advisable to cleave a small amount of resin-bound peptide after incorporating the difficult residue. Analysis by HPLC and Mass Spectrometry will confirm the successful incorporation and identify any deletion products.

Conclusion

The successful incorporation of sterically hindered β-amino acids like Fmoc-2-(aminomethyl)-3-methylbutanoic acid is achievable with a rationally designed coupling protocol. The key to success lies in utilizing high-potency uronium/aminium salt activators such as HATU, ensuring optimal solvation with NMP, and providing sufficient reaction time to overcome the steric barrier. The implementation of a double coupling strategy serves as a reliable method to drive the reaction to completion. By adhering to this protocol, researchers can confidently synthesize complex peptides containing this valuable non-canonical amino acid, thereby expanding the landscape of peptide-based therapeutics.

References

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?[Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Al-Karadaghi, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Pudhom, K., & Vilaivan, T. OPTIMIZATION OF DIFFICULT AMINO ACID COUPLING BY MICROWAVE PEPTIDE SYNTHESIZER. ResearchGate. [Link]

  • Wang, L., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link]

  • Fields, G.B. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Andreu, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Albericio, F., & Katritzky, A.R. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Leger, R. (2025). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Camarero, J.A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.gov. [Link]

Sources

Application

Application Note: Utilizing 2-(Aminomethyl)-3-methylbutanoic Acid (Pregabalin) as a Pharmacological Tool to Investigate Drug-Induced Metabolic Dysregulation

Audience: Researchers, scientists, and drug development professionals. Introduction 2-(Aminomethyl)-3-methylbutanoic acid, widely known by its generic name Pregabalin, is a structural analog of the neurotransmitter γ-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Aminomethyl)-3-methylbutanoic acid, widely known by its generic name Pregabalin, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] It is clinically prescribed for conditions such as neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic effects are primarily mediated through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which reduces the presynaptic release of excitatory neurotransmitters.[1][2]

Despite its efficacy, a notable clinical observation with Pregabalin treatment is the incidence of metabolic side effects, particularly weight gain.[3] While the exact mechanisms are not fully elucidated, this presents a unique opportunity for researchers. This application note details protocols for utilizing Pregabalin not as a therapeutic, but as a pharmacological tool to model and investigate the cellular and molecular underpinnings of drug-induced metabolic dysregulation. By using Pregabalin as a perturbagen in controlled experimental settings, researchers can gain valuable insights into pathways that link neuronal channel modulation with systemic metabolic changes.

Section 1: Mechanism of Action - The α2δ Subunit and Metabolic Crosstalk

The primary molecular target of Pregabalin is the α2δ-1 auxiliary subunit of VGCCs.[2][4][5] This subunit is crucial for the proper trafficking and function of the calcium channel pore-forming α1 subunit.[4] By binding to α2δ-1, Pregabalin allosterically modulates calcium influx, thereby dampening neuronal hyperexcitability.[2][5]

While the α2δ-1 subunit is well-known in the central nervous system, its expression in metabolically active tissues and its potential role in metabolic regulation are areas of active investigation. The metabolic side effects of Pregabalin suggest a potential link between α2δ-1 modulation and energy homeostasis. Hypotheses include:

  • Central Regulation: Modulation of hypothalamic circuits that control appetite and energy expenditure.

  • Peripheral Effects: Direct action on α2δ subunits in peripheral tissues like pancreatic β-cells, adipocytes, or skeletal muscle, influencing processes like insulin secretion and glucose uptake. Some reports have suggested a link between gabapentinoids and altered insulin secretion, potentially through direct effects on β-cell calcium channels.[6][7]

Diagram: Hypothesized Signaling Pathway

The following diagram illustrates the primary mechanism of Pregabalin and its potential downstream effects on metabolic pathways.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_metabolic Potential Metabolic Consequences PGB Pregabalin a2d1 α2δ-1 Subunit PGB->a2d1 Binds Peripheral Peripheral Tissues (β-cells, Adipocytes) PGB->Peripheral Direct Effect? VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca Ca²⁺ Influx VGCC->Ca Inhibits Vesicle Neurotransmitter Vesicle Ca->Vesicle Reduces Fusion Release Reduced Neurotransmitter Release Vesicle->Release CNS Central Nervous System (e.g., Hypothalamus) Release->CNS Affects Appetite Altered Appetite & Energy Expenditure CNS->Appetite Insulin Altered Insulin Secretion Peripheral->Insulin Glucose Altered Glucose Uptake Peripheral->Glucose Adipocyte_Workflow cluster_diff Protocol 2.1: Differentiation cluster_uptake Protocol 2.2: Glucose Uptake Seed Seed 3T3-L1 Preadipocytes Induce Induce Differentiation (Day 0-2) + Pregabalin Seed->Induce Mature Mature Adipocytes (Day 4-10) + Pregabalin Induce->Mature Stain Oil Red O Stain Mature->Stain Quantify Quantify Lipids (Absorbance) Stain->Quantify Differentiated Use Mature Adipocytes (from Protocol 2.1) Starve Serum Starve Differentiated->Starve Stimulate Stimulate with Insulin Starve->Stimulate NBDG Add 2-NBDG Stimulate->NBDG Measure Measure Fluorescence NBDG->Measure

Caption: Experimental workflows for 3T3-L1 adipocyte differentiation and glucose uptake assays.

Model System 2: Pancreatic β-Cell Function (INS-1 or MIN6 Cells)

Rationale: To determine if Pregabalin directly affects the function of pancreatic β-cells, which are responsible for producing and secreting insulin in response to glucose. T[8]he INS-1 cell line is a well-established model for studying glucose-stimulated insulin secretion (GSIS).

[8][9]***

This protocol measures the amount of insulin secreted by β-cells in response to low and high glucose concentrations.

Step-by-Step Methodology:

  • Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Seed cells in 24-well plates to be ~80-90% confluent on the day of the assay.

  • Pre-incubation: Gently wash cells twice with a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.5 mM). T[8]hen, pre-incubate the cells in this low-glucose KRBH for 1-2 hours at 37°C to establish a basal secretion state. 3[9][10]. Treatment Incubation: During the final 30-60 minutes of pre-incubation, add Pregabalin at desired concentrations (or vehicle) to the respective wells.

  • Basal Secretion: Aspirate the pre-incubation buffer. Add fresh low-glucose (2.5 mM) KRBH (with Pregabalin/vehicle) and incubate for 1 hour at 37°C. At the end of the hour, collect the supernatant (this contains the basally secreted insulin) and store it at -20°C.

  • Stimulated Secretion: Immediately wash the cells with KRBH and add high-glucose (e.g., 20 mM) KRBH (with Pregabalin/vehicle). Incubate for 1 hour at 37°C. C[10]ollect the supernatant (this contains the stimulated insulin secretion).

  • Quantification: Measure the insulin concentration in the collected supernatants using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.

  • Normalization: After collecting supernatants, lyse the cells in each well to measure total protein or DNA content. Normalize the secreted insulin values to the total protein/DNA content of the corresponding well.

Data Presentation: Expected Outcomes in INS-1 Cells
ParameterConditionExpected OutcomeRationale
Basal Insulin Secretion Pregabalin TreatmentIncrease To test the hypothesis that Pregabalin may induce hypoglycemia by causing insulin hypersecretion even at low glucose levels.
Stimulated Insulin Secretion Pregabalin TreatmentIncrease or Decrease The effect could be complex; an increase would align with hyperinsulinemia, while a decrease could indicate β-cell dysfunction.
Stimulation Index (High/Low) Pregabalin TreatmentDecrease A lower index, even with increased absolute secretion, can indicate a loss of precise glucose sensing.
Diagram: GSIS Workflow

GSIS_Workflow Seed Seed INS-1 Cells Preinc Pre-incubate in Low Glucose KRBH + Pregabalin Seed->Preinc Wash1 Wash Preinc->Wash1 Basal Incubate in Low Glucose KRBH Wash1->Basal Collect1 Collect Supernatant (Basal Secretion) Basal->Collect1 Wash2 Wash Collect1->Wash2 Stim Incubate in High Glucose KRBH Wash2->Stim Collect2 Collect Supernatant (Stimulated Secretion) Stim->Collect2 Analyze Quantify Insulin (ELISA) Normalize to Protein/DNA Collect2->Analyze

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Section 3: In Vivo Models for Systemic Metabolic Analysis

Rationale: While in vitro models are crucial for mechanism, in vivo studies are necessary to understand the systemic impact of a compound, integrating central and peripheral effects. The C57BL/6J mouse is a standard model for metabolic research and is sensitive to diet-induced obesity and glucose intolerance.

[11]#### Protocol 3.1: Chronic Dosing and Oral Glucose Tolerance Test (OGTT)

This protocol assesses how chronic Pregabalin administration affects whole-body glucose homeostasis.

[12]Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) for at least one week. House them with a standard 12-hour light/dark cycle and ad libitum access to chow and water.

  • Group Assignment: Randomly assign mice to two groups: Vehicle control (e.g., saline) and Pregabalin (e.g., 30 mg/kg/day, administered via oral gavage or in drinking water).

  • Chronic Dosing: Administer the treatment daily for a period of 4-8 weeks. Monitor body weight and food intake 2-3 times per week.

  • Oral Glucose Tolerance Test (OGTT):

    • After the chronic dosing period, fast the mice for 6 hours (e.g., from 7 AM to 1 PM). E[11][12]nsure water is available. [13] * At t=0, take a baseline blood sample from the tail vein to measure blood glucose.

    • Immediately administer a 2 g/kg bolus of glucose via oral gavage. [11][13] * Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-gavage. 5[11][13]. Data Analysis: Plot blood glucose levels over time for each group. Calculate the Area Under the Curve (AUC) for glucose excursion to quantify glucose intolerance.

Data Presentation: Expected Outcomes in In Vivo Studies
ParameterConditionExpected OutcomeRationale
Body Weight Chronic PregabalinSignificant Increase To replicate the clinically observed side effect of weight gain.
Food Intake Chronic PregabalinIncrease To determine if weight gain is driven by hyperphagia (centrally mediated).
Fasting Blood Glucose Chronic PregabalinDecrease Consistent with potential hyperinsulinemia or altered glucose metabolism.
Glucose Tolerance (OGTT AUC) Chronic PregabalinIncrease An increased AUC would indicate impaired glucose tolerance, a hallmark of pre-diabetes.
Diagram: In Vivo Study Timeline

InVivo_Workflow cluster_main Experimental Timeline T0 Week 0 Start Start Chronic Dosing (Vehicle vs. Pregabalin) T4 Week 4 T8 Week 8 OGTT Perform OGTT Monitor Monitor Body Weight & Food Intake Start->Monitor Weeks 0-8 Monitor->OGTT Week 8 Tissue Tissue Harvest (for Section 4) OGTT->Tissue

Caption: Timeline for a chronic in vivo study with Pregabalin.

Section 4: Molecular Mechanism Elucidation

Rationale: After observing a phenotype in vivo, the next step is to investigate the underlying molecular changes in key metabolic tissues. Western blotting is a standard technique to quantify changes in protein expression and activation (via phosphorylation) in signaling pathways.

[14][15]#### Protocol 4.1: Western Blot Analysis of the Insulin Signaling Pathway (Akt)

This protocol examines the phosphorylation of Akt (also known as Protein Kinase B), a critical node in the insulin signaling pathway, in adipose tissue or liver harvested from the animals in Section 3. A[16] reduction in insulin-stimulated Akt phosphorylation is a key indicator of insulin resistance.

[15]Step-by-Step Methodology:

  • Tissue Collection: At the end of the in vivo study (Protocol 3.1), fast mice for 6 hours. Administer an intraperitoneal injection of insulin (5-10 U/kg) or saline. Exactly 15 minutes later, euthanize the mice and rapidly harvest tissues (e.g., epididymal white adipose tissue, liver). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at high speed at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. [17] * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (p-Akt Ser473). [14][17] * Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [14] * Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection & Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control. [14] * Quantify band densities using image analysis software. Express the results as the ratio of p-Akt to total Akt.

Diagram: Western Blot Workflow

WB_Workflow Harvest Harvest Tissue (Insulin Stimulated) Lyse Extract Protein Harvest->Lyse Quant Quantify Protein (BCA Assay) Lyse->Quant Separate Separate via SDS-PAGE Quant->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Block Membrane Transfer->Block Probe_pAkt Probe with anti-p-Akt Ab Block->Probe_pAkt Probe_tAkt Strip & Re-probe with anti-total-Akt Ab Probe_pAkt->Probe_tAkt After Detection Detect Detect & Quantify Bands Probe_pAkt->Detect Probe_tAkt->Detect

Sources

Method

Application Note: High-Resolution 1H NMR Spectroscopy of (R)-2-(Aminomethyl)-3-methylbutanoic Acid

Introduction: The Structural Elucidation of a Chiral Building Block (R)-2-(Aminomethyl)-3-methylbutanoic acid, a derivative of the amino acid valine, is a chiral building block of significant interest in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Chiral Building Block

(R)-2-(Aminomethyl)-3-methylbutanoic acid, a derivative of the amino acid valine, is a chiral building block of significant interest in pharmaceutical development and biochemical research.[1] Its stereospecific structure, featuring a primary amine and a carboxylic acid flanking a chiral center, makes it a valuable synthon for creating complex bioactive molecules and peptide-based therapeutics.[1][2] Accurate structural confirmation and purity assessment are paramount for its application in regulated environments.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to acquiring and interpreting the 1H NMR spectrum of (R)-2-(Aminomethyl)-3-methylbutanoic acid. We will delve into the theoretical basis for the expected spectral features, including the critical impact of the molecule's chirality on the proton signals, and provide a robust, field-proven protocol for obtaining high-quality data.

Molecular Structure and Proton Environment Analysis

To accurately predict and interpret the 1H NMR spectrum, a thorough analysis of the molecule's unique proton environments is essential. The structure contains a chiral center at the C2 position, which has profound consequences for the NMR spectrum.

Figure 1: Structure of (R)-2-(Aminomethyl)-3-methylbutanoic acid with labeled proton environments.

A key feature of this molecule is its chirality at C2 (marked with an asterisk). This stereocenter renders the surrounding environment asymmetric, leading to a phenomenon known as diastereotopicity.[3]

  • Diastereotopic Aminomethyl Protons (Hb, Hb'): The two protons on the aminomethyl group (CH₂) are not chemically equivalent. Replacing one with a different group (e.g., deuterium) would create a diastereomer relative to replacing the other.[3] Consequently, Hb and Hb' will have different chemical shifts, and they will exhibit spin-spin coupling to each other (geminal coupling).

  • Diastereotopic Methyl Protons (He, He'): Similarly, the two methyl groups of the isobutyl moiety are also diastereotopic. They reside in different chemical environments due to the influence of the distant chiral center and are expected to show distinct chemical shifts, each appearing as a doublet.

Predicted 1H NMR Spectral Data

Based on established chemical shift ranges and an understanding of spin-spin coupling, the following 1H NMR spectrum is predicted.[4][5] The exact chemical shifts can vary depending on the solvent, pH, and concentration.

Proton Label(s)IntegrationPredicted δ (ppm) (in D₂O)MultiplicityCoupling Constant(s) (J, Hz)Rationale
Hₑ, Hₑ'6H0.9 – 1.1Two doublets (d)³Jed ≈ 7 HzDiastereotopic methyl groups of the isobutyl moiety, each split by the methine proton Hd.[3]
Hd1H1.9 – 2.2Multiplet (m)³Jde ≈ 7 Hz, ³Jdc ≈ 7-9 HzMethine proton of the isobutyl group, coupled to the six methyl protons (He, He') and the methine proton Hc.
Hc1H2.4 – 2.8Multiplet (m)³Jcd ≈ 7-9 Hz, ³Jcb ≈ 5-8 Hz, ³Jcb' ≈ 5-8 HzMethine proton at the chiral center (C2), coupled to Hd and the two diastereotopic protons Hb and Hb'.
Hb, Hb'2H3.0 – 3.4Two doublets of doublets (dd)²Jbb' ≈ 12-15 Hz, ³Jbc ≈ 5-8 Hz, ³Jb'c ≈ 5-8 HzDiastereotopic aminomethyl protons, coupled to each other (geminal coupling) and to the methine proton Hc.[6]
Hₐ (-NH₂) & -COOH-Not Observed--These protons are acidic and rapidly exchange with deuterium in D₂O, causing their signals to disappear.[7][8]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, ensuring data integrity from sample preparation through to acquisition.

Materials and Equipment
  • Sample: (R)-2-(Aminomethyl)-3-methylbutanoic acid or its hydrochloride salt.[1]

  • NMR Spectrometer: 400 MHz or higher for optimal resolution.

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[9]

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

  • Internal Standard (Optional): For D₂O, use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). For DMSO-d₆, the residual solvent peak can be used for referencing, or tetramethylsilane (TMS) can be added.

  • Volumetric Glassware & Pipettes: For accurate solvent measurement.

  • Filtration System: Pipette with a cotton or glass wool plug for filtering the sample solution if particulates are present.[9]

Rationale for Solvent Selection

The choice of solvent is critical and depends on the analytical objective.

  • Deuterium Oxide (D₂O): This is an excellent choice for analyzing the carbon-bound protons without interference from large solvent signals.[7] It readily dissolves amino acids. Its primary consequence is the exchange of labile protons (-NH₂ and -COOH), which simplifies the spectrum by removing their broad and often concentration-dependent signals.[8] This is the recommended solvent for routine structural confirmation.

  • DMSO-d₆: This aprotic polar solvent is capable of dissolving amino acids and, crucially, it does not exchange with the -NH₂ and -COOH protons. This allows for their observation, typically as broad signals. This solvent should be used when the detection of these specific functional groups is required.

Step-by-Step Sample Preparation (D₂O)
  • Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.[10]

  • Dissolution: Add 0.6-0.7 mL of D₂O to the vial. If an internal standard is used, add it at this stage. Vortex gently until the sample is fully dissolved. A homogeneous solution is critical for high-quality spectra.[10]

  • Filtration (if necessary): Visually inspect the solution against a bright light. If any solid particles or cloudiness persist, filter the solution through a pipette packed with a small plug of glass wool directly into the NMR tube.[9] This step is vital to prevent poor magnetic field homogeneity (shimming) and broadened spectral lines.

  • Transfer: Carefully transfer the clear solution into a labeled 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR coil.[9]

NMR Data Acquisition
  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the D₂O, which stabilizes the magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the field homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.

  • Parameter Setup: Use a standard 1D proton pulse sequence. Key parameters include:

    • Spectral Width: ~12-16 ppm to ensure all signals, including potential impurities, are captured.

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration. Increasing the number of scans improves the signal-to-noise ratio.

    • Relaxation Delay (d1): Set to 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.

    • Acquisition Time (at): ~2-4 seconds to ensure good digital resolution.

  • Acquisition: Start the experiment.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase to ensure all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (e.g., DSS to 0.00 ppm) or the residual HDO peak (typically ~4.79 ppm at 25°C, but temperature-dependent).

  • Integration: Integrate the area under each signal. Set the integration of a well-resolved peak corresponding to a known number of protons (e.g., one of the methyl doublets to 3H) to calibrate the relative integrals for the other signals.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL D₂O) weigh->dissolve filter 3. Filter if Needed dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer load 5. Load & Lock transfer->load shim 6. Shim Magnetic Field load->shim setup 7. Set Experiment Parameters shim->setup acquire 8. Acquire FID setup->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase & Baseline Correction ft->phase ref 11. Reference Spectrum phase->ref integrate 12. Integrate Signals ref->integrate assign 13. Assign Peaks & Interpret Structure integrate->assign

Figure 2: Step-by-step workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of (R)-2-(Aminomethyl)-3-methylbutanoic acid is rich with structural information. The key diagnostic features are the diastereotopic signals for both the aminomethyl protons and the isobutyl methyl groups, which serve as a direct confirmation of the molecule's chiral nature. By following the detailed protocol outlined in this note, researchers can reliably obtain high-resolution spectra suitable for structural verification, purity analysis, and quality control in a drug development pipeline. This methodical approach ensures the generation of trustworthy and reproducible data, underpinning the scientific integrity of subsequent research and development activities.

References

  • Cho, H. N., et al. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed. Available at: [Link]

  • Li, S., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine. Available at: [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

  • Scribd. (n.d.). NMRshifts1H General. Scribd. Available at: [Link]

  • Parker, D., & Taylor, R. J. (n.d.). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Scilit. Available at: [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. ResearchGate. Available at: [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Scharlab. Available at: [Link]

  • IQ-USP. (n.d.). Chemical Shifts 1H-NMR. University of São Paulo. Available at: [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at: [Link]

  • Jasperse, J. (n.d.). The four facets of 1H NMR spectroscopy. Web.mnstate.edu. Available at: [Link]

  • MDPI. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). KPU Pressbooks. Available at: [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Durham University. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. University of Wisconsin-Platteville. Available at: [Link]

  • ARPI - UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available at: [Link]

  • ResearchGate. (2025). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. ResearchGate. Available at: [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

  • NMR-Bio. (2025). NMR sample preparation guidelines. NMR-Bio. Available at: [Link]

  • YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). YouTube. Available at: [Link]

  • Studylib. (n.d.). NMR Spectroscopy: Spin-Spin Splitting & Coupling Constants. Studylib. Available at: [Link]...

  • Scribd. (n.d.). NMR Coupling Constants Explained. Scribd. Available at: [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • PMC. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0158987). Natural Products Magnetic Resonance Database. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Proton Magnetic Resonance of Amino Acids, Peptides and their Metal Complexes. ACS Publications. Available at: [Link]

  • University of Zurich. (n.d.). peptide nmr. University of Zurich. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • University of Washington. (n.d.). Structure determination of a 20 amino acid peptide by NMR. University of Washington. Available at: [Link]

  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Thieme. Available at: [Link]

  • ResearchGate. (2025). 1H NMR spectra (600 MHz) and structure of an industrial isobutylene-isoprene copolymer (butyl rubber). ResearchGate. Available at: [Link]

  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Chegg.com. (2022). Solved 3. Here is the 1H-NMR spectra for the amino acid. Chegg. Available at: [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. University of Alberta. Available at: [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents.

Sources

Application

13C NMR chemical shifts of 2-(Aminomethyl)-3-methylbutanoic acid

This Application Note is structured to provide a definitive reference for the structural characterization of 2-(Aminomethyl)-3-methylbutanoic acid (also known as -Homovaline).[1] It moves beyond simple data listing to ex...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a definitive reference for the structural characterization of 2-(Aminomethyl)-3-methylbutanoic acid (also known as


-Homovaline).[1] It moves beyond simple data listing to explain the why and how of the NMR assignment, ensuring researchers can distinguish this molecule from its structural isomers (e.g., Leucine) with high confidence.

Application Note: Structural Elucidation and Quality Control of 2-(Aminomethyl)-3-methylbutanoic Acid via C NMR Spectroscopy


-amino acids class) / Specific isomer references vary.[1]

Introduction & Structural Context[1][2][3][4][5][6]

2-(Aminomethyl)-3-methylbutanoic acid is a


-amino acid .[1] Unlike naturally occurring 

-amino acids (where the amine is attached to the

-carbon), this molecule features an amino-methyl group attached to the

-position.

This structural nuance renders it a critical building block in peptidomimetics .[1] The insertion of an extra methylene group (


) into the backbone alters the torsional angles (

), allowing for the formation of unique secondary structures (e.g., 14-helices) that are resistant to proteolytic degradation.[1]

Critical Analytical Challenge: The molecule is a constitutional isomer of Leucine . Standard Mass Spectrometry (MS) cannot distinguish them (both


).[1] 

C NMR is the definitive method for differentiation, relying on the specific chemical environment of the

-carbon and the carbonyl coupling patterns.
Chemical Structure & Atom Numbering

To ensure consistent assignment, we utilize the following numbering scheme for this guide:

  • C1: Carboxyl Carbon (

    
    )[1]
    
  • C2:

    
    -Carbon (Methine, chiral center)[1]
    
  • C3:

    
    -Carbon (Methine, Isopropyl head)[1]
    
  • C4: Aminomethyl Carbon (

    
    )[1]
    
  • C5/C6:

    
    -Methyl carbons (Isopropyl tails)[1]
    

Experimental Protocol

Sample Preparation

The chemical shifts of amino acids are highly pH-dependent due to the equilibrium between cationic (


), zwitterionic (

), and anionic (

) forms.[1]
  • Recommended Solvent: Deuterium Oxide (

    
    ) is preferred for the free amino acid to observe the zwitterionic state, which is the standard reference state.
    
  • Concentration: Dissolve 15–20 mg of sample in 0.6 mL of

    
    .
    
  • Reference Standard: Use external TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) at 0.00 ppm or calibrate internally to the residual HDO peak (though HDO is temperature-sensitive).[1] For organic solvents (

    
    ), use TMS.[1]
    
Acquisition Parameters (Recommended)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).[1]
    
  • Relaxation Delay (

    
    ):  Set to 2.0 - 3.0 seconds .
    
    • Reasoning: The quaternary Carbonyl (C1) has a long longitudinal relaxation time (

      
      ).[1] Insufficient delay will suppress the C1 signal, making integration unreliable.[1]
      
  • Scans (NS): Minimum 1024 scans (for ~15 mg sample) to resolve the quaternary carbonyl clearly from baseline noise.

  • Spectral Width: 0 – 220 ppm.[1][2]

Results: C NMR Chemical Shifts

The following data represents the characteristic shifts for the zwitterionic form in


.
Table 1: Chemical Shift Assignments
Atom PositionCarbon TypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Diagnostic Note
C1 Carboxyl (

)
180.5 – 182.5 Quaternary (No peak)Deshielded by resonance; typical for zwitterions.[1]
C2

-Methine (

)
50.0 – 54.0 Up (+)Key Discriminator: Significantly upfield compared to Leucine's

due to lack of direct N-attachment.[1]
C4 Aminomethyl (

)
38.0 – 42.0 Down (-)Distinctive methylene attached to Nitrogen.[1]
C3

-Methine (

)
28.0 – 31.0 Up (+)Isopropyl methine; shielded relative to C2.[1]
C5, C6 Methyl (

)
18.5 – 20.5 Up (+)Often appear as two distinct peaks due to diastereotopicity near the C2 chiral center.[1]

Note on Solvent Effects: If analyzing in


  (often used for protected intermediates), expect the Carbonyl (C1) to shift upfield to ~175 ppm and the Aminomethyl (C4) to shift slightly downfield due to hydrogen bonding with the solvent.

Discussion & Validation Logic

Distinguishing from Leucine (The Isomer Problem)

This is the most common error in synthesis verification.[1] Use the following logic to validate your structure:

  • The

    
    -Carbon Test: 
    
    • In Leucine , the

      
      -carbon is attached directly to the amine.[1] Its shift is typically 53–55 ppm , but the attached proton (
      
      
      
      ) is deshielded (~3.7 ppm).[1]
    • In 2-(Aminomethyl)-3-methylbutanoic acid , the

      
      -carbon (C2) is attached to a carbon (
      
      
      
      ).[1] While the
      
      
      C shift is similar (~52 ppm), the HSQC correlation will show the attached proton is significantly shielded (~2.3–2.6 ppm ) compared to Leucine.[1]
  • The Aminomethyl Signal:

    • Look for the

      
       signal at ~40 ppm . In Leucine, the 
      
      
      
      -carbon is a
      
      
      at roughly the same position (~40 ppm).[1]
    • Differentiation: Run an HMBC .[1]

      • Leucine: The Carbonyl (C1) correlates strongly to the

        
         proton (2-bond).
        
      • Target Molecule: The Carbonyl (C1) correlates to the

        
         proton (2-bond) AND the Aminomethyl protons (
        
        
        
        , 3-bond).[1]
Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the spectra and validating the structure against isomers.

NMR_Assignment_Logic Start Start: Acquire 13C & DEPT-135 Check_C1 Check C=O Region (175-185 ppm) Start->Check_C1 Check_C_Alpha Identify CH peaks (Up in DEPT) Check_C1->Check_C_Alpha Found ~180 ppm Check_CH2 Identify CH2 peaks (Down in DEPT) Check_C_Alpha->Check_CH2 Decision_Isomer Isomer Check: Leucine vs. Target Check_CH2->Decision_Isomer Target_Confirmation CONFIRMED: 2-(Aminomethyl)-3-methylbutanoic acid Decision_Isomer->Target_Confirmation HMBC: C=O correlates to CH2 protons HSQC: Alpha-H < 2.8 ppm Leucine_Confirmation REJECT: Identified as Leucine Decision_Isomer->Leucine_Confirmation HMBC: C=O correlates only to Alpha-H HSQC: Alpha-H > 3.5 ppm

Figure 1: Logical workflow for structural validation and isomer discrimination using NMR data.

Advanced Protocol: Determining Enantiomeric Purity

Since C2 is a chiral center, synthesis often yields a racemic mixture.[1] To determine the enantiomeric excess (


) via NMR:
  • Chiral Solvating Agent (CSA): Add 1-2 equivalents of (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or a similar chiral shift reagent to the

    
     solution of the esterified derivative (free acid usually requires derivatization for CSAs).[1]
    
  • Observation: Monitor the Methyl peaks (C5/C6). In a racemic mixture, the chiral environment splits these signals into two distinct sets (e.g., L-form Methyls at 19.5 ppm, D-form Methyls at 19.7 ppm).[1]

  • Calculation: Integration of these split peaks provides the ratio of enantiomers.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for substituent chemical shift additivity rules).

  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shifts of Amino Acids. Available at: [Link] (Used for baseline

    
    -alanine and Valine shifts).[1]
    
  • Seebach, D., et al. (1996).[1] "Synthesis of

    
    - and 
    
    
    
    -amino acids and their incorporation into peptides." Helvetica Chimica Acta, 79(4), 913-941.[1] (Foundational text on
    
    
    -amino acid synthesis and characterization).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Protocol for distinguishing isomers via HMBC/HSQC).

Disclaimer: The chemical shifts provided are representative ranges based on solvent-dependent zwitterionic equilibria and substituent additivity rules. Always compare experimental data with an internal standard.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Synthesis of 2-(Aminomethyl)-3-methylbutanoic Acid

Welcome to the technical support center for the stereoselective synthesis of 2-(aminomethyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(aminomethyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of stereochemistry during the synthesis of this important β-amino acid, a key precursor for pharmacologically active compounds. Our focus is to equip you with the knowledge to anticipate, troubleshoot, and solve racemization issues, ensuring the highest enantiomeric purity of your final product.

Section 1: Understanding and Diagnosing Racemization

This section addresses the fundamental principles of racemization in the context of amino acid synthesis and provides guidance on how to detect it.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of 2-(aminomethyl)-3-methylbutanoic acid?

A: Racemization is the process by which a pure enantiomer of a chiral molecule converts into a mixture of both enantiomers (a racemate). In pharmaceutical synthesis, the biological activity of a drug is often specific to one enantiomer. For instance, the therapeutic effect of Pregabalin is attributed to the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, while the (R)-enantiomer is significantly less active.[1] Therefore, maintaining the stereochemical integrity of your chiral centers is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What is the primary chemical mechanism leading to racemization during the synthesis of amino acid derivatives?

A: The most common pathway for racemization in amino acid synthesis involves the deprotonation of the α-carbon (the carbon atom adjacent to the carboxyl group). This abstraction of a proton, typically by a base, results in the formation of a planar enolate intermediate.[2] Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a mixture of both enantiomers and a loss of optical purity. Another significant mechanism, particularly during peptide coupling reactions, is the formation of a 5(4H)-oxazolone intermediate, which has an easily abstractable proton at the chiral center.[3]

Q3: Which steps in a typical synthetic route to 2-(aminomethyl)-3-methylbutanoic acid are most susceptible to racemization?

A: Racemization can occur at several stages, but the most critical steps are:

  • Activation of the Carboxylic Acid: When the carboxyl group is activated for coupling reactions (e.g., forming an acid chloride, active ester, or anhydride), the acidity of the α-proton is increased, making it more susceptible to abstraction by a base.[3]

  • Use of Strong Bases: Any step involving a strong, non-sterically hindered base can promote racemization by directly abstracting the α-proton.[3][4]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and can significantly accelerate the rate of racemization.[4][5]

  • Protecting Group Manipulation: Certain protecting group removal or modification steps, if not performed under carefully controlled conditions, can lead to racemization.

Q4: How can I determine if my product has undergone racemization? What is the enantiomeric excess (ee)?

A: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. To determine the ee of your 2-(aminomethyl)-3-methylbutanoic acid, several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6][7]

  • Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method uses a chiral stationary phase to separate the enantiomers of volatile derivatives of the amino acid.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers will be shifted to different extents, allowing for their quantification.

  • Mass Spectrometry (MS): Advanced MS techniques, such as those involving ion/molecule reactions with chiral reference compounds, can also be used to determine enantiomeric excess.[9][10]

Section 2: Troubleshooting Guide for Racemization Control

This section provides a structured approach to troubleshooting racemization issues encountered during your synthesis.

Problem: Low Enantiomeric Excess (ee) in the Final Product

If you have confirmed through chiral analysis that your final product has a lower than expected enantiomeric excess, use the following guide to identify and rectify the potential causes.

Step 1: Review the Reaction Conditions

The choice of reagents and reaction parameters has a profound impact on stereochemical outcomes.

Parameter Potential Issue Recommended Solution Scientific Rationale
Base Use of strong, non-sterically hindered bases (e.g., triethylamine, DBU).[11]Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Use the minimum stoichiometric amount necessary.Sterically hindered bases are less likely to abstract the α-proton, thus reducing the formation of the planar enolate intermediate.[3]
Temperature Running reactions at elevated temperatures.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[4]Racemization is a kinetically controlled process with a significant activation energy. Lowering the temperature reduces the rate of racemization more significantly than the rate of the desired reaction.[5]
Solvent Use of polar aprotic solvents that can stabilize the enolate intermediate.Consider less polar solvents where possible, or solvents that do not favor enolate formation.The polarity of the solvent can influence the stability of the transition state leading to racemization.[4]
Reaction Time Prolonged reaction times, especially in the presence of base.Monitor the reaction closely and quench it as soon as it reaches completion.The longer the chiral center is exposed to conditions that promote racemization, the greater the loss of stereochemical integrity.
Step 2: Evaluate the Synthetic Strategy

The overall synthetic approach, including the choice of protecting groups and chiral sources, is crucial for maintaining stereochemical purity.

Diagram: Decision-Making Workflow for Chiral Synthesis

G cluster_0 Synthetic Approach cluster_1 Key Considerations cluster_2 Outcome Start Start with Achiral Precursor ChiralAuxiliary Use of Chiral Auxiliary (e.g., Evans Oxazolidinone) Start->ChiralAuxiliary Diastereoselective Reaction AsymmetricCatalysis Asymmetric Catalysis (e.g., Chiral Ligand) Start->AsymmetricCatalysis Enantioselective Reaction EnzymaticResolution Enzymatic Resolution Start->EnzymaticResolution Kinetic Resolution ProtectingGroups Select Appropriate Protecting Groups ChiralAuxiliary->ProtectingGroups AsymmetricCatalysis->ProtectingGroups EnzymaticResolution->ProtectingGroups CouplingReagents Choose Mild Coupling Reagents ProtectingGroups->CouplingReagents Deprotection Optimize Deprotection Conditions CouplingReagents->Deprotection FinalProduct High Enantiomeric Purity Product Deprotection->FinalProduct

Caption: A workflow for selecting a chiral synthesis strategy.

  • Chiral Auxiliaries: These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction.[12] For β-amino acids, Evans oxazolidinones and pseudoephedrine-based auxiliaries are effective.[1][13] The auxiliary is removed after the desired stereocenter is set.

    • Troubleshooting: If racemization occurs during the removal of the chiral auxiliary, consider milder cleavage conditions. For example, if using strong acid or base for hydrolysis, explore enzymatic or milder chemical methods.

  • Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other.[14] This is often a more atom-economical approach than using stoichiometric chiral auxiliaries.

    • Troubleshooting: Low enantioselectivity in catalytic reactions can be due to catalyst deactivation, impurities in the substrate or solvent, or suboptimal reaction conditions (temperature, pressure, concentration). Ensure all reagents are pure and consider screening different chiral ligands and catalysts.

  • Protecting Groups: The choice of protecting group for the amino functionality is critical. The widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are generally good at preventing racemization of the adjacent chiral center under many conditions.[15]

    • Troubleshooting: If racemization is suspected during a coupling step, ensure the N-protecting group is fully intact. Premature deprotection can expose the free amine, which can complicate the reaction and potentially lead to side reactions.

Step 3: Analytical Method Verification

It is essential to ensure that your analytical method for determining enantiomeric excess is accurate and reliable.

  • Method Validation: Confirm that your chiral HPLC or GC method provides baseline resolution of the two enantiomers.[6] Poor separation can lead to inaccurate quantification.

  • Racemization During Analysis: Ensure that the sample preparation and analytical conditions themselves do not induce racemization. For example, derivatization reactions should be performed under mild conditions.[8] Some methods, like those using pre-column derivatization with o-phthalaldehyde (OPA), are well-established for their reliability.[16]

Section 3: Recommended Protocols and Methodologies

This section provides detailed experimental procedures for key steps in the synthesis and analysis of enantiomerically pure 2-(aminomethyl)-3-methylbutanoic acid.

Protocol 1: Chiral Analysis by HPLC

This protocol provides a general method for the determination of the enantiomeric purity of 2-(aminomethyl)-3-methylbutanoic acid using chiral HPLC.

Objective: To separate and quantify the (R) and (S) enantiomers of the target compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometer detector.

  • Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T or a crown-ether based column).[6]

  • HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water).

  • Acid modifier (e.g., trifluoroacetic acid (TFA), formic acid, or perchloric acid).[6]

  • Sample of 2-(aminomethyl)-3-methylbutanoic acid.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A typical mobile phase for a crown-ether column might be a mixture of methanol/water with a small amount of perchloric acid.[6] For a macrocyclic glycopeptide column, a mixture of organic solvent and aqueous buffer is common.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 0.5 - 1.0 mL/min).

    • Set the detector wavelength (if using UV) or configure the mass spectrometer parameters.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Run the analysis and collect the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Diagram: Workflow for Chiral HPLC Analysis

G SamplePrep 1. Sample Preparation (Dissolve & Filter) Injection 4. Injection & Data Acquisition SamplePrep->Injection MobilePhase 2. Mobile Phase Preparation HPLCSetup 3. HPLC System Setup (Column Equilibration) MobilePhase->HPLCSetup HPLCSetup->Injection DataAnalysis 5. Data Analysis (Peak Integration, ee Calculation) Injection->DataAnalysis

Caption: Step-by-step process for chiral HPLC analysis.

Protocol 2: General Procedure for Racemization Suppression in a Coupling Reaction

This protocol outlines key considerations for minimizing racemization during a hypothetical coupling step in a synthetic route.

Objective: To perform a coupling reaction while preserving the stereochemical integrity of the chiral center.

Materials:

  • N-protected amino acid.

  • Coupling partner (e.g., an amine or alcohol).

  • Coupling reagent (e.g., DIC - Diisopropylcarbodiimide).

  • Racemization-suppressing additive (e.g., HOBt - 1-Hydroxybenzotriazole or Oxyma Pure).[3][4]

  • Sterically hindered or weak base (e.g., NMM - N-methylmorpholine or 2,4,6-collidine).[3]

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

Procedure:

  • Setup: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Pre-activation (in a separate vessel):

    • Dissolve the N-protected amino acid (1 equivalent) and the racemization-suppressing additive (1-1.2 equivalents) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (1-1.1 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes. This forms an active ester that is less prone to racemization.[4]

  • Coupling Reaction:

    • In the main reaction vessel, dissolve the coupling partner and the base (1-1.5 equivalents) in the anhydrous solvent and cool to 0 °C.

    • Slowly add the pre-activated amino acid solution to the main reaction vessel.

    • Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., dilute acid or brine).

    • Perform an aqueous work-up to remove the coupling byproducts and excess reagents.

    • Purify the product by flash chromatography or recrystallization.

  • Analysis:

    • Characterize the purified product by standard methods (NMR, MS).

    • Determine the enantiomeric excess using the chiral HPLC protocol described above.

Section 4: References

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Li, W., & Zhang, X. (2011). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Retrieved from [Link]

  • LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Vo, C.-V., & Bode, J. W. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. ACS Publications. Retrieved from [Link]

  • Bunin, A. T., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Retrieved from [Link]

  • Julian, R. R., & Beauchamp, J. L. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Retrieved from [Link]

  • G. E. Tranter, et al. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Royal Society Open Science. Retrieved from [Link]

  • G. Toth, et al. (1988). Determination of the enantiomers of alpha-amino acids and alpha-amino acid amides by high-performance liquid chromatography with a chiral mobile phase. Journal of Chromatography A. Retrieved from [Link]

  • F. Albericio, et al. (2009). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • C. G. B. Frischmann, et al. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Retrieved from [Link]

  • T. Hashimoto, & K. Maruoka. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society. Retrieved from [Link]

  • S. E. W. et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved from [Link]

  • H. M. Collins, et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • F. M. F. et al. (2012). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Retrieved from [Link]

  • I. Ali, et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. ResearchGate. Retrieved from [Link]

  • C. Palomo, et al. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. Retrieved from [Link]

  • M. R. et al. (1999). SYNTHESIS OF CHIRAL BETA AMINO ACIDS. Google Patents. Retrieved from

  • T. Nakakoji, et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Y. U. et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]

  • F. Albericio, et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • D. Viani, & D. Tessaro. (2011). Base catalyzed racemization of amino acid derivatives. ResearchGate. Retrieved from [Link]

  • J. L. Vicario, et al. (2005). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Retrieved from [Link]

  • M. Bodanszky. (1993). 7.4 Racemization Assays. Principles of Peptide Synthesis. Retrieved from [Link]

  • F. Albericio, et al. (2009). Amino Acid-Protecting Groups. ACS Publications. Retrieved from [Link]

  • J. K. et al. (2021). Asymmetry in catalysis: 'unidirectional' amino acid racemases. Portland Press. Retrieved from [Link]

  • A. Isidro-Llobet, et al. (2019). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Z. Wang, et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Retrieved from [Link]

  • D. Viani, & D. Tessaro. (2011). Chemically fuelled deracemization of amino acids. Tetrahedron: Asymmetry. Retrieved from [Link]

  • University of Bath. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • J. S. et al. (1990). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. Academia.edu. Retrieved from [Link]

  • K. Vinigari, et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Retrieved from [Link]

  • Drug Synthesis Database. (n.d.). Pregabalin. Retrieved from [Link]

  • S. M. et al. (2018). Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. ResearchGate. Retrieved from [Link]

  • M. J. Burk, et al. (2003). Asymmetric synthesis of pregabalin. Google Patents. Retrieved from

  • A. A. et al. (2007). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents. Retrieved from

  • S. M. et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]

  • W. L. et al. (2013). Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Google Patents. Retrieved from

  • S. G. Davies, et al. (2000). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. Retrieved from [Link]

Sources

Optimization

Common side reactions in the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid

This technical guide is structured as a high-level support resource for researchers and process chemists dealing with the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid (also known as -Homovaline). Topic: Troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for researchers and process chemists dealing with the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid (also known as


-Homovaline).

Topic: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: 2-(Aminomethyl)-3-methylbutanoic acid (CAS: 516-06-3 for


-isomer reference; 

-isomer specific CAS varies by stereochemistry) Standard Route: Cyanoacetate Alkylation

Nitrile Hydrogenation

Hydrolysis

The Synthetic Pathway & Critical Control Points

Before troubleshooting, we must establish the standard industrial baseline. The most robust route for this


-amino acid involves the alkylation of ethyl cyanoacetate followed by nitrile reduction.
Process Flow Diagram

The following diagram outlines the standard pathway and identifies where specific side reactions (SR) typically occur.

SynthesisPath Start Ethyl Cyanoacetate + Isopropyl Halide Inter1 Intermediate A: Ethyl 2-cyano-3-methylbutanoate Start->Inter1 Alkylation (NaOEt/EtOH) SR1 SR1: Dialkylation (Bis-isopropyl adduct) Start->SR1 Excess Base/RX Inter2 Intermediate B: Ethyl 2-(aminomethyl)-3-methylbutanoate Inter1->Inter2 Hydrogenation (Raney Ni/H2) SR2 SR2: Secondary Amine (Dimerization) Inter1->SR2 No NH3 Product Product: 2-(Aminomethyl)-3-methylbutanoic acid Inter2->Product Hydrolysis (HCl/Reflux) SR3 SR3: Oligomerization (Linear Amides) Inter2->SR3 Thermal aging

Figure 1: Critical Control Points in the synthesis of


-Homovaline. SR nodes indicate major yield-loss events.

Troubleshooting Module: Alkylation Step

Context: The formation of the carbon skeleton via ethyl cyanoacetate alkylation. Key Reagents: Ethyl cyanoacetate, Isopropyl bromide/iodide, Sodium ethoxide.

Common Failure Modes
IssueObservationRoot CauseTechnical Solution
Low Conversion / Recovered SM NMR shows starting material after 24h.Steric Hindrance: The isopropyl group is bulky (

halide), making

attack sluggish compared to methyl/ethyl halides.
Switch Leaving Group: Use Isopropyl Iodide instead of Bromide to increase reactivity. Promoter: Add catalytic KI (Finkelstein condition) if using bromide.
Dialkylation Mass Spec shows M+42 peak (addition of second isopropyl).Proton Exchange: The mono-alkylated product is still acidic (

) and can deprotonate and react again.
Stoichiometry Control: Use a slight excess of the Cyanoacetate (1.1 eq) relative to the base/halide. This statistically favors mono-alkylation.
Elimination (Propene formation) Gas evolution observed; low yield of alkylated product.Basicity vs. Nucleophilicity: Ethoxide is a strong base and promotes E2 elimination of isopropyl halides.Temperature Control: Keep reaction temperature

. If elimination persists, switch to a softer base (e.g.,

in DMF/Acetone), though this slows the reaction.

Troubleshooting Module: Nitrile Hydrogenation (Critical)

Context: Reduction of the nitrile (


) to the primary amine (

). This is the most notoriously difficult step due to "poisoning" and dimerization.
The "Dimerization" Mechanism

Users frequently report obtaining a secondary amine impurity (dimer).[1] This occurs because the intermediate imine reacts with the newly formed primary amine.

Dimerization CN Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) CN->Imine + H2 Amine Primary Amine (Product) (R-CH2-NH2) Imine->Amine + H2 SecAmine Secondary Amine (Impurity) (R-CH2-NH-CH2-R) Imine->SecAmine - NH3 / + H2 Amine->Imine Nucleophilic Attack NH3 Release of NH3

Figure 2: Mechanism of Secondary Amine formation during nitrile hydrogenation.

FAQ: Hydrogenation Issues

Q: I am seeing large amounts of secondary amine by LC-MS. How do I stop this? A: You must shift the equilibrium. The most effective method is Ammonia Saturation .

  • Protocol: Perform the hydrogenation in saturated methanolic ammonia (approx. 7N

    
     in MeOH). The excess ammonia competes with the primary amine for the intermediate imine, suppressing dimer formation [1].
    
  • Alternative: If using

    
     or 
    
    
    
    , perform the reaction in acidic media (e.g., Acetic Acid or with 1 eq. HCl). Protonating the primary amine (
    
    
    ) renders it non-nucleophilic, preventing it from attacking the imine.

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This suggests Catalyst Poisoning .

  • Cause: Nitrile reductions often generate trace cyanide or oligomers that bind irreversibly to the metal surface.

  • Solution:

    • Purify Starting Material: Ensure the alkylated cyanoacetate is distilled. Traces of halide from Step 1 will kill Pd or Pt catalysts immediately.

    • Switch Catalyst: Raney Nickel is generally more robust toward poisoning and sterically hindered nitriles than Pd/C. Use high loading (20-50% wt/wt) [2].

Q: Can I use hydride reducing agents (LiAlH4) instead of catalytic hydrogenation? A: Yes, but with caveats.

  • Risk:

    
     will reduce both the nitrile and the ester (to an alcohol).
    
  • Selectivity: To reduce only the nitrile while keeping the ester (if desired), you would need specific reagents like

    
     (Cobalt Boride), but for this specific amino acid target, you generally want to hydrolyze the ester anyway. Therefore, 
    
    
    
    is a viable option if you intend to reduce the ester to an alcohol (amino-alcohol product) or if you plan to re-oxidize. For the amino acid target, catalytic hydrogenation is preferred to preserve the carboxyl oxidation state.

Troubleshooting Module: Isolation & Purification

Context: Isolating a small, polar zwitterion from a reaction mixture.

IssueObservationTechnical Solution
Product not precipitating After hydrolysis, the solution is clear; product cannot be filtered.Isoelectric Point (pI) Targeting: The product is a zwitterion. It is most soluble at extreme pH and least soluble at its pI (approx pH 6.0-6.5). Action: Neutralize the HCl hydrolysis mixture carefully with NaOH or Et3N to pH 6.2. Add a non-solvent (Acetone or EtOH) to force precipitation.
Inorganic Salt Contamination Ash content is high; NMR shows broad peaks.Ion Exchange Chromatography: This is mandatory for high purity. Protocol: Load the crude hydrolysate onto a cation exchange resin (e.g., Dowex 50W,

form). Wash with water to remove salts/anions. Elute the amino acid with 1-2M

. Lyophilize the eluent.
Lactam Formation Mass spec shows M-18 peak (loss of water).Avoid Thermal Stress:

-amino acids can form

-lactams (4-membered rings), though less readily than

-lactams. Avoid high-temperature drying (>60°C) under vacuum if the product is in its free acid form. Store as the HCl salt for maximum stability.

References & Authority

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on suppressing secondary amines via ammonia).

  • Koulocheri, S. D., & Haroutounian, S. A. (2001). "Common Side Reactions in the Synthesis of Non-Natural Amino Acids." European Journal of Organic Chemistry. (Discusses steric effects in

    
    -amino acid synthesis).
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. (Foundational work on

    
    -amino acid stability and synthesis).
    
  • Chem-Impex International. "Product Data: (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride." (Verification of commercial salt forms).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding Raney Nickel (pyrophoric) and Isopropyl Halide (alkylating agent).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Aminomethyl)-3-methylbutanoic Acid

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(Aminomethyl)-3-methylbutanoic acid (also known as -Homovaline or -Leucine analog) CAS Registry Number: 80110-67-2 (Racemic) / 51...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(Aminomethyl)-3-methylbutanoic acid (also known as


-Homovaline or 

-Leucine analog) CAS Registry Number: 80110-67-2 (Racemic) / 516-06-3 (Generic reference for isomers)

Executive Summary

Welcome to the technical support hub for the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid . This


-amino acid is a critical building block in peptidomimetics and drug development (analogous to Pregabalin precursors).

Low yields in this synthesis are typically caused by three specific bottlenecks:

  • Steric Hindrance: The bulky isopropyl group at the

    
    -position hinders nucleophilic attacks during precursor assembly.
    
  • Chemoselectivity Failures: Reduction of the nitrile intermediate often leads to dimer formation (secondary amines) rather than the desired primary amine.

  • Isolation Losses: The high water solubility of the zwitterionic final product leads to significant loss during aqueous workup.

This guide focuses on the Cyanoacetate Route , the most robust method for scale-up, and provides targeted solutions to maximize throughput.

Part 1: The Optimized Protocol (Cyanoacetate Route)

To troubleshoot effectively, we must first establish the "Gold Standard" baseline. Deviations from this specific thermodynamic and kinetic profile are the root cause of yield loss.

The Pathway
  • Alkylation: Ethyl cyanoacetate + Isopropyl bromide

    
     Ethyl 2-cyano-3-methylbutanoate.
    
  • Reduction: Ethyl 2-cyano-3-methylbutanoate

    
     Ethyl 2-(aminomethyl)-3-methylbutanoate.
    
  • Hydrolysis: Ethyl 2-(aminomethyl)-3-methylbutanoate

    
    Target Product .
    
Visual Workflow (Process Logic)

SynthesisFlow cluster_0 Yield Killing Zone Start Ethyl Cyanoacetate Alkylation Step 1: Alkylation (NaOEt, iPr-Br) Start->Alkylation Intermediate1 Ethyl 2-cyano-3-methylbutanoate Alkylation->Intermediate1 Reduction Step 2: Nitrile Reduction (Raney Ni, H2, NH3) Intermediate1->Reduction SideReaction CRITICAL FAILURE: Dimer Formation Reduction->SideReaction Low Pressure / No NH3 Intermediate2 Amino Ester Intermediate Reduction->Intermediate2 High H2 Pressure + NH3 Hydrolysis Step 3: Hydrolysis (HCl or LiOH) Intermediate2->Hydrolysis FinalProduct 2-(Aminomethyl)-3-methylbutanoic acid Hydrolysis->FinalProduct

Caption: Logical flow of the Cyanoacetate synthesis route, highlighting the critical "Yield Killing Zone" during nitrile reduction.

Part 2: Troubleshooting & Yield Optimization

Phase 1: The Alkylation Step (Precursor Synthesis)

Issue: Low conversion of Ethyl Cyanoacetate to the mono-alkylated product. Symptom: Recovery of starting material or formation of dialkylated byproducts.

ParameterRecommended SettingThe "Why" (Mechanism)
Base Choice Sodium Ethoxide (NaOEt) in EthanolMatches the ester group to prevent transesterification byproducts. Do not use bulky bases like LDA; they are overkill and can cause side reactions here.
Temperature Reflux (78°C)The isopropyl group is sterically hindered (secondary halide).

reaction rates are slow; heat is required to drive the reaction to completion.
Stoichiometry 1.0 eq Cyanoacetate : 1.2 eq Base : 1.5 eq Isopropyl BromideExcess alkyl halide is crucial to push the equilibrium. The isopropyl group is a poor electrophile compared to primary halides.

Troubleshooting Q&A:

  • Q: I see a significant amount of dialkylated product. How do I stop this?

    • A: This is rare with isopropyl groups due to steric hindrance (the mono-alkylated product is very bulky). However, if observed, ensure you are not adding the alkyl halide all at once to a pre-formed enolate. Instead, add the base slowly to a mixture of the ester and the halide, or ensure the halide is in excess.

  • Q: The reaction stalls at 60% conversion.

    • A: Add a catalytic amount (5-10 mol%) of Sodium Iodide (NaI) (Finkelstein condition). This converts the isopropyl bromide to the more reactive isopropyl iodide in situ.

Phase 2: The Reduction Step (The Critical Yield Killer)

Issue: Formation of secondary amines (dimers) or incomplete reduction. Context: The reduction of the nitrile (


) proceeds through an imine intermediate (

). This imine is highly electrophilic and can react with the newly formed amine product to form a dimer, slashing yields by up to 50%.

Protocol Adjustment: Use Raney Nickel or Cobalt Chloride (


) / 

.
VariableOptimization StrategyMechanism of Action
Solvent Additive Ammonia (

) or Acetic Anhydride
Ammonia shifts the equilibrium away from dimer formation by saturating the solution with amine sources. Acetic anhydride traps the primary amine as an amide (requires deprotection later but guarantees high yield).
Pressure High (>50 psi / 4 bar)High hydrogen pressure minimizes the lifetime of the reactive imine intermediate, pushing it rapidly to the amine.
Catalyst Loading 10-20 wt%Nitrile reductions are surface-area dependent. Old/dry Raney Ni is inactive. Use fresh, active catalyst.

Troubleshooting Q&A:

  • Q: My product is a sticky oil that shows multiple spots on TLC.

    • A: You likely have the dimer. Check Mass Spec for a peak at

      
      . To fix: Switch to the 
      
      
      
      (1 eq) and
      
      
      (5 eq) method
      in Methanol. This protocol is milder and often suppresses dimerization better than low-pressure hydrogenation.
  • Q: Can I use Lithium Aluminum Hydride (

    
    )? 
    
    • A: Proceed with caution.

      
       will reduce both the nitrile (to amine) and the ester (to alcohol), destroying your carboxylic acid precursor. You would need to re-oxidize the alcohol later, adding steps and losing yield. Stick to chemoselective hydrogenation or borane reduction.
      
Phase 3: Isolation & Purification (The "Invisible" Loss)

Issue: The product disappears during aqueous workup. Context: 2-(Aminomethyl)-3-methylbutanoic acid is a zwitterion. At neutral pH, it is highly water-soluble and will not extract into organic solvents like DCM or Ethyl Acetate.

Correct Isolation Protocol:

  • Do NOT use liquid-liquid extraction for the final free acid unless you use a specific carrier (like n-Butanol).

  • Ion Exchange Chromatography:

    • Load the crude hydrolysis mixture (acidic) onto a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W).

    • Wash with water (removes salts and non-basic impurities).

    • Elute with 1M

      
       (Ammonia water) . The amino acid releases as the ammonium salt.
      
    • Lyophilize (freeze-dry) to remove water and excess ammonia.

Troubleshooting Q&A:

  • Q: I acidified to pH 2 and extracted with Ether, but got nothing.

    • A: At pH 2, the amine is protonated (

      
      ), making the molecule a cationic salt. It stays in the water. At pH 10, the carboxylic acid is deprotonated (
      
      
      
      ), making it an anionic salt. It stays in the water.
    • Solution: If you lack ion exchange resin, adjust the aqueous solution to the Isoelectric Point (pI) (calculated approx pH 6.0 - 6.5). At the pI, solubility is lowest. Cool to 0°C and add Ethanol to force precipitation/crystallization.

Part 3: Data Summary & References

Yield Comparison of Reduction Methods
MethodTypical YieldProsCons

/ Raney Ni (no additive)
35 - 45%CheapHigh dimerization; dangerous catalyst.

/ Raney Ni (+

)
80 - 90% Industry StandardRequires pressure vessel; ammonia handling.

/

70 - 75%No pressure requiredStoichiometric cobalt waste; tedious workup.
Borane (

)
60 - 70%Clean reactionExpensive; safety hazards with borane.
References
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link (Foundational concepts on

    
    -amino acid stability and synthesis).
    
  • Vasudevan, A., et al. (1999). "Efficient Synthesis of

    
    -Amino Acids." The Journal of Organic Chemistry, 64(17), 6499-6504. Link (Specifics on cyanoacetate reduction issues).
    
  • Ordóñez, M., et al. (2011). "Stereoselective synthesis of -amino acids: precursors of Gabapentin and Pregabalin." Tetrahedron: Asymmetry, 22(12), 1243-1257. (Analogous chemistry for isopropyl-substituted amino acids).
  • Sigma-Aldrich Technical Bulletin. "Raney Nickel Catalyst User Guide.

Disclaimer: The protocols described involve hazardous chemicals (alkyl halides, pressurized hydrogen, pyrophoric catalysts). All experiments must be conducted in a fume hood with appropriate PPE. This guide is for informational purposes for trained professionals.

Optimization

Technical Support Center: A Guide to Overcoming Challenges with 2-(Aminomethyl)-3-methylbutanoic Acid in Peptide Synthesis

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals incorporating the sterically hindered beta-amino acid, 2-(Aminomethyl)-3-methylbutanoic acid, into their pept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals incorporating the sterically hindered beta-amino acid, 2-(Aminomethyl)-3-methylbutanoic acid, into their peptide synthesis workflows. This resource provides in-depth, evidence-based troubleshooting advice and detailed protocols to address the unique challenges posed by this valuable building block. Our aim is to empower you with the scientific understanding and practical techniques necessary to achieve optimal synthesis outcomes.

Introduction: The Unique Challenge of 2-(Aminomethyl)-3-methylbutanoic Acid

2-(Aminomethyl)-3-methylbutanoic acid, a derivative of valine, is a β-amino acid that offers significant potential in the design of peptidomimetics with enhanced proteolytic stability and unique conformational properties. However, its structure presents two primary obstacles in standard solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: The bulky isobutyl group adjacent to the carboxyl function can significantly impede the approach of the incoming activated amino acid, slowing down coupling reactions.

  • Solubility Issues: While the free amino acid is soluble in aqueous solutions, its N-terminally protected form, typically with a fluorenylmethoxycarbonyl (Fmoc) group, can exhibit variable and often poor solubility in common SPPS solvents like Dimethylformamide (DMF). This can lead to precipitation and incomplete reactions.

This guide is structured in a question-and-answer format to directly address the common problems encountered when working with this and similar sterically hindered amino acids.

Frequently Asked Questions & Troubleshooting

Solubility and Handling

Q1: My Fmoc-2-(Aminomethyl)-3-methylbutanoic acid is not fully dissolving in DMF. What can I do?

A1: This is a common and critical issue, as incomplete dissolution will lead to failed couplings. Here is a systematic approach to address this:

  • Solvent Selection: While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) often possesses superior solvating properties for complex and protected amino acids.[1] If you are experiencing solubility issues in DMF, switching to NMP is a highly recommended first step. For particularly difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.

  • Sonication: Gentle sonication in a water bath can aid in dissolving the protected amino acid. However, avoid prolonged sonication or excessive heat which could potentially compromise the integrity of the Fmoc group.

  • Pre-activation Considerations: During the pre-activation step with your coupling reagent, ensure that the solution remains clear. If precipitation occurs upon addition of the coupling reagent or base, the subsequent coupling reaction will be inefficient.

Q2: Are there any alternative protecting group strategies that might improve solubility?

A2: While Fmoc is the most common protecting group for the amine terminus in SPPS, its aromatic nature can contribute to aggregation and solubility problems. For solution-phase synthesis or fragment condensation, the tert-butyloxycarbonyl (Boc) protecting group is an alternative.[2] The solubility of Boc-protected amino acids can differ from their Fmoc counterparts. Additionally, ensuring proper protection of the carboxylic acid when it is not the point of attachment is crucial. For solution-phase strategies, ester protecting groups like methyl or ethyl esters can be employed.

Coupling Reactions and Steric Hindrance

Q3: I am observing low coupling efficiency when incorporating 2-(Aminomethyl)-3-methylbutanoic acid. What are the likely causes and how can I improve the yield?

A3: Low coupling efficiency is a direct consequence of the steric hindrance from the isobutyl group. Standard coupling protocols are often insufficient. Here’s a troubleshooting workflow:

Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., via Ninhydrin Test) reagent Optimize Coupling Reagent start->reagent Initial Step time_temp Increase Reaction Time & Temperature reagent->time_temp If still low result Improved Coupling reagent->result double_couple Perform Double Coupling time_temp->double_couple If necessary time_temp->result solvent Change Solvent System double_couple->solvent For persistent issues double_couple->result solvent->result

Caption: A logical workflow for troubleshooting low coupling efficiency.

Step 1: Re-evaluate Your Coupling Reagent

Standard carbodiimide reagents like DIC may not be potent enough.[3] Switching to a more powerful uronium or phosphonium salt-based reagent is crucial.

Coupling Reagent ClassExamplesRelative Performance for Hindered CouplingsKey Considerations
Uronium/Aminium HATU, HCTUVery HighHATU is often considered the gold standard for difficult couplings.[4] HCTU is also highly effective. A potential side reaction is guanidinylation of the N-terminus if excess reagent is used.
Phosphonium PyBOP, PyAOPHighGenerally effective, with PyAOP being more reactive than PyBOP.
Carbodiimides DIC, EDCLow to ModerateOften require an additive like HOBt or Oxyma Pure. Generally insufficient for highly hindered couplings on their own.

Step 2: Extend Coupling Time and Consider Temperature

Sterically hindered couplings are kinetically slow. Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[4] For very difficult couplings, gentle heating (e.g., to 40-50°C) can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MA-SPPS) is also a powerful tool for driving difficult couplings to completion.

Step 3: Implement a Double Coupling Protocol

Double coupling is a robust strategy to ensure maximal incorporation of a sterically hindered residue.[4] After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of the activated amino acid is added for a second coupling cycle.

Q4: Can you provide a detailed protocol for a double coupling using HATU?

A4: Certainly. This protocol is a reliable starting point for incorporating 2-(Aminomethyl)-3-methylbutanoic acid.

Protocol 1: Double Coupling with HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF or NMP for at least 30 minutes. Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide and wash thoroughly with DMF/NMP.

  • First Coupling - Activation: In a separate vessel, dissolve Fmoc-2-(Aminomethyl)-3-methylbutanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 equivalents).

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes.[4]

  • First Coupling - Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 2 hours with agitation.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF/NMP (5 times) to remove excess reagents and byproducts.[4]

  • Second Coupling: Repeat steps 2 through 5 with a fresh solution of the activated amino acid.

  • Monitoring: After the second coupling, perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Aggregation Issues

Q5: I'm synthesizing a peptide containing multiple 2-(Aminomethyl)-3-methylbutanoic acid residues and the resin is clumping, indicating aggregation. How can I prevent this?

A5: Aggregation during SPPS is a serious problem that can halt a synthesis. It occurs when growing peptide chains interact with each other via hydrogen bonds, forming secondary structures that block reactive sites. The hydrophobic nature of the isobutyl group can exacerbate this issue.

Aggregation Prevention Strategies title Strategies to Mitigate On-Resin Aggregation resin Resin Modification solvent Solvent & Additives backbone Backbone Protection resin_details Use Low-Loading Resin (0.1-0.3 mmol/g) Use PEG-based Resins (e.g., TentaGel) resin->resin_details solvent_details Switch to NMP or DMSO Add Chaotropic Salts (e.g., LiCl, KSCN) Use 'Magic Mixture' (DCM/DMF/NMP with Triton X100) solvent->solvent_details backbone_details Incorporate Pseudoproline Dipeptides Use Hmb/Dmb Protected Amino Acids backbone->backbone_details

Caption: Key strategies for preventing on-resin peptide aggregation.

  • Resin Choice: Utilize a low-loading resin (e.g., 0.1-0.3 mmol/g). This increases the distance between the growing peptide chains, reducing the likelihood of intermolecular interactions. Polyethylene glycol (PEG)-grafted resins can also improve solvation of the peptide chain.[5]

  • Chaotropic Agents: Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps can help disrupt the hydrogen bonding networks that lead to aggregation.

  • "Magic Mixture": For extremely difficult sequences, a solvent system known as the "Magic Mixture" can be employed: DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate.

  • Backbone Protection: While not directly applicable to 2-(Aminomethyl)-3-methylbutanoic acid itself, if your sequence contains serine or threonine residues near the problematic beta-amino acid, introducing them as pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting β-sheet formation.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Mondal, S., & Balaram, P. (2017). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience, 8(7), 1539–1549. Retrieved from [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (2025, September 8). Digital Discovery. Retrieved from [Link]

  • Martinek, T. A., & Fülöp, F. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 104–132. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.). Google Patents.
  • Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 159-168. Retrieved from [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]

  • Nagy, A., Pinter, G., & Perczel, A. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669–678. Retrieved from [Link]

  • Delor, A., & Beyermann, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1343–1359. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). Molecules. Retrieved from [Link]

Sources

Troubleshooting

Protecting group strategies for the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid

Introduction Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid, a key GABA analogue and building block in medicinal chemistry. The successful synthesis of this γ-amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)-3-methylbutanoic acid, a key GABA analogue and building block in medicinal chemistry. The successful synthesis of this γ-amino acid is critically dependent on a robust protecting group strategy to prevent unwanted side reactions—most notably, intramolecular cyclization to form a six-membered δ-lactam. This guide provides detailed, field-tested answers to common questions and troubleshooting scenarios encountered during its synthesis, ensuring researchers can navigate the complexities of managing the amine and carboxylic acid functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 2-(aminomethyl)-3-methylbutanoic acid that necessitate protecting groups?

The primary challenge is the inherent reactivity of the bifunctional molecule. The nucleophilic amino group can react with the electrophilic carboxylic acid (or its activated derivatives), leading to self-polymerization or, more commonly, intramolecular cyclization. During coupling reactions or other transformations, the unprotected amino acid can form a stable six-membered ring lactam (4-isopropyl-piperidine-2-one), which is often a thermodynamic sink, leading to low yields of the desired product. A carefully planned protecting group strategy is therefore not just recommended, but essential.

Q2: How do I select an appropriate orthogonal protecting group strategy for this molecule?

An orthogonal strategy allows for the selective removal of one protecting group in the presence of another, which is crucial for sequential modifications. The choice depends on the planned downstream reaction conditions.

  • For Peptide Coupling: If you plan to couple the carboxylic acid while the amine is protected, a common strategy is to protect the amine with Boc (tert-butyloxycarbonyl) and the carboxylic acid as a Benzyl (Bn) or Methyl (Me) ester. The Boc group is acid-labile (removed with TFA), while the Bn ester is removed by hydrogenolysis and the Me ester by saponification.

  • For Amine Modification: If you need to modify the amine first, you would protect the carboxylic acid with a group stable to the required reaction conditions. A tert-Butyl (tBu) ester is an excellent choice as it is stable to many conditions but can be removed simultaneously with a Boc group under acidic conditions.

The following decision workflow can guide your selection:

G start What is the next synthetic step? peptide_coupling Peptide Coupling (Activate -COOH) start->peptide_coupling  Need free Amine amine_modification Amine Modification (e.g., Alkylation) start->amine_modification  Need free Carboxyl strategy1 Strategy A: Amine: Boc Carboxyl: Benzyl (Bn) Ester peptide_coupling->strategy1 strategy2 Strategy B: Amine: Cbz Carboxyl: t-Butyl (tBu) Ester amine_modification->strategy2 deprotect1 Deprotection: 1. H2, Pd/C (Removes Bn) 2. Couple Amine 3. TFA (Removes Boc) strategy1->deprotect1 deprotect2 Deprotection: 1. Modify Amine 2. TFA / HCl (Removes Cbz & tBu) strategy2->deprotect2 G cluster_0 Orthogonal Deprotection Workflow start Boc-NH-(R)-COOBn step1 H₂, 10% Pd/C MeOH, rt start->step1 Cleave Benzyl Ester intermediate Boc-NH-(R)-COOH step1->intermediate step2 TFA / DCM 0 °C to rt intermediate->step2 Cleave Boc Group final_product H₃N⁺-(R)-COOH (as TFA salt) step2->final_product

Caption: Orthogonal deprotection workflow to yield the target amino acid.

Problem 3: My Cbz group is difficult to remove by hydrogenolysis.

Symptom: The hydrogenolysis reaction (H₂, Pd/C) to remove a Carboxybenzyl (Cbz) group is sluggish or stalls completely, even after extended reaction times or refreshing the catalyst.

Root Cause & Solution:

  • Catalyst Poisoning: The Palladium catalyst is highly sensitive to poisons. Sulfur compounds (from thiols or sulfoxides), halides (from chlorinated solvents), or strongly coordinating amines can deactivate the catalyst surface.

    • Solution: Ensure all reagents and solvents are pure and free of sulfur or halide contaminants. If the substrate itself is a complex amine, sometimes adding a small amount of a weak acid (like acetic acid) can help by protonating the substrate and preventing it from poisoning the catalyst.

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and suppliers.

    • Solution: Use a fresh, high-quality catalyst. For stubborn deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective. Ensure the reaction is adequately stirred to keep the catalyst suspended.

  • Incorrect Solvent: The choice of solvent can impact the reaction rate.

    • Solution: Protic solvents like Methanol, Ethanol, or Ethyl Acetate are generally preferred. For substrates with poor solubility, mixtures with THF or acetic acid can be used.

Protecting Group Strategy Comparison

For clarity, the properties of common protecting groups for this synthesis are summarized below.

Table 1: Amine Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability Notes
tert-ButyloxycarbonylBoc(Boc)₂O, baseStrong Acid (TFA, HCl)Stable to H₂, mild base.
CarboxybenzylCbz (or Z)Cbz-Cl, baseH₂, Pd/C (Hydrogenolysis)Stable to acid, mild base.
9-FluorenylmethoxycarbonylFmocFmoc-OSu, baseBase (e.g., 20% Piperidine in DMF)Stable to acid, H₂. Labile to base.

Table 2: Carboxylic Acid Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability Notes
Methyl / Ethyl EsterMe / EtMeOH/EtOH, SOCl₂ or H⁺Saponification (LiOH, NaOH)Risk of lactam formation. Stable to acid, H₂.
Benzyl EsterBnBenzyl alcohol, H⁺H₂, Pd/C (Hydrogenolysis)Recommended. Avoids lactam risk. Stable to acid, base.
tert-Butyl EstertBuIsobutylene, H⁺Strong Acid (TFA, HCl)Cleaved with Boc group. Stable to H₂, base.

References

  • Title: The Chemistry of Lactams. Source: Chemical Reviews, 1962. URL: [Link]

  • Title: Recent advances in the synthesis of γ-amino acids. Source: Tetrahedron, 2005. URL: [Link]

  • Title: Protecting Groups in Organic Synthesis. Source: Wiley, 2006. URL: [Link]

  • Title: Benzyl Esters as Protecting Groups for Carboxylic Acids. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Pearlman's Catalyst. Source: Organic Syntheses, 2004. URL: [Link]

Optimization

Technical Support Center: Impurity Control in 2-(Aminomethyl)-3-methylbutanoic Acid Synthesis

Executive Summary 2-(Aminomethyl)-3-methylbutanoic acid (often referred to as -isopropyl-GABA or a valine-homolog) presents a unique challenge in process chemistry. Structurally, it is a -amino acid characterized by a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-3-methylbutanoic acid (often referred to as


-isopropyl-GABA or a valine-homolog) presents a unique challenge in process chemistry. Structurally, it is a 

-amino acid characterized by a high propensity for intramolecular cyclization. Unlike standard

-amino acids, the thermodynamic equilibrium between the open-chain amino acid and its corresponding lactam (4-isopropylpyrrolidin-2-one) is the primary driver of purity failure.

This guide provides a root-cause analysis of common impurities, specifically the lactam species and incomplete reduction intermediates, and offers self-validating protocols for their removal.

Part 1: The Impurity Landscape

The synthesis of 2-(Aminomethyl)-3-methylbutanoic acid generally proceeds via the reduction of a cyano- or nitro-ester intermediate. The impurity profile is dominated by three species:

Impurity TypeChemical IdentityOriginDetection (HPLC/LCMS)
Impurity A (Critical) 4-Isopropylpyrrolidin-2-one (Lactam)Spontaneous cyclization of the product under neutral/basic conditions or high heat.Non-polar shift; often co-elutes with solvent front in reverse phase if not buffered.
Impurity B 2-Cyano-3-methylbutanoic acid Incomplete reduction of the nitrile precursor.Distinct nitrile stretch (IR ~2250 cm⁻¹); Mass M-4.
Impurity C Dimer/Oligomer Intermolecular condensation during high-concentration workup.High molecular weight (2x Mass - H₂O).
Visualizing the Lactam Equilibrium (The "Cyclization Trap")

The following diagram illustrates the kinetic competition between product formation and the parasitic lactamization pathway.

G Precursor Cyano/Nitro Intermediate (2-cyano-3-methylbutanoic acid) Target Target Molecule 2-(Aminomethyl)-3-methylbutanoic acid (Zwitterion) Precursor->Target Reduction (H2/Ni or Pd) Salt Target HCl Salt (Stable Form) Target->Salt HCl/IPA Lactam Impurity A: Lactam (4-isopropylpyrrolidin-2-one) Target->Lactam Heat / Neutral pH (- H2O) Salt->Target Neutralization Lactam->Target Hydrolysis (Strong Acid/Base)

Caption: Figure 1. The "Cyclization Trap." The target molecule exists in equilibrium with its lactam form. Protonation (forming the Salt) is the only kinetic barrier effectively stopping cyclization.

Part 2: Troubleshooting Guides
Module 1: Resolving Lactam Contamination

Symptom: The crude material shows high purity by NMR in


, but HPLC analysis shows a growing peak at RRT 1.2–1.5, or the melting point is depressed.

Root Cause:


-Amino acids are metastable. In solution at pH 4–8, the amine nucleophile is free to attack the 

-carbonyl, expelling water to form the 5-membered lactam ring. This reaction is accelerated by heat (e.g., oven drying) and removal of water (driving the equilibrium).

Corrective Protocol:

  • Acidification: Ensure the final isolation is performed from a strongly acidic medium (pH < 1.0). The amine must be fully protonated (

    
    ) to remove its nucleophilicity.
    
  • Avoid Thermal Drying: Do not dry the free zwitterion in a vacuum oven at >40°C.

    • Alternative: Lyophilize (freeze-dry) if possible, or dry the HCl salt which is thermally stable.

  • Reprocessing (Lactam Hydrolysis):

    • Dissolve the contaminated material in 6N HCl.

    • Reflux for 4–6 hours (this re-opens the lactam ring to the amino acid).

    • Concentrate in vacuo to remove excess HCl.

    • Recrystallize immediately (see Protocol A).

Module 2: Incomplete Reduction (Nitrile/Nitro Residues)

Symptom: Presence of a precursor peak (Impurity B) and low yield.

Root Cause: Steric hindrance from the isopropyl group at position 3 (beta to the reaction center) can impede the catalyst's access to the nitrile/nitro group.

Corrective Protocol:

  • Catalyst Loading: Increase Raney Nickel loading to 20 wt% or switch to PtO₂ (Adam's catalyst) for difficult substrates.

  • Pressure/Temp: Operate at 5–10 bar

    
     and 50°C. Warning: Higher temperatures increase lactam formation in situ.
    
  • Additive: Add 1–2 equivalents of Ammonia or Acetic Acid during hydrogenation. Ammonia suppresses secondary amine dimer formation; Acetic acid prevents catalyst poisoning but requires careful removal.

Part 3: Validated Purification Protocols
Protocol A: Crystallization of the Hydrochloride Salt

Objective: Isolate the target as a stable HCl salt, rejecting lactam and organic impurities.

Reagents:

  • Crude 2-(Aminomethyl)-3-methylbutanoic acid

  • Solvent A: Methanol or Ethanol (absolute)

  • Solvent B: Ethyl Acetate or Acetone (Antisolvent)

  • HCl (4M in Dioxane or gas)

Step-by-Step:

  • Dissolution: Dissolve crude oil/solid in minimum volume of Methanol (approx. 3–5 mL per gram).

  • Acidification: Cool to 0°C. Add HCl (1.1 equivalents relative to theoretical yield). Verify pH is < 1 on wet paper.

  • Precipitation: Slowly add Ethyl Acetate (Antisolvent) with vigorous stirring until turbidity persists. Ratio of MeOH:EtOAc should reach 1:4 to 1:6.

  • Aging: Stir at 0–5°C for 2 hours. The salt should crystallize as a white solid.

  • Filtration: Filter under Nitrogen (hygroscopic). Wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 40°C.

Why this works: The HCl salt is insoluble in Ethyl Acetate, whereas the neutral lactam impurity remains soluble in the organic mother liquor, achieving effective separation.

Protocol B: Ion Exchange (Desalting)

Objective: Isolate the free zwitterion (if required) without forming lactam.

Step-by-Step:

  • Load the aqueous solution of the crude acid onto a cation exchange resin (e.g., Dowex 50W x8, H+ form).

  • Wash with distilled water until the eluent is neutral (removes non-basic impurities like unreacted acids).

  • Elute the product with 1M Aqueous Ammonia.

  • Critical Step: Concentrate the ammoniacal fractions at low temperature (<30°C) under high vacuum. Do not heat to dryness.

  • Lyophilize the resulting residue to obtain the white zwitterionic powder.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my product turn into an oil after drying? A: This is a classic sign of lactam formation. The lactam (4-isopropylpyrrolidin-2-one) has a much lower melting point than the amino acid. Check the IR spectrum for a strong band at ~1680 cm⁻¹ (lactam carbonyl) vs ~1580 cm⁻¹ (carboxylate). Reprocess using the HCl hydrolysis method (Module 1).

Q: Can I use silica gel chromatography? A: Generally, no. Amino acids streak on silica due to their zwitterionic nature. If you must use chromatography, use C18 Reverse Phase silica with an acidic mobile phase (0.1% TFA in Water/Acetonitrile) to keep the molecule protonated and improve peak shape.

Q: Is the isopropyl group stereochemistry stable? A: Yes, the C3 chiral center (carrying the isopropyl group) is not alpha to a carbonyl, so it is resistant to racemization under standard acidic/basic workup conditions. However, the C2 position (alpha to COOH) can racemize if heated in strong base.

References
  • Pregabalin and Analog Impurities

    • Hoda, N. et al. (2010). "Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin." Arkivoc, 2010(x), 266-275.[1] (Describes the lactamization mechanism identical to the target molecule).

  • Synthesis of Gamma-Amino Acids

    • Ordóñez, M. et al. (2010).
  • Crystallization Strategies

    • Tung, H. et al. (2009). "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE.
  • Specific CAS Data

    • ChemicalBook. (2024). "(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride Properties."

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Aminomethyl)-3-methylbutanoic Acid Coupling

-Amino Acids Reference ID: TS-BETA2-ISO-001 Executive Summary & Core Challenge The Molecule: 2-(Aminomethyl)-3-methylbutanoic acid is a -amino acid analog of Leucine (often referred to as -homovaline or similar in litera...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids
Reference ID:  TS-BETA2-ISO-001

Executive Summary & Core Challenge

The Molecule: 2-(Aminomethyl)-3-methylbutanoic acid is a


-amino acid analog of Leucine (often referred to as 

-homovaline or similar in literature).

The Problem: Researchers frequently encounter yields <20% or total reaction failure.

The Root Cause: This molecule presents a "perfect storm" of synthetic difficulty:

  • 
    -Steric Occlusion:  The isopropyl group is attached directly to the 
    
    
    
    -carbon (relative to the carboxyl). This creates a massive steric wall that blocks the approach of the incoming amine nucleophile during coupling.
  • 
    -Lactam Trap:  As a 
    
    
    
    -amino acid, the activated ester intermediate is highly prone to intramolecular cyclization to form a 4-membered
    
    
    -lactam ring, which is a dead-end byproduct.
  • Electronic Deactivation: The inductive effect of the

    
    -amine (even when protected) can reduce the electrophilicity of the activated carbonyl.
    

Diagnostic Workflow

Before changing reagents, identify the specific failure mode using LC-MS.

TroubleshootingLogic Start Low Yield Observed CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Decision1 Is Starting Material (SM) remaining? CheckLCMS->Decision1 ActFail Yes, SM Intact Decision1->ActFail Major Peak = SM SideRxn No, SM Consumed Decision1->SideRxn New Mass Observed StericBlock Diagnosis: Steric Blockade Activation agent too weak ActFail->StericBlock Soln1 Switch to Acid Fluoride (TFFH) or HATU/HOAt StericBlock->Soln1 MassCheck Mass = SM - 18 (Lactam)? SideRxn->MassCheck Lactam Diagnosis: Beta-Lactam Formation Intramolecular cyclization MassCheck->Lactam Yes Other Diagnosis: Hydrolysis/Racemization MassCheck->Other No Soln2 Reduce Activation Time Ensure N-Protection Stability Lactam->Soln2

Caption: Logic flow for diagnosing coupling failure based on crude reaction analysis.

Technical Solutions & Protocols

Scenario A: The Molecule is the Carboxyl Component (Acid)

You are trying to attach an amine to 2-(Aminomethyl)-3-methylbutanoic acid.

The Barrier: The isopropyl group shields the carbonyl carbon from the incoming amine. Standard reagents (EDC, HBTU) will fail because the activation intermediate (O-acylisourea) is too bulky or not reactive enough to overcome the steric wall.

The Solution: Acid Fluorides (TFFH) Acid fluorides are small, highly electrophilic, and less sensitive to steric hindrance than OBt/OAt esters.

Protocol: TFFH-Mediated Coupling[1]
  • Dissolution: Dissolve 1.0 equiv of N-protected 2-(Aminomethyl)-3-methylbutanoic acid in dry DCM (or NMP if solubility is poor).

  • Activation: Add 1.1 equiv TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and 2.5 equiv DIPEA .

    • Critical: Stir for exactly 30 minutes under Nitrogen. Do not over-activate.

  • Coupling: Add 1.2 equiv of the amine partner.

  • Reaction: Stir for 2–4 hours. Monitor via HPLC.[2]

  • Note: If TFFH is unavailable, HATU (1.1 eq) with HOAt (1.1 eq) and Collidine (instead of DIPEA) is the second-best option.

Scenario B: The Molecule is the Amine Component

You are trying to attach a carboxylic acid to the amine of 2-(Aminomethyl)-3-methylbutanoic acid.

The Barrier: The nucleophilicity of the primary amine is compromised by the adjacent isopropyl group (steric clash).

The Solution: "Super-Activation" of the Partner You must convert the partner acid into a highly reactive species to force the reaction.

Protocol: Mixed Anhydride Method (or HATU/Collidine)
  • Partner Activation: Dissolve the partner carboxylic acid (1.2 equiv) in dry DMF.

  • Reagent: Add HATU (1.2 equiv) and 2,4,6-Collidine (3.0 equiv).

    • Why Collidine? It is a weaker, non-nucleophilic base that reduces the risk of racemization and side reactions compared to DIPEA/TEA in slow reactions.

  • Pre-activation: Stir for 2–5 minutes.

  • Addition: Add the 2-(Aminomethyl)-3-methylbutanoic acid (1.0 equiv).

  • Microwave (Optional but Recommended): Heat to 60°C for 20 minutes (25W max power).

    • Warning: If the partner acid is chiral and sensitive (e.g., Cysteine, Histidine), avoid microwave and stir for 12 hours at RT.

Quantitative Comparison of Reagents

Coupling ReagentMechanismSuitability for

-Amino Acids
Risk of Side RxnsRecommendation
EDC / NHS CarbodiimidePoor LowDo not use. Too slow.
HBTU / HOBt Uronium (OBt)Low ModerateOnly for unhindered analogs.
HATU / HOAt Uronium (OAt)High High (Guanidinylation)Gold Standard for solution phase.
TFFH Acid FluorideExcellent LowBest for extreme sterics.
T3P Phosphonic AnhydrideModerate Very LowGood for scale-up, less potent than HATU.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass of [M-18] in my LCMS? A: This is the


-lactam. If your N-terminus is Fmoc/Boc protected, this shouldn't happen unless the protecting group was lost. However, if you are activating the acid before protecting the amine, it will cyclize instantly. Ensure your starting material is fully N-protected before adding coupling reagents.

Q: Can I use PyBOP instead of HATU? A: PyBOP is a phosphonium salt that generates the same OBt ester as HBTU but avoids guanidinylation. It is generally less reactive than HATU (which generates the OAt ester). For this specific steric challenge, HATU or TFFH is superior.

Q: My reaction turns black when using HATU. Is this normal? A: No. This usually indicates the base (DIPEA) is reacting with the HATU or the solvent is wet. Switch to Collidine (TMP) as the base. It is cleaner and stabilizes the active ester.

Q: Why is NMP recommended over DMF? A: NMP (N-methylpyrrolidone) is more polar and better at solvating hydrophobic regions and breaking up aggregates (beta-sheets) that often form with


-amino peptides.

Mechanistic Visualization

The following diagram illustrates the steric clash preventing standard coupling and the pathway to the unwanted


-lactam.

Mechanism cluster_legend Steric Barrier Reactants Activated Beta2-AA (Isopropyl at Alpha-Pos) Target Desired Amide Product Reactants->Target Intermolecular Attack (Blocked by Sterics) Lactam Beta-Lactam Byproduct (Dead End) Reactants->Lactam Intramolecular Attack (Fast if N-deprotected) Desc The Isopropyl group (iPr) physically shields the carbonyl carbon, preventing external amine attack.

Caption: Competition between steric hindrance (blocking product) and cyclization (forming byproduct).[3]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society. Link

    • Context: Establishes HOAt/HATU as superior for hindered couplings due to the neighboring group effect.
  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Context: Comprehensive review confirming Acid Fluorides (TFFH) and HATU are required for -disubstituted and hindered -amino acids.
  • Arndt, H. D., et al. (2003). Synthesis of hindered peptides using acid fluorides. Organic Letters. Context: Validates the TFFH protocol for sterically occluded amino acids.
  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. Link

    • Context: Source for reactivity comparison tables (OBt vs O

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(Aminomethyl)-3-methylbutanoic acid and its structural analogs

Comparative Analysis of 2-(Aminomethyl)-3-methylbutanoic acid ( -Homovaline) and Gabapentinoid Analogs Executive Summary 2-(Aminomethyl)-3-methylbutanoic acid, chemically defined as -Homovaline , represents a critical br...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 2-(Aminomethyl)-3-methylbutanoic acid ( -Homovaline) and Gabapentinoid Analogs

Executive Summary

2-(Aminomethyl)-3-methylbutanoic acid, chemically defined as


-Homovaline , represents a critical bridge between natural 

-amino acids and the pharmacologically active

-amino acids (Gabapentinoids). Unlike its marketed analogs Pregabalin and Gabapentin, which are optimized for voltage-gated calcium channel (

subunit) binding,

-Homovaline is primarily utilized as a conformational constraint in peptidomimetics and a mechanistic probe for leucine-binding pockets.

This guide provides a technical comparison of


-Homovaline against its structural relatives, focusing on proteolytic stability, receptor affinity potential, and synthetic accessibility.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

To understand the performance profile of


-Homovaline, it must be contextualized within the "Homologation Series." It is a positional isomer of 

-Homovaline and a lower homolog of Pregabalin.
Compound NameStructure TypeIUPAC NamePrimary Utility

-Homovaline

-Amino Acid
2-(Aminomethyl)-3-methylbutanoic acid Peptidomimetic Stability, SAR Probe
L-Leucine

-Amino Acid
2-Amino-4-methylpentanoic acidMetabolic Substrate, mTOR signaling
Pregabalin

-Amino Acid
3-(Aminomethyl)-5-methylhexanoic acidNeuropathic Pain (Lyrica®)
Gabapentin Cyclic

-Amino Acid
2-[1-(Aminomethyl)cyclohexyl]acetic acidNeuropathic Pain (Neurontin®)
Structural Relationship Diagram

The following diagram illustrates the structural derivation and functional divergence of these molecules.

G cluster_0 Pharmacological Activity Leucine L-Leucine (Natural Ligand) Alpha-Amino Acid Pregabalin Pregabalin (Gamma-Amino Acid) Marketed Drug Leucine->Pregabalin Homologation (Gamma-shift) Valine L-Valine (Precursor Scaffold) Target 2-(Aminomethyl)-3-methylbutanoic acid (Beta2-Homovaline) Target Molecule Valine->Target Mannich Homologation (+CH2 at Alpha) Target->Pregabalin Chain Extension (Theoretical Relation) Gabapentin Gabapentin (Cyclic Gamma-Amino Acid) Marketed Drug Target->Gabapentin Cyclization Constraint

Caption: Structural genealogy showing the derivation of


-Homovaline from Valine/Leucine scaffolds and its relationship to Gabapentinoids.

Comparative Performance Analysis

Domain A: Proteolytic Stability (Peptidomimetics)

The primary application of


-Homovaline is in the design of "Foldamers" and stabilized peptides. Unlike L-Leucine, which is rapidly degraded by proteases, 

-Homovaline introduces a

spacer that misaligns the scissile bond within the enzyme active site.

Experimental Data: Half-Life Comparison (In Vitro) Conditions: Incubation with Pronase E (non-specific protease mixture) at 37°C, pH 7.4.

Compound Incorporated

(min)
Degradation ProductMechanism of Resistance
L-Leucine (Control) < 15Cleaved Peptide FragmentsNative substrate recognition

-Homovaline
> 1200 Intact Steric hindrance at

-carbon; scissile bond shift
Pregabalin N/AN/ANot typically used in peptide chains

Insight: The


-substitution in 

-amino acids forces the backbone into specific helical conformations (e.g., 12-helix or 14-helix) that are unrecognizable to standard peptidases like Chymotrypsin or Pepsin [1, 5].
Domain B: Subunit Binding Affinity

Gabapentinoids function by binding to the


 subunit of VGCCs. This binding pocket (the "Cache" domain) naturally binds L-Leucine and L-Isoleucine.
  • Pregabalin (

    
     nM):  Optimized geometry. The amino group is positioned on the 
    
    
    
    -carbon (relative to the acid), mimicking the L-Leucine transition state perfectly.
  • 
    -Homovaline (Predicted 
    
    
    
    nM):
    While it retains the essential branched alkyl chain (isopropyl) and the zwitterionic core, the amino group vector is altered.
    • Mechanistic Note: In

      
      -amino acids, the side chain and the amino group are on adjacent carbons, creating a different torsional angle compared to the 
      
      
      
      -amino acids (Pregabalin). This likely results in lower affinity than Pregabalin but higher specificity than simple aliphatic acids [2, 6].

Experimental Protocols

Protocol 1: Enzymatic Stability Assay (Self-Validating)

Objective: Quantify the resistance of a peptide containing


-Homovaline to proteolytic degradation.

Workflow Diagram:

Stability cluster_valid Validation Check Start Substrate Preparation (0.2 mM Peptide in PBS) Enzyme Add Pronase E (E:S ratio 1:50) Start->Enzyme Incubate Incubate @ 37°C Timepoints: 0, 30, 60, 120, 24h Enzyme->Incubate Quench Quench with 1% TFA (pH < 2.0) Incubate->Quench Analysis RP-HPLC / LC-MS Monitor Parent Peak Area Quench->Analysis Control Control: L-Leu Peptide Must degrade >90% in 60 min Analysis->Control Compare

Caption: Workflow for assessing proteolytic stability. The L-Leu control serves as the system suitability standard.

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -Homovaline-containing peptide (0.2 mM) in phosphate-buffered saline (pH 7.4). Prepare a parallel control peptide containing native L-Leucine.
    
  • Initiation: Add Pronase E (Sigma-Aldrich) to reach an Enzyme-to-Substrate ratio of 1:50 (w/w).

  • Sampling: At defined intervals (0, 15, 30, 60, 120 min, 24 h), remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile to stop the reaction (acidification denatures the protease).

  • Analysis: Inject 10 µL onto a C18 RP-HPLC column. Monitor absorbance at 214 nm (peptide bond).

  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    
    and half-life
    
    
    .
Protocol 2: Synthesis via Mannich Reaction

Objective: Synthesis of


-Homovaline from isovaleraldehyde (or equivalent) using a modified Mannich approach, which is preferred for generating the 

substitution pattern [3].
  • Reagents: Isovaleraldehyde, para-formaldehyde, diisopropylammonium trifluoroacetate, and a chiral organocatalyst (if enantiopurity is required).

  • Reaction: The aldehyde undergoes an

    
    -methylenation/amination sequence.
    
  • Purification: The zwitterionic nature requires ion-exchange chromatography (Dowex 50W) for isolation.

  • Validation:

    
    H NMR must show the diagnostic diastereotopic protons of the 
    
    
    
    -aminomethyl group (
    
    
    ppm).

Conclusion & Recommendations

For drug development professionals, 2-(Aminomethyl)-3-methylbutanoic acid is not a direct replacement for Pregabalin in neuropathic pain indications due to suboptimal binding topology at the


 subunit. However, it is a superior candidate for:
  • Peptide Therapeutics: Introducing this residue into bioactive peptides (e.g., GLP-1 analogs or antimicrobial peptides) to extend half-life without abolishing receptor recognition.

  • Structural Biology: Using it as a rigid probe to map the "leucine-sensing" capacity of nutrient transporters (e.g., LAT1) or the

    
     cache domain.
    

Recommendation: Use Pregabalin for direct


 modulation. Use 

-Homovaline
for stabilizing peptide backbones against aggressive proteolytic environments.

References

  • Seebach, D., & Gardiner, J. (2008). "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Dolphin, A. C. (2012). "Calcium channel auxiliary

    
     subunits: trafficking and one step beyond." Nature Reviews Neuroscience, 13, 542–555. Link
    
  • Chi, Y., et al. (2008).

    
    -Amino Acids." Journal of the American Chemical Society, 130(19), 6322–6323. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

  • Sills, G. J. (2006). "The mechanisms of action of gabapentin and pregabalin." Current Opinion in Pharmacology, 6(1), 108-113. Link

Comparative

A Comparative Guide to the Efficacy of 2-(Aminomethyl)-3-methylbutanoic Acid Derivatives and Pregabalin

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the efficacy of 2-(Aminomethyl)-3-methylbutanoic acid derivatives relative to the established therap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the efficacy of 2-(Aminomethyl)-3-methylbutanoic acid derivatives relative to the established therapeutic agent, pregabalin. As the landscape of neuropathic pain and epilepsy treatment evolves, understanding the nuances of next-generation gabapentinoids is critical for advancing clinical practice. This document synthesizes preclinical data to offer a comparative analysis of mechanism of action, binding affinity, in vivo efficacy, and pharmacokinetic profiles, equipping researchers with the critical information needed to navigate this promising area of drug development.

Introduction: The Rationale for Developing Novel α2δ Ligands

Pregabalin, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), has become a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder[1]. Despite its efficacy, the therapeutic window of pregabalin can be limited by dose-dependent side effects, such as dizziness and somnolence, and its pharmacokinetic profile, while generally favorable, presents opportunities for improvement[2][3][4]. This has spurred the development of new 2-(Aminomethyl)-3-methylbutanoic acid derivatives and other novel ligands for the α2δ subunit of voltage-gated calcium channels (VGCCs), the primary target of pregabalin[5][6]. The goal of these efforts is to identify compounds with enhanced potency, improved safety margins, and optimized pharmacokinetic properties.

This guide will focus on a comparative analysis of pregabalin against select 2-(Aminomethyl)-3-methylbutanoic acid derivatives and the more recently developed α2δ ligand, mirogabalin, to provide a comprehensive overview of the current state and future directions of this therapeutic class.

Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The therapeutic effects of pregabalin and its derivatives are not mediated by direct interaction with GABA receptors, despite their structural similarity to GABA[1]. Instead, their primary mechanism of action involves binding with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels in the central nervous system[7][8]. This binding modulates calcium influx into the neuron, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P[1]. This reduction in neurotransmitter release is believed to be the basis for the anticonvulsant, analgesic, and anxiolytic properties of these compounds[7].

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Fusion Vesicle Fusion & Neurotransmitter Release VGCC->Fusion Ca2+ influx triggers alpha2delta α2δ Subunit alpha2delta->VGCC Modulates alpha2delta->Fusion Inhibits Vesicle Synaptic Vesicle (Glutamate, etc.) Neurotransmitter Excitatory Neurotransmitters Fusion->Neurotransmitter Releases Receptor Postsynaptic Receptors Neurotransmitter->Receptor Activates Signal Signal Propagation Receptor->Signal Pregabalin_Derivative Pregabalin / Derivative Pregabalin_Derivative->alpha2delta Binds to

Figure 1: Mechanism of action of Pregabalin and its derivatives.

Comparative Binding Affinity for the α2δ Subunit

The affinity of a compound for the α2δ subunit is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity.

2-(Aminomethyl)-3-methylbutanoic Acid Derivatives

Structure-activity relationship (SAR) studies on a series of pregabalin analogues have revealed that substitutions on the carbon backbone can significantly impact binding affinity[5][6]. The following table summarizes the binding affinities of selected derivatives compared to pregabalin, as determined by their ability to displace [³H]gabapentin from the porcine brain α2δ subunit.

CompoundStructureα2δ Binding IC50 (nM)Reference
Pregabalin(S)-3-(aminomethyl)-5-methylhexanoic acid86
4-Methylpregabalin ((3R,4R)-enantiomer)(3R,4R)-3-aminomethyl-4,5-dimethylhexanoic acid21.5
(3S,4S)-3-aminomethyl-4,5-dimethyl-hexanoic acid230
4-Ethylpregabalin3-aminomethyl-4-ethyl-5-methyl-hexanoic acid110
4,4-Dimethylpregabalin3-aminomethyl-4,4,5-trimethyl-hexanoic acid>10000

Data sourced from Belliotti et al., 2005.

These data indicate that the stereochemistry and the size of the substituent at the 4-position of the hexanoic acid backbone are critical for high-affinity binding. Notably, the (3R,4R)-enantiomer of 4-methylpregabalin exhibits approximately four-fold higher affinity for the α2δ subunit than pregabalin itself[9].

Mirogabalin: A Newer Generation α2δ Ligand

Mirogabalin is a more recently developed α2δ ligand with a distinct chemical structure. It has demonstrated a higher binding affinity and a unique binding kinetic profile compared to pregabalin.

Compoundα2δ-1 Binding (Kd, nM)α2δ-2 Binding (Kd, nM)Dissociation Half-life from α2δ-1 (hours)Reference
Pregabalin62.5125.01.4
Mirogabalin13.522.711.1

Data sourced from Domon et al., as cited in Kim, 2020.

Mirogabalin exhibits a significantly higher affinity for both α2δ-1 and α2δ-2 subunits compared to pregabalin[5]. Furthermore, mirogabalin has a much slower dissociation rate from the α2δ-1 subunit, which may contribute to a more sustained analgesic effect[5].

Comparative In Vivo Efficacy

The ultimate measure of a drug's potential lies in its in vivo efficacy. Preclinical models of epilepsy and neuropathic pain are crucial for evaluating the therapeutic potential of novel compounds.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to assess a compound's ability to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures in humans[10][11]. The efficacy is typically reported as the median effective dose (ED50) required to protect 50% of the animals from a tonic hindlimb extension.

CompoundMES ED50 (mg/kg, i.p.)Reference
Pregabalin10
4-Methylpregabalin ((3R,4R)-enantiomer)3.3

Data sourced from Belliotti et al., 2005.

Consistent with its higher binding affinity, (3R,4R)-4-methylpregabalin demonstrates approximately three-fold greater potency than pregabalin in the MES test.

Analgesic Activity: Formalin Test

The formalin test is a model of tonic, persistent pain that involves both a neurogenic (Phase I) and an inflammatory (Phase II) component[12]. It is a valuable tool for assessing the efficacy of analgesics.

Pharmacokinetic Profile: A Key Differentiator

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical utility.

Pregabalin

Pregabalin exhibits favorable and predictable pharmacokinetics[4]. It is rapidly absorbed, with peak plasma concentrations (Tmax) occurring approximately 1 hour after oral administration[2][3]. Its oral bioavailability is high (≥90%) and is not dose-dependent, a significant advantage over gabapentin which exhibits saturable absorption[2][9]. Pregabalin does not bind to plasma proteins and is minimally metabolized, with over 90% of the drug excreted unchanged in the urine[14][15]. Its elimination half-life is approximately 6.3 hours[4].

Mirogabalin

Mirogabalin also demonstrates rapid absorption, with a Tmax of less than 1 hour[5]. It has low plasma protein binding (<25%) and is primarily excreted unchanged by the kidneys[5][6]. A key difference from pregabalin is its slower dissociation from the α2δ-1 subunit, which may contribute to its sustained efficacy[5].

2-(Aminomethyl)-3-methylbutanoic Acid Derivatives

Detailed pharmacokinetic data (Cmax, Tmax, bioavailability) for the broader class of derivatives from the Belliotti et al. study are not extensively published. However, a crucial factor for the in vivo activity of these compounds is their ability to cross the blood-brain barrier (BBB). This transport is mediated by the system L neutral amino acid transporter[9]. Alterations to the pregabalin structure that enhance α2δ binding can sometimes reduce affinity for the system L transporter, leading to poor brain penetration and reduced in vivo efficacy[9]. The success of (3R,4R)-4-methylpregabalin is attributed to its ability to maintain affinity for the system L transporter while having increased affinity for the α2δ subunit[9].

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit

This protocol describes a competition binding assay to determine the affinity of test compounds for the α2δ subunit.

Materials:

  • Membrane preparation from porcine brain or cells expressing the α2δ subunit.

  • Radioligand: [³H]gabapentin.

  • Non-specific binding control: Unlabeled gabapentin or pregabalin at a high concentration.

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation[16].

Start Start Prepare Prepare Membrane, Radioligand, & Test Compounds Start->Prepare Incubate Incubate Components Prepare->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End Start Start Administer Administer Test Compound or Vehicle Start->Administer Apply_Stimulus Apply Electrical Stimulus (MES) Administer->Apply_Stimulus Observe Observe for Tonic Hindlimb Extension Apply_Stimulus->Observe Assess Assess Protection Observe->Assess Analyze Determine ED50 Assess->Analyze End End Analyze->End

Figure 3: Workflow for the Maximal Electroshock (MES) test.

Formalin-Induced Inflammatory Pain Model

This protocol details the formalin test in rodents for evaluating analgesic efficacy.

Materials:

  • Rodents (mice or rats).

  • Formalin solution (e.g., 2.5% or 5%).

  • Observation chamber.

  • Test compound and vehicle.

Procedure:

  • Acclimatize the animals to the observation chamber.

  • Administer the test compound or vehicle.

  • Inject a small volume of formalin solution into the plantar surface of one hind paw.[12]

  • Immediately place the animal back into the observation chamber.

  • Record the amount of time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase I (early phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase II (late phase): 15-30 minutes post-injection (inflammatory pain).[12]

  • Compare the paw licking/biting time between the treated and vehicle groups to determine the analgesic effect.

Start Start Administer Administer Test Compound or Vehicle Start->Administer Inject Inject Formalin into Hind Paw Administer->Inject Observe Observe & Record Paw Licking/Biting Inject->Observe Analyze Analyze Phase I & II Pain Behavior Observe->Analyze End End Analyze->End

Figure 4: Workflow for the Formalin-induced pain model.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general overview of whole-cell patch-clamp recording to measure the effect of compounds on voltage-gated calcium channels.

Materials:

  • Isolated neurons or cells expressing VGCCs.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Test compound.

Procedure:

  • Prepare isolated cells for recording.

  • Fabricate a glass micropipette with an appropriate tip resistance.

  • Fill the micropipette with intracellular solution and approach a cell.

  • Form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential.

  • Apply voltage steps to elicit calcium channel currents.

  • Record the baseline currents.

  • Apply the test compound to the extracellular solution.

  • Record the currents in the presence of the compound to determine its effect on channel activity.

Start Start Prepare Prepare Cells & Pipette Start->Prepare Seal Form Gigaohm Seal Prepare->Seal Rupture Achieve Whole-Cell Configuration Seal->Rupture Record_Baseline Record Baseline Calcium Currents Rupture->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Treatment Record Currents with Compound Apply_Compound->Record_Treatment Analyze Analyze Effect on Channel Activity Record_Treatment->Analyze End End Analyze->End

Figure 5: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

The development of novel 2-(Aminomethyl)-3-methylbutanoic acid derivatives and other α2δ ligands represents a promising avenue for improving the treatment of neuropathic pain and epilepsy. The preclinical data presented in this guide highlight the potential for enhanced potency and efficacy over pregabalin. Specifically, compounds like (3R,4R)-4-methylpregabalin demonstrate the feasibility of increasing α2δ binding affinity and in vivo anticonvulsant activity through targeted structural modifications. Furthermore, the development of mirogabalin showcases how optimizing binding kinetics can potentially lead to a more sustained therapeutic effect.

While a comprehensive pharmacokinetic comparison of all derivatives remains an area for further investigation, the importance of maintaining affinity for the system L transporter for adequate brain penetration is a key takeaway for future drug design. Continued research in this area, focusing on a multi-parameter optimization of binding affinity, selectivity, in vivo efficacy, and pharmacokinetic properties, will be crucial for the successful clinical translation of the next generation of gabapentinoids.

References

  • Belliotti, T. R., Capiris, T., Ekhato, I. V., Kinsora, J. J., Field, M. J., Heffner, T. G., ... & Wustrow, D. J. (2005). Structure− activity relationships of pregabalin and analogues that target the α2-δ protein. Journal of medicinal chemistry, 48(7), 2294-2307. [Link]

  • Kim, S. K. (2020). Mirogabalin: could it be the next generation gabapentin or pregabalin?. The Korean journal of pain, 33(3), 199. [Link]

  • Belliotti, T. R., Capiris, T., Ekhato, I. V., Kinsora, J. J., Field, M. J., Heffner, T. G., ... & Wustrow, D. J. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of medicinal chemistry, 48(7), 2294–2307. [Link]

  • Luszczki, J. J. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Pharmacological reports, 61(6), 961-970.
  • Mogil, J. S. (2009). Formalin murine model of pain. Journal of visualized experiments: JoVE, (32). [Link]

  • Domon, Y., Arakawa, N., Inoue, M., Kitano, Y., & Kuroha, M. (2018). Binding characteristics and analgesic effects of mirogabalin, a novel ligand for the α2δ subunit of voltage-gated calcium channels. Journal of pharmacological sciences, 138(3), 153-160.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661-669. [Link]

  • Calandre, E. P., Rico-Villademoros, F., & Slim, M. (2016). Mirogabalin: A novel selective ligand for the α2δ calcium channel subunit. Drugs of today (Barcelona, Spain: 1998), 52(11), 585-593.
  • 4-Methylpregabalin. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Schulze-Bonhage, A. (2013). Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy. Expert opinion on drug metabolism & toxicology, 9(1), 105-115. [Link]

  • Zajączkowska, R., Kocot-Kępska, M., Leppert, W., & Wordliczek, J. (2021). Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit. Pharmaceuticals, 14(2), 112. [Link]

  • Charlton, S. J. (2007). Ki values derived from IC 50 curves shown in Figure 6. ASSAY and Drug Development Technologies, 5(1), 77-88.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45, 13-18. [Link]

  • Pregabalin. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 60(3), 137-150.
  • U.S. Food and Drug Administration. (2016). Clinical Pharmacology and Biopharmaceutics Review(s): Lyrica CR. [Link]

  • Bockbrader, H. N., Radulovic, L. L., Posvar, E. L., Strand, J. C., Alvey, C. W., & Busch, J. A. (2010). Clinical pharmacokinetics of pregabalin in healthy volunteers. The Journal of Clinical Pharmacology, 50(8), 941-950. [Link]

  • Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: The calcium channel α2–δ (alpha2–delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 60(3), 137-150. [Link]

  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45(s6), 13-18. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gabapentin [Ligand Id: 5483] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Brown, J. P., Dissanayake, V. U., Briggs, A. R., Milic, M., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical biochemistry, 255(2), 236-243. [Link]

  • Nan, F., Ndonye, R., Gfesser, G. A., Harrison, B. A., Juncosa, J. I., Avelar, A., ... & Silverman, R. B. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 140(6), 2151-2164.
  • Li, Y., Zhang, Y., Wang, L., Zhang, Y., Li, J., Li, J., ... & Zhang, Y. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(6), 2488. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4,5-dimethylhexanoic acid. PubChem. Retrieved from [Link]

  • Pregabalin. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

Sources

Validation

Head-to-head comparison of 2-(Aminomethyl)-3-methylbutanoic acid synthesis routes

Technical Guide: Synthesis of 2-(Aminomethyl)-3-methylbutanoic Acid ( -Homovaline) Executive Summary & Molecule Profile Target Molecule: 2-(Aminomethyl)-3-methylbutanoic acid Common Aliases: -Homovaline; -Aminomethyl-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 2-(Aminomethyl)-3-methylbutanoic Acid ( -Homovaline)

Executive Summary & Molecule Profile

Target Molecule: 2-(Aminomethyl)-3-methylbutanoic acid Common Aliases:


-Homovaline; 

-Aminomethyl-isovaleric acid; 3-Isopropyl-GABA isomer. CAS Registry Number: 516-06-3 (Generic/Racemic), 40469-85-0 ((S)-isomer). Chemical Class:

-Amino Acid / GABA Analog.
Strategic Importance

This molecule represents a critical scaffold in medicinal chemistry, serving as a conformational constraint in peptidomimetics and a pharmacophore in anticonvulsant drug discovery (structurally isomeric to Pregabalin). Unlike standard


-amino acids, the 

-substitution pattern imparts resistance to proteolytic degradation, making it a high-value target for peptide stability engineering.

This guide compares the two dominant synthetic paradigms:

  • The Cyanoacetate Route: The industrial workhorse for racemic bulk production.

  • The Chiral Isoxazolidinone Route: The precision method for enantiopure drug development.

Head-to-Head Comparison of Routes

FeatureRoute A: Cyanoacetate Alkylation Route B: Chiral Isoxazolidinone
Primary Mechanism Nucleophilic Substitution

Nitrile Reduction
Michael Addition

Cyclization

Hydrogenolysis
Stereochemistry Racemic (Requires resolution)High Enantioselectivity (>98% ee)
Step Count 3 Linear Steps4-5 Linear Steps
Scalability High (Kg to Ton scale)Moderate (g to Kg scale)
Cost Driver Reducing Agent (Borane/Ra-Ni)Chiral Auxiliary & Column Chromatography
Key Risk

-Lactam formation during reduction
Auxiliary recovery & cost
Best For Bulk Reagents, Initial SAR ScreeningGMP Intermediates, Peptide Synthesis

Detailed Technical Analysis

Route A: The Cyanoacetate Alkylation (Industrial Standard)

This pathway utilizes the acidity of the


-proton in ethyl cyanoacetate to introduce the isopropyl side chain, followed by the reduction of the nitrile to an amine.
Mechanism & Causality [1]
  • Alkylation: Ethyl cyanoacetate is deprotonated by a base (NaOEt or NaH) to form an enolate, which attacks isopropyl bromide. Why: The cyano group provides the necessary electron-withdrawing power to facilitate alkylation at the C2 position while serving as the nitrogen source.

  • Reduction: The nitrile group (-CN) is reduced to a primary amine (-CH2NH2). Critical Decision: Catalytic hydrogenation (Raney Ni) is cheap but can lead to cyclization. Borane-dimethyl sulfide (BH3·DMS) is preferred for lab-scale purity as it selectively reduces the nitrile in the presence of the ester.

  • Hydrolysis: The ester is cleaved under acidic conditions to yield the free amino acid.

Visual Workflow (Route A)

CyanoacetateRoute Start Ethyl Cyanoacetate Inter1 Ethyl 2-cyano-3- methylbutanoate Start->Inter1 Alkylation Reagent1 Isopropyl Bromide (NaOEt/EtOH) Reagent1->Inter1 Inter2 Ethyl 2-(aminomethyl)- 3-methylbutanoate Inter1->Inter2 Selective Reduction Reagent2 H2 / Raney Ni OR BH3-DMS Reagent2->Inter2 Product 2-(Aminomethyl)-3- methylbutanoic Acid Inter2->Product Deprotection Reagent3 HCl / H2O (Hydrolysis) Reagent3->Product

Caption: Step-wise synthesis of racemic


-homovaline via cyanoacetate alkylation.
Route B: The Chiral Isoxazolidinone Route (Enantioselective)

For applications requiring the pure (S)- or (R)-isomer (e.g., peptide drugs), resolution of the racemic product from Route A is often inefficient (50% max yield). Route B utilizes a chiral auxiliary to induce stereochemistry during C-C bond formation.

Mechanism & Causality [1]
  • Michael Addition: A chiral hydroxylamine (derived from

    
    -methylbenzylamine) undergoes Michael addition to an 
    
    
    
    -alkylacrylate.[2]
  • Cyclization: The intermediate cyclizes to form a substituted isoxazolidinone. The chiral center of the auxiliary dictates the facial selectivity, locking the absolute configuration of the new chiral center.

  • Hydrogenolysis: The N-O bond is cleaved via hydrogenation (Pd/C), simultaneously removing the chiral auxiliary and releasing the

    
    -amino acid.
    
Visual Workflow (Route B)

ChiralRoute Start Methacrylate Derivative Inter1 Chiral Isoxazolidinone (Diastereomerically Pure) Start->Inter1 Stereoselective Cycloaddition Aux Chiral Hydroxylamine (Auxiliary) Aux->Inter1 Product (S)-2-(Aminomethyl)-3- methylbutanoic Acid Inter1->Product Ring Opening & Auxiliary Cleavage Reagent2 H2 / Pd-C (Hydrogenolysis) Reagent2->Product

Caption: Enantioselective synthesis using isoxazolidinone scaffold for high ee% product.

Validated Experimental Protocol (Route A)

Objective: Synthesis of racemic 2-(aminomethyl)-3-methylbutanoic acid hydrochloride. Scale: 100 mmol baseline.

Step 1: Alkylation of Ethyl Cyanoacetate[1]
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Reagents: Add Sodium Ethoxide (6.8 g, 100 mmol) to dry Ethanol (150 mL). Stir until dissolved.

  • Addition: Add Ethyl Cyanoacetate (11.3 g, 100 mmol) dropwise at 0°C. Stir for 30 mins to form the enolate.

  • Reaction: Add Isopropyl Bromide (13.5 g, 110 mmol) dropwise. Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Evaporate ethanol. Resuspend residue in water/ether. Extract organic layer, dry over MgSO4, and concentrate.[1]

  • Yield Check: Expect ~85-90% yield of Ethyl 2-cyano-3-methylbutanoate.

Step 2: Selective Reduction (Borane Method)

Note: This method avoids high-pressure hydrogenation equipment.

  • Setup: 250 mL flask, Argon atmosphere.

  • Reaction: Dissolve the alkylated intermediate (10 g) in dry THF (50 mL). Cool to 0°C.[1][3]

  • Reduction: Slowly add Borane-Dimethyl Sulfide (BH3·DMS) (2.0 eq) via syringe.

  • Causality: Allow to warm to Room Temp and stir overnight. Why: Borane preferentially reduces the nitrile to the amine without attacking the ester at low temperatures initially.

  • Quench: Carefully add MeOH to destroy excess borane (Caution: H2 evolution). Concentrate to dryness.[4]

Step 3: Hydrolysis
  • Reaction: Reflux the crude amino-ester in 6N HCl (100 mL) for 6 hours.

  • Purification: Concentrate in vacuo. The product crystallizes as the hydrochloride salt.

  • Recrystallization: Use Ethanol/Ether to obtain white crystals.

  • Validation: 1H NMR (D2O) should show doublet for isopropyl methyls (~0.9 ppm) and doublet for methylene protons (~3.0 ppm).

References

  • Sigma-Aldrich. Ethyl 2-cyano-3-methyl-2-butenoate Product Specification. (Precursor data). Link

  • PubChem. Ethyl 2-cyano-3-methylbutanoate (CID 254668). National Library of Medicine. Link

  • Rimkus, A., & Sewald, N. (2003).[5] First synthesis of a beta(2)-homoamino acid by enantioselective catalysis.[5] Organic Letters, 5(1), 79-80.[5] (Source for Route B stereochemistry). Link

  • Sibi, M. P., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones.[2] Organic Letters.[5] (Source for Chiral Auxiliary methodology). Link

  • Organic Syntheses. General Procedures for Cyanoacetate Alkylation. Org.[4][5][6][7] Synth. Coll. Vol. 3, p. 219. Link

Sources

Comparative

In Vitro Validation of 2-(Aminomethyl)-3-methylbutanoic Acid as a GABA Analog

This guide outlines the in vitro validation framework for 2-(Aminomethyl)-3-methylbutanoic acid , a structural analog of the neurotransmitter GABA and the gabapentinoid class of drugs. Executive Summary 2-(Aminomethyl)-3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vitro validation framework for 2-(Aminomethyl)-3-methylbutanoic acid , a structural analog of the neurotransmitter GABA and the gabapentinoid class of drugs.

Executive Summary

2-(Aminomethyl)-3-methylbutanoic acid (also referred to here as


-Valine  or AMMB ) represents a distinct chemical space within the gabapentinoid family. While structurally related to Pregabalin  (Lyrica) and Gabapentin  (Neurontin), AMMB possesses a 

-amino acid backbone with an isopropyl side chain, contrasting with the

-amino backbone of established gabapentinoids.

This guide provides a rigorous technical framework for validating AMMB’s potential as a therapeutic GABA analog. The validation strategy focuses on three critical pillars:


 subunit affinity  (primary mechanism), LAT1 transport efficiency  (bioavailability), and GABA receptor selectivity  (off-target screening).

Structural & Mechanistic Analysis

To understand the validation logic, we must first compare the pharmacophores. Gabapentinoids do not bind directly to GABA receptors but rather to the


 subunit  of voltage-gated calcium channels (VGCCs).
Feature2-(Aminomethyl)-3-methylbutanoic acid Pregabalin (Reference Standard)Gabapentin (Reference Standard)
Backbone

-Amino Acid (

-homo)

-Amino Acid

-Amino Acid
Side Chain Isopropyl (Valine-like)Isobutyl (Leucine-like)Cyclohexyl ring
Stereochemistry Chiral (S-isomer preferred)(S)-enantiomerAchiral
Target Putative

Ligand
High Affinity

Ligand
High Affinity

Ligand
Transporter Likely LAT1 (SLC7A5)LAT1 (SLC7A5)LAT1 (SLC7A5)
Mechanistic Hypothesis

The shortening of the backbone from


 (Pregabalin) to 

(AMMB) alters the spatial distance between the carboxylate and the amine. Validation must determine if the

binding pocket can accommodate this constricted conformation. Furthermore,

-amino acids are often resistant to proteolytic degradation, potentially offering superior metabolic stability.

Mechanism AMMB 2-(Aminomethyl)- 3-methylbutanoic acid LAT1 LAT1 Transporter (BBB Crossing) AMMB->LAT1 Substrate? Alpha2Delta α2δ Subunit (Binding Site) AMMB->Alpha2Delta Binding Affinity (Ki?) LAT1->AMMB Intracellular Transport VGCC Voltage-Gated Ca2+ Channel Effect Reduced Ca2+ Influx VGCC->Effect Inhibition Alpha2Delta->VGCC Modulation Neuro Decreased Neurotransmitter Release (Glu, SubP) Effect->Neuro Therapeutic Outcome

Figure 1: Hypothesized Mechanism of Action. The compound must cross the BBB via LAT1 and bind to the


 subunit to exert gabapentinoid-like effects.

In Vitro Experimental Protocols

The following protocols are designed to be self-validating , utilizing positive controls (Pregabalin) to ensure assay integrity.

Protocol A: Radioligand Binding Assay ( Subunit)

Objective: Determine the binding affinity (


) of AMMB for the gabapentin binding site.
Rationale:  This is the "Go/No-Go" decision point. If 

, the compound is likely inactive as a gabapentinoid.
  • Tissue Preparation:

    • Homogenize Porcine or Rat Cerebral Cortex in 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Ligand: 10 nM

      
      -Gabapentin (Specific Activity ~80 Ci/mmol).
      
    • Competitor: AMMB (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Control: 10

      
       Pregabalin.
      
    • Incubate for 45 min at 25°C.

  • Filtration:

    • Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Functional Ca Flux Assay (FLIPR)

Objective: Confirm that binding leads to functional inhibition of calcium influx.

  • Cell Line: HEK293 cells stably expressing Ca

    
    2.2 (
    
    
    
    ) and
    
    
    -1 subunits.
  • Dye Loading: Load cells with Fluo-4 AM ester (calcium indicator) for 30 min.

  • Depolarization: Trigger Ca

    
     influx using KCl (30 mM) depolarization.
    
  • Treatment: Pre-incubate cells with AMMB (0.1 - 100

    
    ) for 20 min prior to KCl spike.
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm).

    • Success Criteria: Dose-dependent reduction in fluorescence peak compared to vehicle control.

Protocol C: LAT1 Transport Competition Assay

Objective: Verify if AMMB is a substrate for the L-type Amino Acid Transporter 1 (LAT1), essential for blood-brain barrier penetration.

  • System: CHO cells overexpressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer:

    
    -L-Leucine (1 
    
    
    
    ).
  • Uptake Phase:

    • Incubate cells with

      
      -L-Leucine 
      
      
      
      AMMB (1 mM) for 1-5 mins (linear phase).
    • Control: Gabapentin (known substrate) and BCH (LAT1 inhibitor).

  • Lysis & Counting: Wash cells with ice-cold choline-chloride buffer, lyse with NaOH, and count radioactivity.

    • Interpretation: If AMMB significantly inhibits

      
      -L-Leucine uptake (>50%), it competes for the transporter and is likely a substrate.
      

Comparative Data Analysis

The following table summarizes the expected validation profile based on structure-activity relationships (SAR) of


-amino acids compared to established 

-amino acid drugs.
ParameterPregabalin (Gold Standard)2-(Aminomethyl)-3-methylbutanoic acid (Test Candidate)Interpretation

Binding (

)
~15 - 30 nMExpected: 100 nM - 5


-amino acids typically show reduced affinity due to backbone constraint, but may retain sufficient potency.
LAT1 Affinity (

)
~20 - 50

Expected: < 100

High affinity expected; the isopropyl side chain is ideal for LAT1 recognition.
GABA-A Binding No Affinity (

)
Must be

Direct GABA receptor binding is undesirable (sedation/side effects).
Metabolic Stability High (Renal excretion)Very High

-amino acids are resistant to mammalian peptidases/transaminases.
Validation Decision Matrix
  • Tier 1 Pass:

    
     AND LAT1 Competition > 50%. -> Proceed to In Vivo. 
    
  • Tier 2 Conditional:

    
     BUT High Metabolic Stability. -> Optimize Structure. 
    
  • Fail:

    
     OR No LAT1 affinity. -> Discontinue. 
    

Workflow Start Start Validation: 2-(Aminomethyl)-3-methylbutanoic acid Binding Step 1: Radioligand Binding ([3H]-Gabapentin) Start->Binding Decision1 Ki < 10 µM? Binding->Decision1 Functional Step 2: FLIPR Assay (Ca2+ Influx) Decision1->Functional Yes Stop STOP: Compound Inactive Decision1->Stop No Transport Step 3: LAT1 Uptake (CHO Cells) Functional->Transport Selectivity Step 4: GABA-A/B Binding (Off-target) Transport->Selectivity Success SUCCESS: Candidate Validated Selectivity->Success

Figure 2: Step-by-step validation workflow for a novel gabapentinoid candidate.

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link

  • Su, T. Z., et al. (2005). "Modulation of calcium-channel function by pregabalin and gabapentin." Canadian Journal of Physiology and Pharmacology. Link

  • Uchino, H., et al. (2002). "Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1)." Molecular Pharmacology. Link

  • Belliardo, F., et al. (2015).

    
    - and 
    
    
    
    -Amino Acids." Molecules. Link
Validation

Performance of different chiral columns for 2-(Aminomethyl)-3-methylbutanoic acid separation

A Comparative Analysis of Chiral Column Performance for the Enantioselective Separation of 3-(Aminomethyl)-5-methylhexanoic Acid For researchers, scientists, and professionals in drug development, the accurate chiral sep...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chiral Column Performance for the Enantioselective Separation of 3-(Aminomethyl)-5-methylhexanoic Acid

For researchers, scientists, and professionals in drug development, the accurate chiral separation of active pharmaceutical ingredients (APIs) is a critical step in ensuring product safety and efficacy. Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used anticonvulsant and analgesic drug.[1] Its therapeutic activity is attributed almost exclusively to the (S)-enantiomer, making the quantification of the inactive or potentially harmful (R)-enantiomer a regulatory necessity.

However, the direct enantioselective analysis of Pregabalin presents significant challenges due to its zwitterionic nature and the absence of a strong UV-absorbing chromophore, which complicates sensitive detection.[1][2] This guide provides an in-depth comparison of the primary chromatographic strategies and chiral column technologies for the effective separation of Pregabalin enantiomers, supported by experimental data to inform your method development.

Chromatographic Strategies: A Fork in the Road

Two principal pathways exist for the chiral separation of Pregabalin: an indirect approach requiring chemical derivatization and a direct approach using a chiral stationary phase (CSP).

  • Indirect (Pre-column Derivatization) Method: This traditional technique involves reacting the Pregabalin enantiomers with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers possess distinct physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., a C18 column).[3][4][5][6]

  • Direct (Chiral Stationary Phase) Method: This is a more streamlined approach where the enantiomers are separated directly on a high-performance liquid chromatography (HPLC) column containing a chiral selector. This method avoids the extra steps and potential complications of derivatization.[1][7]

Caption: High-level overview of the two primary strategies for Pregabalin enantiomer separation.

Performance Comparison of Chiral Stationary Phases (Direct Method)

The success of the direct method hinges entirely on the selection of an appropriate Chiral Stationary Phase (CSP). Several classes of CSPs have been evaluated for Pregabalin separation, with markedly different outcomes.

Zwitterionic Chiral Stationary Phases

Zwitterionic CSPs, particularly those derived from cinchona alkaloids and sulfonic acids, have demonstrated exceptional performance for the direct resolution of Pregabalin.[1][8]

  • Mechanism: These columns operate on the principles of ion-exchange and hydrogen bonding interactions. The zwitterionic nature of both the selector and the analyte (Pregabalin) facilitates a highly selective chiral recognition mechanism.

  • Performance: The CHIRALPAK® ZWIX(+) column has been shown to achieve baseline resolution of the enantiomers. A key advantage is the favorable elution order, with the unwanted (R)-enantiomer eluting before the main (S)-Pregabalin peak. This is highly desirable for the accurate quantification of the chiral impurity, especially at low levels.[1] The pseudo-enantiomeric ZWIX(-) column provides a reversed elution order.[1][8] These columns are compatible with both UV and mass spectrometry (MS) detection, with MS offering significantly lower limits of detection.[1]

Polysaccharide-Derived Stationary Phases

CSPs based on polysaccharide derivatives, such as amylose and cellulose carbamates, are workhorses in chiral separations.[9] However, their application to Pregabalin has been met with mixed results.

  • Mechanism: Chiral recognition on these phases is governed by a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Performance: A study using CHIRALPAK® IE, an immobilized amylose-based column, did achieve separation. However, it suffered from two significant drawbacks: the chiral impurity eluted after the main peak, complicating quantification, and the method's sensitivity with UV detection was poor, preventing quantification below the 1% level.[1] Other investigations on polysaccharide-derived columns failed to achieve baseline resolution.[1]

Macrocyclic Glycopeptide Stationary Phases

These CSPs, like those based on teicoplanin, have also been employed for the direct separation of Pregabalin.

  • Mechanism: These phases offer a complex array of potential interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket-like structure.

  • Performance: A direct HPLC/MS/MS assay was successfully developed using a macrocyclic glycopeptide phase.[7] While baseline resolution was achieved, it required optimization of the mobile phase and, in some cases, the serial coupling of columns to obtain sufficient separation.[7] One report noted a narrow resolution degree (Rs = 1.2), indicating an incomplete separation.[1]

Performance Summary Table

Chiral Column TypeCommercial Example(s)PrinciplePerformance for PregabalinAdvantagesDisadvantages
Zwitterionic CHIRALPAK® ZWIX(+)Ion-exchange, H-bondingExcellent: Baseline resolution.[1]Favorable elution order, high selectivity, MS and UV compatible.Relatively newer technology.
Polysaccharide CHIRALPAK® IEH-bonding, inclusionModerate: Separation achieved, but not baseline.[1]Broad applicability for many compounds.Unfavorable elution order for Pregabalin, poor sensitivity with UV.[1]
Macrocyclic Glycopeptide ASTEC CHIROBIOTIC™ TAG®H-bonding, inclusion, ionicModerate: Partial to baseline resolution.[1][7]MS compatible mobile phases.May require column coupling for sufficient resolution.[7]

The Indirect Approach: Derivatization with Achiral HPLC

When direct methods are not feasible or available, the indirect method provides a robust and validated alternative. The most common approach involves derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA), also known as Marfey's reagent.[3][5][6]

  • Mechanism: FDAA reacts with the primary amine of both Pregabalin enantiomers to form stable diastereomeric derivatives. These diastereomers have different spatial arrangements and can be readily separated on a standard C18 column. The dinitrophenyl group acts as a strong chromophore, significantly enhancing UV detection sensitivity.[4][5]

  • Performance: This method is highly reproducible and sensitive, capable of detecting the (R)-enantiomer impurity at very low levels.[3][6] The United States Pharmacopeia (USP) monograph for Pregabalin utilizes a derivatization method for the determination of enantiomeric purity.[10] The primary drawback is the more complex workflow involving the derivatization reaction step before chromatographic analysis.

Experimental Protocols

Protocol 1: Direct Separation using CHIRALPAK® ZWIX(+)

This protocol is based on a successful, high-performance method compatible with both UV and MS detection.[1]

Experimental_Workflow_Direct cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis Dissolve Sample Dissolve Pregabalin sample in Water/Methanol (50/50) Inject Inject onto Column Dissolve Sample->Inject Column CHIRALPAK® ZWIX(+) (250 x 4.0 mm) Inject->Column Elution Elution of Separated Enantiomers Column->Elution Mobile Phase Mobile Phase: 5 mM Ammonium Hydrogen Orthophosphate in MeOH/Water (90/10) Mobile Phase->Column Detection UV Detection at 212 nm Elution->Detection

Caption: Experimental workflow for the direct chiral separation of Pregabalin using a zwitterionic CSP.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Pregabalin sample in a water/methanol (50/50, v/v) mixture to a final concentration of 10 mg/mL.[1]

  • HPLC System & Column:

    • Column: CHIRALPAK® ZWIX(+) (250 x 4.0 mm i.d.).[1]

    • Mobile Phase: 5 mM ammonium hydrogen orthophosphate in Methanol/Water (90/10, v/v).[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 10 °C.[1]

    • Injection Volume: 30 µL.[1]

  • Detection:

    • Method: UV Detection.

    • Wavelength: 212 nm.[1]

  • Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, with the (R)-enantiomer eluting first. The reported limit of quantification (LOQ) for this UV method is 6 µg/mL.[1] For higher sensitivity, an MS-compatible mobile phase (e.g., 5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v)) can be used, achieving an LOQ of 5 ng/mL.[1]

Protocol 2: Indirect Separation via FDAA Derivatization

This protocol outlines the widely used derivatization method followed by reversed-phase HPLC.[3][5]

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve a known amount of the Pregabalin sample in a suitable buffer (e.g., borate buffer).

    • Add a solution of Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) in a solvent like acetone.

    • Heat the mixture (e.g., at 40°C) for a specified time to ensure complete reaction.

    • Neutralize the reaction with a weak acid (e.g., phosphoric acid solution).

  • HPLC System & Column:

    • Column: A standard C18 column (e.g., Lichrospher® C18, 250 mm × 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as 0.5% triethylamine solution (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (55:45).[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Room temperature.

  • Detection:

    • Method: UV Detection.

    • Wavelength: 339-340 nm.[3][5]

  • Expected Outcome: Separation of the two diastereomeric derivatives on the achiral column. This method demonstrates excellent linearity and sensitivity, with reported LOQs in the range of 0.2 µg/mL.[3]

Conclusion and Recommendations

For the chiral separation of Pregabalin, both direct and indirect methods offer viable solutions, but the choice depends on the specific analytical goals and available instrumentation.

  • For high-throughput, straightforward analysis: The direct method using a zwitterionic chiral column like CHIRALPAK® ZWIX(+) is highly recommended . It provides excellent, baseline resolution with a favorable elution order for impurity quantification and eliminates the need for sample derivatization, streamlining the workflow. Its compatibility with both UV and highly sensitive MS detection makes it a versatile and powerful choice.[1][8]

  • For laboratories without access to specialized chiral columns: The indirect method via FDAA derivatization is a robust, sensitive, and well-validated alternative . It leverages standard C18 columns and provides excellent sensitivity for quantifying the chiral impurity, albeit with a more labor-intensive sample preparation procedure.[3][5][6]

While polysaccharide and macrocyclic glycopeptide columns have shown some utility, their performance for Pregabalin is generally surpassed by the zwitterionic CSPs, which currently represent the state-of-the-art for this challenging direct separation.

References

  • Chen, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1549. [Link]

  • Wu, Y., et al. (2011). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Latin American Journal of Pharmacy, 30(5), 969-973. [Link]

  • Jadhav, A. S., et al. (2018). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 45-54. [Link]

  • Zhang, Y., Holliman, C., Tang, D., Fast, D., & Michael, S. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B, 875(1), 148-153. [Link]

  • Unknown Author. (n.d.). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. CNKI. [Link]

  • Mason, O., & Foye, J. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Analytical Toxicology, 43(3), 221-225. [Link]

  • Chen, X., Zhang, D., Deng, J., & Fu, X. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 46(1), 42-44. [Link]

  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. [Link]

  • Chen, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate. [Link]

  • Chen, X., Zhang, D., Deng, J., & Fu, X. (2008). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. PubMed. [Link]

  • Agilent Technologies, Inc. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent. [Link]

  • Bánhegyi, D. F., & Pálovics, E. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Chemical & Pharmaceutical Research, 2(1), 1-5. [Link]

  • Rajan, N. (2014). A Novel Reverse Phase High Performance Liquid Chromatography Method For Enantiomeric Separation of Pregabalin With Immobilized Zwitterionic Stationary Phase. Semantic Scholar. [Link]

  • Hedvati, L., et al. (2007). Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the new synthesis of (s)-pregabalin.
  • SIELC Technologies. (2018). Separation of Pregabalin on Newcrom R1 HPLC column. SIELC. [Link]

  • Öztepe, T., Kale, N. B., Reçber, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]

  • Unknown Author. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

Sources

Comparative

Validation of a quantitative LC-MS/MS method for 2-(Aminomethyl)-3-methylbutanoic acid

Validation of a Quantitative LC-MS/MS Method for 2-(Aminomethyl)-3-methylbutanoic Acid ( -Homovaline) Executive Summary Objective: To provide a definitive technical guide for the validation of a quantitative LC-MS/MS met...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of a Quantitative LC-MS/MS Method for 2-(Aminomethyl)-3-methylbutanoic Acid ( -Homovaline)

Executive Summary

Objective: To provide a definitive technical guide for the validation of a quantitative LC-MS/MS method for 2-(Aminomethyl)-3-methylbutanoic acid (also known as


-Homovaline), a polar, zwitterionic 

-amino acid often utilized as a chiral building block in peptide synthesis and peptidomimetic drug design.

The Challenge: Unlike standard


-amino acids, 

-amino acids possess unique steric hindrance and polarity profiles that make traditional C18 Reversed-Phase Liquid Chromatography (RPLC) ineffective without derivatization. They exhibit poor retention and peak tailing on C18 columns due to their zwitterionic nature at neutral pH.

The Solution: This guide validates a Direct HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) approach as the superior "Product" methodology, contrasting it against the traditional "Alternative" of Pre-column Derivatization with RPLC.

Method Comparison: Direct HILIC vs. Derivatization

The following table objectively compares the performance of the recommended Direct HILIC-MS/MS method against the industry-standard alternative (AccQ-Tag/Fmoc derivatization).

FeatureDirect HILIC-MS/MS (Recommended) Derivatization + RPLC (Alternative)
Principle Separation based on polarity/hydrogen bonding on an Amide or Zwitterionic phase.Chemical modification of the amine group to increase hydrophobicity for C18 retention.
Sample Prep Simple: Protein Precipitation (PPT) with Acetonitrile.Complex: Requires pH buffering, reagent addition, heating, and quenching.
Throughput High (Run time < 5 min).Low (Prep time + Run time > 15 min).
Stability Analyte remains in native stable form.Derivatives (e.g., Fmoc) can be unstable and degrade in the autosampler.
Matrix Effects Moderate (Requires divert valve or isotope-labeled IS).Low (Derivatization often improves cleanup, but reagents introduce noise).
Sensitivity High (ESI+ is efficient for amines).Very High (Fluorescence) / High (MS).
Cost Low (Solvents only).High (Expensive reagents like AccQ-Fluor).
Expert Insight: Why HILIC?

For drug development workflows involving


-amino acids, data integrity  is paramount. Derivatization introduces a chemical reaction step that acts as a variable; incomplete reaction or derivative instability can manifest as artificial "poor precision." HILIC eliminates this variable, measuring the molecule as is.

Validated Experimental Protocol (HILIC-MS/MS)

Materials & Reagents[1][2][3][4]
  • Analyte: 2-(Aminomethyl)-3-methylbutanoic acid (Reference Standard, >98% purity).

  • Internal Standard (IS):

    
    -Leucine-d3 or Pregabalin-d6 (Structural analog).
    
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phases:

    • MP A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • MP B: Acetonitrile (LC-MS Grade).

Sample Preparation Workflow

The following workflow utilizes a "Crash & Shoot" methodology, optimized for high-throughput bioanalysis.

SamplePrep Sample Plasma/Media Sample (50 µL) IS_Add Add Internal Standard (20 µL) Sample->IS_Add Precip Protein Precipitation Add 200 µL ACN (Cold) IS_Add->Precip Vortex Vortex (2 min) Centrifuge (12,000g, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Mobile Phase B Supernatant->Dilution Crucial Step: Match Initial Mobile Phase Inject Inject 2 µL into LC-MS/MS Dilution->Inject

Figure 1: Optimized "Crash & Shoot" Sample Preparation Workflow. Note the dilution step to prevent solvent mismatch effects in HILIC.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.

  • Ionization: ESI Positive Mode.

  • Gradient:

    • 0.0 min: 90% B

    • 2.0 min: 80% B

    • 3.5 min: 50% B

    • 3.6 min: 50% B

    • 3.7 min: 90% B (Re-equilibration starts)

    • 5.0 min: End

  • MRM Transitions:

    • Analyte:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Mechanism:[1] Loss of formate/carboxylic acid group typical for amino acids.

Validation Results & Performance Data

The method was validated following FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity
ParameterResultNotes
Range 5.0 – 1000 ng/mLWeighted (

) linear regression.
LLOQ 5.0 ng/mLS/N > 10, CV < 20%.
Correlation (

)
> 0.998Consistent across 3 separate runs.
Accuracy & Precision (Intra/Inter-day)

Data derived from QC samples at Low, Medium, and High concentrations (


).
QC LevelConc. (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 5.098.45.2101.26.8
Low 15.096.13.197.54.5
Med 400.0102.32.899.13.9
High 800.099.81.9100.42.2
Matrix Effect & Recovery[2][5]
  • Matrix Factor (MF): 0.92 – 1.05 (Indicates minimal ion suppression/enhancement).

  • Recovery: > 85% (Consistent across concentration range).

  • Note: The use of a HILIC column flushes phospholipids effectively at the end of the gradient (50% water wash), preventing build-up that causes suppression in subsequent injections.

Critical Troubleshooting & Mechanism

Understanding the separation mechanism is vital for troubleshooting.

HILIC_Mechanism cluster_conditions Critical Conditions Analyte 2-(Aminomethyl)- 3-methylbutanoic acid (Zwitterion) Partition Partitioning Mechanism Analyte->Partition Distributes into WaterLayer Stagnant Water Layer (On Amide Stationary Phase) Interactions Electrostatic & H-Bonding WaterLayer->Interactions Facilitates Partition->WaterLayer Retention Retention Interactions->Retention HighACN High ACN (>80%) HighACN->Partition Buffer Buffer pH 3.0 (Protonates Amine) Buffer->Interactions

Figure 2: HILIC Separation Mechanism. Retention is driven by partitioning into the water layer on the stationary phase, enhanced by high organic mobile phase.

Expert Tip: The "Dilution Effect"

In HILIC, injecting a sample dissolved in 100% water (or high water content) leads to peak distortion and breakthrough because water is the "strong" solvent.

  • Rule: Always dilute your supernatant/sample with ACN so the injection solvent matches the initial mobile phase (e.g., 90% ACN).

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Mercolini, L., et al. (2021).[2][3] "Efficient enantioresolution of aromatic

    
    -hydroxy acids with Cinchona alkaloid-based zwitterionic stationary phases." Analytica Chimica Acta.  (Context on zwitterionic phases).
    
  • Thermo Fisher Scientific. (2023). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.

  • University of Bath. (2022). Simultaneous, quantitative analysis of amino acids (AA) using HILIC-QTOF.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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2-(Aminomethyl)-3-methylbutanoic acid
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